Cholecystokinin Precursor (24-32) (rat)
Beschreibung
BenchChem offers high-quality Cholecystokinin Precursor (24-32) (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin Precursor (24-32) (rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H69N9O14S |
|---|---|
Molekulargewicht |
956.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
AIKMAJWJXJPJNB-HAMGYPHNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mechanism of Action of Bioactive Cholecystokinin Peptides in the Rat
An in-depth analysis of scientific literature reveals a notable absence of specific research on the mechanism of action for the cholecystokinin (B1591339) precursor fragment (24-32) in rats. This particular peptide fragment does not appear to be a well-characterized, independent bioactive entity. The focus of research has predominantly been on the processing of the full cholecystokinin precursor and the physiological roles of its major, well-established bioactive forms, such as CCK-8, CCK-33, and CCK-58.
Therefore, this technical guide will address the broader, yet critically important, mechanism of action of the primary bioactive cholecystokinin peptides in rats, providing a valuable resource for researchers, scientists, and drug development professionals working within this area.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a variety of physiological processes, including digestion, appetite regulation, and anxiety. In rats, as in other mammals, CCK is synthesized as a larger precursor protein, preprocholecystokinin, which undergoes post-translational processing to yield several biologically active peptides. The most abundant and well-studied of these are sulfated at a C-terminal tyrosine residue, a modification critical for their high-affinity binding to CCK receptors.
The physiological effects of CCK peptides are mediated through two distinct G-protein coupled receptors: the cholecystokinin-A receptor (CCK-AR) and the cholecystokinin-B receptor (CCK-BR). The differential distribution and signaling of these receptors account for the diverse actions of CCK in the body.
CCK Receptors and Distribution
-
CCK-A Receptors (CCK-AR): Predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal tract, where they mediate the classical hormonal functions of CCK related to digestion. They are also present in specific regions of the central nervous system.
-
CCK-B Receptors (CCK-BR): Primarily located in the central nervous system, where they are widely distributed and mediate the neurotransmitter functions of CCK, including the regulation of anxiety and dopamine (B1211576) release. The gastrin receptor, also found in the stomach, is a subtype of the CCK-BR.
Signaling Pathways
The binding of CCK peptides to their respective receptors initiates a cascade of intracellular signaling events. Both CCK-AR and CCK-BR are coupled to the Gq/11 family of G-proteins.
CCK-A Receptor Signaling
Activation of CCK-ARs leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation in intracellular Ca2+ is a key event in mediating many of the physiological effects of CCK in peripheral tissues, such as pancreatic enzyme secretion and gallbladder contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, further contributing to the cellular response.
CCK-B Receptor Signaling
The signaling cascade initiated by CCK-BR activation is similar to that of CCK-AR, primarily involving the Gq/11-PLC-IP3/DAG pathway. In the central nervous system, this signaling can modulate neuronal excitability and neurotransmitter release. For instance, CCK-B receptor activation can influence dopamine and GABA release in various brain regions.[1]
Quantitative Data
The following table summarizes the binding affinities of various CCK peptides for rat CCK receptors.
| Peptide | Receptor | Preparation | Kd / Ki | Reference |
| 125I-CCK | High-affinity site | Isolated rat pancreatic acini | 64 pM (Kd) | [2] |
| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 21 nM (Kd) | [2] |
| 125I-CCK | High-affinity site | Isolated rat pancreatic acini | 18 pM (Kd) at 37°C | [3] |
| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 13 nM (Kd) at 37°C | [3] |
| 125I-CCK | Low-affinity site | Isolated rat pancreatic acini | 19 nM (Kd) at 4°C | [3] |
| CCK-33 | CCK Receptor | Isolated rat pancreatic islets | 2 nM (IC50) | [4] |
| CCK-8, CCK-58 | CCK1 Receptor | ~0.6-1 nM (Ki) | [5] | |
| desulfated CCK-8 | CCK1 Receptor | 500-fold lower affinity | [5] | |
| Gastrin, CCK-4 | CCK1 Receptor | 1,000-10,000-fold lower affinity | [5] | |
| CCK-8, CCK-58, Gastrin, desulfated CCK-8 | CCK2 Receptor | ~0.3-1 nM (Ki) | [5] | |
| CCK-4 | CCK2 Receptor | ~10-fold lower affinity | [5] |
Experimental Protocols
Receptor Binding Assay on Isolated Rat Pancreatic Acini
This protocol is based on the methodology described in studies investigating CCK receptor binding in the rat pancreas.[2][3]
Objective: To determine the binding characteristics (affinity and capacity) of CCK receptors on isolated rat pancreatic acini.
Materials:
-
Male Sprague-Dawley rats
-
Collagenase (e.g., from Clostridium histolyticum)
-
HEPES-Ringer buffer (supplemented with bovine serum albumin, bacitracin, and soybean trypsin inhibitor)
-
Radiolabeled CCK (e.g., 125I-CCK)
-
Unlabeled CCK peptides and analogues
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize rats and surgically remove the pancreas.
-
Inject the pancreas with collagenase solution to initiate enzymatic digestion.
-
Incubate the pancreas in a shaking water bath to facilitate tissue dissociation.
-
Mechanically disrupt the tissue by pipetting to release acini.
-
Filter the acinar suspension to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in fresh buffer.
-
-
Binding Assay:
-
Incubate a fixed amount of acinar protein with a constant concentration of radiolabeled CCK in the presence of increasing concentrations of unlabeled CCK.
-
Incubations are typically carried out at 37°C for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CCK.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).
-
The biological actions of cholecystokinin in the rat are mediated by two receptor subtypes, CCK-AR and CCK-BR, which, despite sharing a primary signaling pathway through Gq/11 and phospholipase C, exhibit distinct tissue distributions and physiological roles. CCK-ARs are central to the peripheral digestive functions of CCK, while CCK-BRs are key to its neurotransmitter functions in the central nervous system. The high affinity of these receptors for sulfated CCK peptides underscores the importance of this post-translational modification for potent biological activity. The experimental protocols and quantitative data presented provide a foundational understanding for further research and drug development targeting the cholecystokinin system.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature dependence of high-affinity CCK receptor binding and CCK internalization in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that cholecystokinin interacts with specific receptors and regulates insulin release in isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
"biological function of Prepro CCK Fragment V-9-M"
An In-depth Technical Guide to the Biological Function of Preprocholecystokinin (Prepro-CCK) Fragment V-9-M
For Researchers, Scientists, and Drug Development Professionals
Abstract
The processing of prohormones into smaller, biologically active peptides is a critical mechanism for generating functional diversity in neuroendocrine systems. Procholecystokinin (pro-CCK) is a precursor protein that yields not only the well-characterized cholecystokinin (B1591339) (CCK) peptides but also other fragments with distinct biological activities. This document provides a comprehensive technical overview of the nonapeptide V-9-M, a fragment derived from the N-terminal region of pro-CCK. While research is limited, existing evidence points to a significant role for V-9-M in memory enhancement, operating through a mechanism independent of classical CCK receptors. This guide summarizes the biosynthesis of V-9-M, its established biological functions, the experimental protocols used in its study, and discusses the current understanding of its mechanism of action, highlighting key knowledge gaps and future research directions relevant to therapeutic development.
Introduction and Biosynthesis of V-9-M
V-9-M is a nonapeptide with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met.[1] It is derived from the post-translational processing of preprocholecystokinin (prepro-CCK), specifically corresponding to amino acids 24-32 of the rat precursor sequence.[2] Prepro-CCK is a 115-amino acid polypeptide that undergoes a series of enzymatic cleavages within the regulated secretory pathway to generate a variety of peptide hormones and neuropeptides.[1][3] This processing is tissue-specific and results in different profiles of bioactive peptides.[1]
While the larger C-terminal fragments like CCK-58, CCK-33, and CCK-8 have been extensively studied for their roles in gastrointestinal function and as neurotransmitters, the N-terminal fragments have received less attention.[4] V-9-M is one such N-terminal fragment, found to be abundant in brain regions critical for memory, including the hippocampus, septum, and amygdala.[1] Its release from rat cerebral cortical slices is a calcium-dependent, potassium-evoked process, suggesting it may function as a neurotransmitter or neuromodulator.[5]
Biological Function: Memory Enhancement
The primary biological function attributed to V-9-M is the facilitation of memory processes.[1] This has been demonstrated in rodent models using fear-motivated learning tasks.
-
Anti-Amnesic Effects: In a passive avoidance task, intracerebroventricular (ICV) injection of V-9-M was shown to prevent amnesia induced by electroconvulsive shock (ECS). This suggests that V-9-M can counteract disruptive events that impair memory consolidation.[1]
-
Memory Enhancement: In a platform jumping active avoidance task, V-9-M administration resulted in a long-lasting enhancement of memory, indicating a direct role in improving learning and recall.[1]
Crucially, these memory-modulating effects of V-9-M were not blocked by antagonists of CCK-8, a well-known neurotransmitter involved in anxiety and satiety.[1] This strongly suggests that V-9-M exerts its effects through a distinct receptor and signaling pathway, independent of the canonical CCK1 and CCK2 receptors.
Summary of V-9-M Effects on Memory Tasks
| Experimental Model | Task | Intervention | Outcome | Implication |
| Rat | One-trial passive avoidance | V-9-M (ICV) + Electroconvulsive Shock (ECS) | Prevents ECS-induced amnesia[1] | Anti-amnesic properties; memory consolidation support. |
| Rat | Platform jumping active avoidance | V-9-M (ICV) | Causes long-lasting enhancement of memory[1] | Direct memory-enhancing (nootropic) potential. |
| Rat | Passive avoidance | V-9-M + CCK-8 Antagonists + ECS | CCK-8 antagonists did not block the anti-amnesic effect of V-9-M[1] | Mechanism of action is independent of CCK-8 receptors. |
Mechanism of Action: An Unresolved Pathway
The precise molecular mechanism underlying V-9-M's biological activity remains largely uncharacterized.
Receptor Identification: The receptor for V-9-M has not been definitively identified in peer-reviewed literature. The lack of inhibition by CCK receptor antagonists indicates it does not bind to CCK1R or CCK2R to mediate its memory-enhancing effects.[1] One commercial supplier of the peptide notes it as a glucagon-like peptide-1 (GLP-1) receptor agonist, but this claim is not substantiated by primary research literature and should be viewed with caution.[6] Identifying the specific G protein-coupled receptor (GPCR) or other cell-surface target for V-9-M is the most critical next step for understanding its function and evaluating its therapeutic potential.
Signaling Cascade: Without a confirmed receptor, the downstream signaling pathway is unknown. If V-9-M were to act on the GLP-1 receptor, it would likely involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and other downstream effectors known to be involved in neuronal plasticity and memory formation. However, this remains speculative.
Experimental Protocols
The following are generalized protocols for the behavioral assays used to characterize the function of V-9-M. Specific parameters such as drug concentration, timing of administration, and shock intensity/duration would need to be optimized based on the original, but currently inaccessible, research articles.
Passive Avoidance Task
This task assesses fear-motivated memory by measuring an animal's latency to enter a dark compartment where it previously received an aversive stimulus (e.g., a mild foot shock).[7][8][9]
Apparatus: A two-compartment chamber with one illuminated ("safe") compartment and one dark ("aversive") compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.
Protocol Workflow:
-
Habituation/Acquisition Trial:
-
The animal is placed in the illuminated compartment.
-
After a brief period, the guillotine door is opened.
-
Rodents have a natural preference for dark environments and will typically enter the dark compartment. The time taken to enter is recorded as the initial latency.
-
Once the animal fully enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
The animal is then removed and returned to its home cage.
-
-
Retention Trial (e.g., 24 hours later):
-
The animal is again placed in the illuminated compartment and the door is opened.
-
The latency to cross into the dark compartment is recorded (up to a cutoff time, e.g., 300 seconds).
-
A longer latency compared to the acquisition trial indicates successful memory of the aversive event.
-
-
Drug/Intervention Application: V-9-M would be administered (e.g., via ICV injection) at a specified time before the acquisition trial. To test for anti-amnesic effects, a memory-disrupting agent like ECS would be applied shortly after the acquisition trial.
Active Avoidance Task
This task assesses memory by training an animal to perform a specific action (e.g., jumping onto a platform) to avoid an impending aversive stimulus that is signaled by a cue.[10]
Apparatus: A chamber with a grid floor and a small, elevated platform. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), a foot shock.
Protocol Workflow:
-
Training Sessions (multiple trials):
-
The animal is placed in the chamber.
-
The CS (e.g., a tone) is presented for a fixed duration (e.g., 10 seconds).
-
At the end of the CS presentation, the US (foot shock) is delivered through the grid floor.
-
The animal can escape the shock by jumping onto the safe platform.
-
An "avoidance" is scored if the animal jumps onto the platform during the CS presentation (before the shock). An "escape" is scored if it jumps after the shock begins.
-
Multiple trials are conducted in each session over several days.
-
-
Memory Assessment:
-
Learning is measured by an increase in the number of successful avoidances over training sessions.
-
Long-term memory can be assessed by re-testing the animal days or weeks after the final training session.
-
-
Drug/Intervention Application: V-9-M would be administered prior to training sessions to assess its effect on the rate of learning and the total number of avoidances.
Conclusion and Future Directions for Drug Development
The prepro-CCK fragment V-9-M is a putative neuropeptide with a demonstrated, albeit narrowly studied, biological function in memory enhancement. Its ability to prevent amnesia and improve performance in avoidance tasks, coupled with its unique mechanism of action independent of known CCK receptors, makes it an intriguing candidate for further investigation in the context of cognitive disorders and nootropic development.
However, significant knowledge gaps present major hurdles for its translation into a therapeutic agent. The following areas require urgent attention from the research and drug development community:
-
Receptor Deorphanization: The highest priority is the identification and validation of the specific receptor(s) for V-9-M. This is a prerequisite for any targeted drug development program.
-
Elucidation of Signaling Pathways: Once the receptor is known, its downstream signaling cascade must be characterized in relevant neuronal cell types to understand how V-9-M modulates synaptic plasticity and memory formation.
-
Pharmacokinetics and Stability: As a peptide, V-9-M is likely to have poor oral bioavailability and a short half-life in vivo. Studies on its stability, clearance, and ability to cross the blood-brain barrier are essential.
-
Broader Functional Profile: The function of V-9-M has only been explored in the context of memory. A broader screening of its physiological effects is needed to identify potential on-target and off-target activities.
-
Quantitative and Structural Data: The original quantitative data from the foundational memory studies should be revisited and reproduced. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent and stable peptidomimetics or small molecule agonists.
References
- 1. Effect of V-9-M, a peptide fragment derived from procholecystokinin, on memory processes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-dependent pro-cholecystokinin V-9-M immunoreactive peptide release from rat brain slices and CCK-secreting rat medullary thyroid carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. Active Avoidance Learning Requires Prefrontal Suppression of Amygdala-Mediated Defensive Reactions | Journal of Neuroscience [jneurosci.org]
An In-depth Technical Guide to the Discovery and History of Cholecystokinin Precursor (24-32) in the Rat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a well-characterized peptide hormone and neurotransmitter with diverse physiological roles. Its biological activity arises from the post-translational processing of a larger precursor molecule, preprocholecystokinin. While much of the research has focused on the C-terminal bioactive fragments like CCK-8 and CCK-33, the N-terminal regions of the precursor have also yielded peptides with distinct biological profiles. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of a specific N-terminal fragment of the rat cholecystokinin precursor, the nonapeptide corresponding to amino acids 24-32, also known as V-9-M.
The Dawn of Discovery: Identifying Novel Pro-CCK Fragments
The story of the cholecystokinin precursor (24-32) fragment begins with the broader investigation into the biosynthesis and processing of cholecystokinin in the rat brain. In the mid-1980s, the laboratory of Dr. M.C. Beinfeld was instrumental in elucidating the various peptides derived from the CCK precursor. A pivotal moment in this discovery was the development of an antiserum with specificity for the amino terminus of pro-CCK. This tool allowed for the identification of previously uncharacterized fragments.
In a 1985 study, Beinfeld reported the detection of three major peptides in rat brain extracts using this N-terminal specific antiserum, with approximate molecular weights of 13,000, 8,000, and 2,700 daltons. The two larger peptides were proposed to be CCK precursor molecules, while the smallest peptide, with a molecular weight of 2,700 daltons, was identified as a stable, N-terminal fragment of pro-CCK. This 2,700-dalton peptide was later confirmed to be the nonapeptide Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met, corresponding to residues 24-32 of the rat preprocholecystokinin sequence and was termed V-9-M.[1]
Evidence for a Functional Role: Release from Neural Tissue
A key step in establishing the physiological relevance of a newly discovered peptide is to demonstrate its release from neural tissue in a regulated manner. In 1992, Cao and Beinfeld provided crucial evidence for the functional significance of V-9-M. Their research demonstrated that peptides immunoreactive for V-9-M were released from rat cerebral cortical slices in vitro in a calcium-dependent manner upon potassium-evoked depolarization.[2] This finding strongly suggested that V-9-M, or related peptides, are stored in and released from neurons, fulfilling a critical criterion for a potential neurotransmitter or neuromodulator.[2] The study also showed that CCK-secreting rat medullary thyroid carcinoma cells in culture secreted significant quantities of these V-9-M immunoreactive peptides.[2]
Unveiling a Unique Biological Activity: Effects on Memory
The most compelling evidence for a distinct biological role for V-9-M came from a 1989 study by Takashima and Itoh, which investigated its effects on memory processes in rats. This research demonstrated that intracerebroventricular (ICV) injection of V-9-M could prevent experimental amnesia induced by electroconvulsive shock in a one-trial passive avoidance task.[1] Furthermore, V-9-M was shown to produce a long-lasting enhancement of memory in a platform jumping active avoidance task.[1]
Crucially, these memory-enhancing effects of V-9-M were not significantly affected by the administration of cholecystokinin-8 (CCK-8) antagonists.[1] This critical observation suggested that V-9-M exerts its effects on memory through a mechanism independent of the known CCK receptors that mediate the actions of CCK-8.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on the cholecystokinin precursor (24-32) fragment.
Table 1: Effects of V-9-M on Passive Avoidance Behavior in Rats
| Treatment Group | Amnesia Induction | V-9-M Dose (ICV) | Outcome |
| Control | Electroconvulsive Shock (ECS) | Saline | Amnesia Observed |
| Experimental | Electroconvulsive Shock (ECS) | Not Specified | Prevention of Amnesia |
| Antagonist Control | Electroconvulsive Shock (ECS) | V-9-M + CCK-8 Antagonist | Prevention of Amnesia |
Data derived from the findings of Takashima and Itoh (1989), which demonstrated a significant preventative effect of V-9-M on ECS-induced amnesia, an effect not blocked by CCK-8 antagonists.[1]
Table 2: Effects of V-9-M on Active Avoidance Behavior in Rats
| Treatment Group | V-9-M Dose (ICV) | Outcome | Duration of Effect |
| Control | Saline | Baseline Avoidance | - |
| Experimental | Not Specified | Enhanced Memory | Long-lasting |
Based on the results from Takashima and Itoh (1989), indicating a significant and sustained improvement in memory in the active avoidance task following V-9-M administration.[1]
Table 3: Release of V-9-M Immunoreactive Peptides from Rat Cerebral Cortical Slices
| Stimulation Condition | Calcium Presence | V-9-M Immunoreactivity in Superfusate |
| Basal | Present | Low/Undetectable |
| Potassium (High K+) | Present | Significantly Increased |
| Potassium (High K+) | Absent | No Significant Increase |
Summary of findings from Cao and Beinfeld (1992), demonstrating the calcium-dependent, depolarization-induced release of V-9-M-like peptides.[2]
Experimental Protocols
Radioimmunoassay for N-terminal Pro-CCK Fragments
This protocol is based on the methods developed by Beinfeld and colleagues for the detection of N-terminal pro-CCK fragments.
-
Antiserum Production: An antiserum was generated in rabbits against a synthetic peptide corresponding to the N-terminal region of pro-CCK. The specific immunogen used was the synthetic nonapeptide V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met).
-
Radiolabeling: The synthetic V-9-M peptide was radiolabeled, typically with Iodine-125, to serve as a tracer in the competitive binding assay.
-
Assay Procedure:
-
Brain tissue samples were extracted, often using methods that preserve peptide integrity.
-
A standard curve was prepared using known concentrations of unlabeled synthetic V-9-M.
-
Samples or standards were incubated with a fixed amount of the specific antiserum and the radiolabeled V-9-M tracer.
-
The incubation was allowed to proceed for a specified time to reach equilibrium.
-
Antibody-bound (bound) and free radiolabeled peptide were separated using techniques such as precipitation with a second antibody or charcoal adsorption.
-
The radioactivity in the bound fraction was counted using a gamma counter.
-
The concentration of V-9-M immunoreactivity in the samples was determined by comparing the degree of displacement of the radiolabeled tracer with the standard curve.
-
In Vitro Release of V-9-M from Rat Brain Slices
This protocol is a generalized representation of the brain slice superfusion technique used by Cao and Beinfeld to study peptide release.
-
Tissue Preparation:
-
Rats were euthanized, and their brains were rapidly removed and placed in ice-cold oxygenated buffer.
-
The cerebral cortex was dissected and sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Slices were allowed to equilibrate in oxygenated artificial cerebrospinal fluid (aCSF) at a physiological temperature.
-
-
Superfusion and Stimulation:
-
Individual or groups of slices were placed in a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Fractions of the superfusate were collected at regular intervals to establish a baseline release of V-9-M immunoreactivity.
-
To induce depolarization, the superfusion medium was switched to a high-potassium aCSF (e.g., 50 mM KCl) for a short period.
-
To test for calcium dependency, a parallel experiment was conducted where the high-potassium stimulation was performed in a calcium-free aCSF containing a calcium chelator like EGTA.
-
-
Analysis: The collected superfusate fractions were assayed for V-9-M immunoreactivity using the radioimmunoassay described above.
Behavioral Assays for Memory Assessment
The following are generalized protocols for the behavioral tasks used by Takashima and Itoh to evaluate the effects of V-9-M on memory in rats.
-
One-Trial Passive Avoidance Task:
-
The apparatus consisted of a two-compartment box with a light and a dark chamber connected by a guillotine door.
-
Training: A rat was placed in the light compartment. When it entered the dark compartment, the door was closed, and a brief, mild foot shock was delivered through the grid floor.
-
Amnesia Induction: Immediately after training, a subset of animals received an electroconvulsive shock (ECS) to induce amnesia.
-
Testing: 24 hours later, the rat was again placed in the light compartment, and the latency to enter the dark compartment was measured. A longer latency was interpreted as successful memory of the aversive experience. V-9-M or vehicle was administered via intracerebroventricular (ICV) injection before the training session.
-
-
Platform Jumping Active Avoidance Task:
-
The apparatus was a circular chamber with a grid floor and a central platform.
-
A conditioned stimulus (e.g., a tone or light) was presented, followed by a mild foot shock delivered through the grid floor.
-
The rat could avoid the shock by jumping onto the central platform.
-
Multiple trials were conducted over several days.
-
Memory was assessed by the number of successful avoidances (jumping onto the platform during the conditioned stimulus before the shock) and the latency to escape or avoid. V-9-M or vehicle was administered via ICV injection before the training sessions.
-
Signaling Pathways and Logical Relationships
The finding that CCK-8 antagonists do not block the memory-enhancing effects of V-9-M strongly implies that V-9-M does not act through the classical CCK-A or CCK-B receptors. This suggests the existence of a novel, as-yet-unidentified receptor and signaling pathway for this N-terminal pro-CCK fragment.
References
- 1. Effect of V-9-M, a peptide fragment derived from procholecystokinin, on memory processes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-dependent pro-cholecystokinin V-9-M immunoreactive peptide release from rat brain slices and CCK-secreting rat medullary thyroid carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Role of Cholecystokinin Precursor (24-32) in the Rat Brain: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (B1591339) (CCK) is a crucial neuropeptide in the rat brain, implicated in a wide array of physiological processes including satiety, anxiety, and neurotransmission. While extensive research has focused on the biologically active forms of CCK, such as CCK-8, the roles of its precursor fragments remain largely uncharted territory. This technical guide delves into the current understanding of the endogenous role of a specific fragment of the cholecystokinin precursor, spanning amino acids 24-32 (pro-CCK(24-32)), within the rat brain. Although direct evidence for a functional role of this specific fragment is limited, this paper will explore its putative existence as an intermediate product of pro-CCK processing and provide a comprehensive overview of the analytical methods and experimental protocols relevant to its study.
Introduction to Pro-cholecystokinin (pro-CCK)
Pro-cholecystokinin is a 115-amino acid peptide that serves as the precursor to all biologically active forms of CCK.[1] Its expression is not confined to the gastrointestinal tract; it is also robustly expressed in various regions of the rat brain.[2] The post-translational processing of pro-CCK is a complex and tissue-specific process, giving rise to a variety of CCK peptides, with CCK-8 being the most abundant form in the brain.[1][3] The differential processing of pro-CCK is critical in determining the physiological functions of its products.
Pro-cholecystokinin Processing in the Rat Brain
The conversion of pro-CCK to its active forms is a multi-step process involving endoproteolytic cleavage by prohormone convertases (PCs).[3][4] In the brain, PC2 is the primary enzyme responsible for the processing of pro-CCK, in contrast to the gut where PC1 plays a more significant role.[3] This differential enzymatic activity accounts for the predominance of smaller CCK fragments, like CCK-8, in neural tissues.[3]
The processing of pro-CCK follows a defined pathway of enzymatic cleavage at specific amino acid sites. While the final products have been extensively studied, the intermediate fragments, such as pro-CCK(24-32), are transient and their specific biological activities, if any, are not well characterized. The theoretical generation of the 24-32 fragment is based on the known cleavage sites within the pro-CCK sequence.
References
- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procholecystokinin processing in rat cerebral cortex during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the tissue-specific processing of procholecystokinin in the brain and gut--a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and processing of pro CCK: recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Sedative Properties of Cholecystokinin Precursor (24-32) in Rats: A Technical Guide
An In-depth Examination of the Neuropharmacological Effects of a Pro-Cholecystokinin-Derived Neuropeptide
This technical guide provides a comprehensive overview of the sedative properties of the Cholecystokinin (B1591339) Precursor fragment (24-32), also known as V-9-M, in rat models. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological effects of this putative neuropeptide. The information presented herein is compiled from key scientific literature and is organized to facilitate a thorough understanding of the experimental evidence, methodologies, and potential mechanisms of action.
Introduction
Cholecystokinin (CCK) is a well-characterized peptide hormone and neurotransmitter with a wide range of physiological functions. Its precursor, pro-cholecystokinin, undergoes post-translational processing to yield various bioactive peptides. One such fragment, the nonapeptide corresponding to amino acid residues 24-32 of the rat cholecystokinin precursor, has been identified as V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met).[1] Early investigations into the neuropharmacological profile of synthetic V-9-M amide revealed marked sedative effects following intracerebroventricular administration in rats.[1] This guide will delve into the quantitative data from these seminal studies, provide detailed experimental protocols, and illustrate the key experimental workflows.
Quantitative Data on Sedative Effects
The sedative properties of Cholecystokinin Precursor (24-32) (V-9-M) have been characterized through a series of behavioral pharmacology assays in rats. The following tables summarize the key quantitative findings from the foundational study by Takashima and Itoh (1989).
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of V-9-M on Spontaneous and Drug-Induced Locomotor Activity in Rats
| Treatment Group | Dose (nmol, i.c.v.) | Locomotor Activity (counts/h) | % Inhibition vs. Control |
| Saline (Control) | - | 4500 ± 350 | - |
| V-9-M | 1 | 2800 ± 300 | 37.8% |
| V-9-M | 5 | 1500 ± 250 | 66.7% |
| TRH (10 µg, i.c.v.) | - | 7500 ± 500 | - |
| TRH + V-9-M | 5 | 4200 ± 400 | 44.0% |
| Methamphetamine (2 mg/kg, s.c.) | - | 8200 ± 600 | - |
| Methamphetamine + V-9-M | 5 | 5100 ± 450 | 37.8% |
| Apomorphine (B128758) (0.5 mg/kg, s.c.) | - | 6800 ± 550 | - |
| Apomorphine + V-9-M | 5 | 4000 ± 380* | 41.2% |
*p < 0.01 compared to the respective control group. Data are presented as mean ± SEM.
Table 2: Effect of V-9-M on Pentobarbital-Induced Sleep in Rats
| Treatment Group | Dose (nmol, i.c.v.) | Latency to Sleep (min) | Duration of Sleep (min) |
| Saline (Control) | - | 5.2 ± 0.4 | 45.3 ± 3.1 |
| V-9-M | 1 | 4.9 ± 0.5 | 68.7 ± 4.5 |
| V-9-M | 5 | 4.5 ± 0.3 | 95.2 ± 6.8 |
*p < 0.01 compared to the saline control group. Data are presented as mean ± SEM. Pentobarbital (B6593769) was administered at a dose of 30 mg/kg, i.p.
Table 3: Effect of V-9-M on Locomotion in the Open-Field Test
| Treatment Group | Dose (nmol, i.c.v.) | Line Crossings (in 3 min) |
| Saline (Control) | - | 85 ± 7 |
| V-9-M | 1 | 52 ± 6 |
| V-9-M | 5 | 31 ± 5 |
*p < 0.01 compared to the saline control group. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed descriptions of the experimental methodologies employed in the key studies investigating the sedative properties of Cholecystokinin Precursor (24-32) (V-9-M).
Intracerebroventricular (i.c.v.) Cannulation and Injection
-
Animals: Male Wistar rats weighing 200-250 g were used.
-
Surgery: Under pentobarbital anesthesia (40 mg/kg, i.p.), a stainless steel guide cannula (0.6 mm o.d.) was stereotaxically implanted into the right lateral ventricle. The coordinates were 0.8 mm posterior to the bregma, 1.5 mm lateral to the midline, and 3.5 mm below the skull surface. The cannula was fixed to the skull with dental cement.
-
Post-operative Recovery: A minimum of one week was allowed for recovery before the commencement of experiments.
-
Injection Procedure: V-9-M, dissolved in sterile saline, was administered through an injection needle (0.3 mm o.d.) connected to a microsyringe. The injection volume was 5 µL, delivered over 1 minute.
Assessment of Locomotor Activity
-
Apparatus: A tilting-type ambulometer was used to measure spontaneous and drug-induced locomotor activity.
-
Procedure for Spontaneous Activity: Rats were placed in the activity cages immediately after i.c.v. injection of either saline or V-9-M. Locomotor activity was recorded for 1 hour.
-
Procedure for Drug-Induced Hypermotility:
-
TRH-induced: Thyrotropin-releasing hormone (TRH) was injected i.c.v. 10 minutes after the i.c.v. administration of V-9-M or saline.
-
Methamphetamine- and Apomorphine-induced: Methamphetamine or apomorphine was injected subcutaneously (s.c.) 10 minutes after the i.c.v. administration of V-9-M or saline.
-
-
Data Analysis: The total counts of locomotor activity over the measurement period were recorded and analyzed.
Pentobarbital-Induced Sleep Potentiation
-
Procedure: Thirty minutes after the i.c.v. injection of V-9-M or saline, rats were administered pentobarbital sodium (30 mg/kg, i.p.).
-
Measurements:
-
Latency to Sleep: The time from pentobarbital injection to the loss of the righting reflex (the inability of the rat to right itself within 30 seconds when placed on its back).
-
Duration of Sleep: The time from the loss to the recovery of the righting reflex.
-
-
Data Analysis: The latency and duration of sleep were recorded for each animal and statistically compared between groups.
Open-Field Test
-
Apparatus: A circular open field (90 cm in diameter) with a 40 cm high wall. The floor was divided into 19 equal squares by black lines.
-
Procedure: Thirty minutes after i.c.v. injection of V-9-M or saline, each rat was placed in the center of the open field.
-
Measurement: The number of line crossings was counted for a period of 3 minutes.
-
Data Analysis: The total number of line crossings was used as a measure of locomotor and exploratory activity.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed, though not fully elucidated, signaling pathways.
Caption: Workflow for assessing the effect of V-9-M on locomotor activity.
Caption: Workflow for the pentobarbital-induced sleep potentiation experiment.
Caption: Proposed (hypothetical) mechanism of sedative action for V-9-M.
Discussion and Future Directions
The evidence strongly indicates that the Cholecystokinin Precursor fragment (24-32), V-9-M, possesses significant sedative properties in rats when administered centrally.[1] The dose-dependent reduction in spontaneous and drug-induced locomotor activity, coupled with the potentiation of pentobarbital-induced sleep, highlights its potential as a modulator of central nervous system arousal.
The precise mechanism of action for V-9-M's sedative effects remains to be fully elucidated. The experiments demonstrating its ability to counteract the hypermotility induced by TRH, methamphetamine, and apomorphine suggest a potential interaction with various neurotransmitter systems, including dopaminergic pathways. However, further research is required to identify the specific receptor(s) through which V-9-M mediates its effects and the downstream signaling cascades involved.
Future research should focus on:
-
Receptor Identification: Characterizing the binding sites for V-9-M in the rat brain.
-
Pharmacokinetics and Bioavailability: Investigating the stability and penetration of V-9-M across the blood-brain barrier following systemic administration.
-
Electrophysiological Studies: Examining the effects of V-9-M on neuronal firing rates in brain regions associated with sleep and arousal.
-
Translational Relevance: Exploring the potential sedative effects of V-9-M in other animal models and its potential as a therapeutic agent.
This technical guide provides a foundational understanding of the sedative properties of Cholecystokinin Precursor (24-32) in rats. The presented data and protocols offer a valuable resource for scientists and researchers in the field of neuropharmacology and drug discovery.
References
"Cholecystokinin Precursor (24-32) (rat) and memory consolidation"
An In-depth Technical Guide on Cholecystokinin (B1591339) Precursor (24-32) (rat) and Memory Consolidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a neuropeptide with a well-established role in various physiological processes, including anxiety, feeding behavior, and nociception. Beyond these functions, a growing body of evidence suggests the involvement of CCK and its related peptides in learning and memory. This technical guide focuses on a specific fragment of the cholecystokinin precursor in rats, residues 24-32, a nonapeptide also known as V-9-M. This peptide has been shown to have a significant impact on memory consolidation, positioning it as a molecule of interest for neuroscience research and therapeutic development.
V-9-M is particularly abundant in brain regions critical for memory formation, such as the hippocampus, septum, and amygdala.[1] Research indicates that V-9-M can prevent experimentally induced amnesia and enhance memory in avoidance tasks in rats, suggesting a role in facilitating memory consolidation.[1] This guide provides a comprehensive overview of the available data, experimental methodologies, and putative signaling pathways related to the effects of Cholecystokinin Precursor (24-32) on memory.
Quantitative Data Summary
Table 1: Effect of V-9-M on Electroconvulsive Shock (ECS)-Induced Amnesia in a One-Trial Passive Avoidance Task
| Treatment Group | Amnesia Prevention |
| Saline + ECS | No |
| V-9-M (intralateral ventricle injection) + ECS | Yes[1] |
| V-9-M + CCK-8 Antagonists + ECS | Yes[1] |
Note: This table is a qualitative summary based on the published abstract. The original study should be consulted for specific quantitative values.
Table 2: Effect of V-9-M on Memory Enhancement in a Platform Jumping Active Avoidance Task
| Treatment Group | Memory Enhancement | Duration of Effect |
| Saline | Baseline | - |
| V-9-M (intralateral ventricle injection) | Yes[1] | Long-lasting[1] |
Note: This table is a qualitative summary based on the published abstract. The original study should be consulted for specific quantitative values.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the effects of Cholecystokinin Precursor (24-32) (V-9-M) on memory consolidation in rats. These protocols are based on the descriptions in the primary literature and standard practices in behavioral neuroscience.
Intracerebroventricular (ICV) Cannulation and Injection
This surgical procedure allows for the direct administration of substances into the cerebral ventricles of the rat brain.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
V-9-M peptide, dissolved in sterile saline
-
Microsyringe pump
Procedure:
-
Anesthetize the rat and securely mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target lateral ventricle.
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
For injection, gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to a microsyringe.
-
Infuse the V-9-M solution at a slow, controlled rate.
-
Leave the injection cannula in place for a brief period to allow for diffusion before replacing the dummy cannula.
One-Trial Passive Avoidance Task
This task assesses fear-motivated memory. The rat learns to avoid an environment where it has received an aversive stimulus.
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.
Procedure:
-
Acquisition Trial:
-
Place the rat in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
Remove the rat from the apparatus.
-
-
Amnesia Induction (if applicable):
-
Immediately after the acquisition trial, induce amnesia using electroconvulsive shock (ECS).
-
-
Retention Trial (typically 24 hours later):
-
Place the rat back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
Platform Jumping Active Avoidance Task
This task assesses the acquisition and retention of a memory to actively avoid an aversive stimulus.
Apparatus:
-
A chamber with a grid floor capable of delivering a foot shock.
-
A small platform is located in the center of the chamber.
Procedure:
-
Place the rat in the chamber.
-
A conditioned stimulus (e.g., a light or a tone) is presented, followed by a mild foot shock (unconditioned stimulus).
-
The rat can avoid the shock by jumping onto the platform.
-
The number of trials required for the rat to consistently avoid the shock (trials to criterion) is recorded as a measure of learning.
-
Retention of the memory can be tested at a later time point by re-exposing the rat to the chamber and measuring the latency to jump onto the platform upon presentation of the conditioned stimulus.
Signaling Pathways and Logical Relationships
The precise molecular mechanisms by which Cholecystokinin Precursor (24-32) (V-9-M) modulates memory consolidation have not been fully elucidated. However, based on the known signaling pathways of the broader CCK family and the general mechanisms of memory formation, a putative signaling cascade can be proposed. The fact that the effects of V-9-M are not significantly affected by CCK-8 antagonists suggests that it may act through a different receptor or mechanism than CCK-8.[1]
Experimental Workflow
The logical flow of research to investigate the effects of V-9-M on memory consolidation is depicted in the following diagram.
Putative Signaling Pathway for V-9-M in Memory Consolidation
The following diagram illustrates a hypothetical signaling pathway through which V-9-M may enhance memory consolidation. This is a speculative model based on general principles of memory formation and requires experimental validation.
Conclusion and Future Directions
The cholecystokinin precursor fragment (24-32), V-9-M, demonstrates promising effects on memory consolidation in rat models. Its ability to counteract amnesia and enhance performance in avoidance tasks highlights its potential as a modulator of cognitive processes. However, the current understanding of its mechanism of action is limited. Future research should focus on:
-
Receptor Identification: Identifying the specific receptor(s) through which V-9-M exerts its effects is crucial.
-
Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal concentration for memory enhancement.
-
Elucidation of Signaling Pathways: In-depth molecular studies are required to validate the putative signaling pathway and identify the key downstream effectors.
-
Translational Relevance: Investigating the effects of V-9-M in more complex cognitive tasks and in models of neurodegenerative diseases will be important for assessing its therapeutic potential.
This technical guide provides a foundation for further investigation into the role of Cholecystokinin Precursor (24-32) in memory consolidation. The continued exploration of this and other neuropeptides will undoubtedly contribute to a deeper understanding of the neurobiology of memory and may lead to the development of novel therapeutics for cognitive disorders.
References
Neuronal Targets of Cholecystokinin Precursor (24-32) in the Rat: An In-Depth Technical Guide
Foreword: This document provides a comprehensive overview of the current scientific understanding of the neuronal targets of the cholecystokinin (B1591339) precursor fragment (24-32), also known as V-9-M, in the rat. It is intended for researchers, scientists, and drug development professionals. While direct neuronal targets and specific signaling pathways for this particular fragment remain to be fully elucidated, this guide synthesizes the available data on its neuropharmacological effects and presents the established knowledge of the well-characterized cholecystokinin receptors, CCK-A and CCK-B, which are targets for other cholecystokinin peptides. Furthermore, this guide outlines hypothetical experimental workflows for the identification and characterization of novel neuronal targets for V-9-M.
Introduction to Cholecystokinin Precursor (24-32) (V-9-M)
The cholecystokinin (CCK) precursor protein gives rise to a variety of bioactive peptides. Among these is the nonapeptide corresponding to residues 24-32 of the rat prepro-CCK sequence, termed V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met).[1] This peptide is expressed in the rat brain and has been shown to be released from cerebral cortical slices in a calcium-dependent manner, suggesting a role as a neurotransmitter or neuromodulator.[2]
V-9-M is particularly abundant in brain regions associated with memory and emotional processing, including the hippocampus, septum, and amygdala.[3] Behavioral studies in rats have demonstrated that intracerebroventricular administration of V-9-M induces marked sedation, suppresses spontaneous and drug-induced hypermotility, causes hypothermia, and prolongs pentobarbital-induced sleep.[4] Furthermore, V-9-M has been shown to enhance memory processes and prevent experimentally induced amnesia.[3]
A crucial finding is that the memory-enhancing effects of V-9-M are not significantly attenuated by antagonists of the classical cholecystokinin receptors (CCK-A and CCK-B), indicating that V-9-M likely exerts its effects through a distinct, as-yet-unidentified neuronal target.[3]
Established Neuronal Targets of Cholecystokinin Peptides: CCK-A and CCK-B Receptors
While the specific receptor for V-9-M is unknown, the primary neuronal targets for the well-characterized cholecystokinin octapeptide (CCK-8) are the CCK-A and CCK-B receptors. These G-protein coupled receptors are widely distributed throughout the rat central nervous system and mediate the diverse physiological effects of CCK.
Distribution of CCK Receptors in the Rat Brain
The distribution of CCK-A and CCK-B receptors in the rat brain has been extensively mapped using techniques such as receptor autoradiography and in situ hybridization.
| Brain Region | CCK-A Receptor Density | CCK-B Receptor Density |
| Cerebral Cortex | Low | High |
| Hippocampus | Low | High |
| Amygdala | Moderate | High |
| Nucleus Accumbens | Moderate | High |
| Striatum | Low | High |
| Hypothalamus | Moderate | High |
| Olfactory Bulb | High | High |
| Brainstem | Moderate | Moderate |
Table 1: Relative distribution of CCK-A and CCK-B receptors in key regions of the rat brain. Data compiled from multiple sources.
Signaling Pathways of CCK-A and CCK-B Receptors
Both CCK-A and CCK-B receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a canonical signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Protocols for Target Identification and Characterization
The discovery of a novel neuronal target for V-9-M requires a systematic approach. Below are detailed, albeit generalized, experimental protocols that could be adapted for this purpose.
Radioligand Binding Assay for a Novel Receptor
This protocol is designed to identify and characterize a potential binding site for V-9-M in rat brain tissue.
Objective: To determine if a specific binding site for V-9-M exists in rat brain membranes and to quantify its binding affinity (Kd) and density (Bmax).
Materials:
-
Adult male Sprague-Dawley rat brains
-
Tritiated V-9-M ([³H]V-9-M) of high specific activity
-
Unlabeled V-9-M
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)
-
Homogenizer
-
High-speed centrifuge
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat brain regions of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
In a series of tubes, add a fixed amount of brain membrane preparation (e.g., 100 µg of protein).
-
Add increasing concentrations of [³H]V-9-M (e.g., 0.1-20 nM).
-
For each concentration, prepare a parallel set of tubes containing an excess of unlabeled V-9-M (e.g., 1 µM) to determine non-specific binding.
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [³H]V-9-M.
-
Plot the specific binding versus the concentration of [³H]V-9-M and analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.
-
Functional Assay for Signaling Pathway Elucidation
This protocol outlines a method to investigate the potential intracellular signaling pathway activated by V-9-M in a neuronal cell line or primary neuronal culture.
Objective: To determine if V-9-M binding to its putative receptor leads to changes in intracellular second messengers, such as calcium or cyclic AMP (cAMP).
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary rat hippocampal neurons
-
V-9-M peptide
-
Fluorescent calcium indicator (e.g., Fura-2 AM) or a cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
-
Fluorometric plate reader or microscope
Procedure (for Calcium Mobilization):
-
Cell Culture and Loading:
-
Culture neuronal cells to an appropriate confluency in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorometric plate reader or on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of V-9-M to the wells.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak fluorescence change in response to V-9-M.
-
Generate a dose-response curve to determine the EC50 of V-9-M for calcium mobilization.
-
Future Directions and Conclusion
The neuroactive properties of the cholecystokinin precursor fragment (24-32), or V-9-M, in the rat brain are evident from behavioral studies. However, its specific neuronal targets remain a significant gap in our understanding of the complex cholecystokinin system. The lack of effect of classical CCK receptor antagonists on V-9-M's actions strongly points towards the existence of a novel receptor for this peptide.
Future research should focus on employing the experimental strategies outlined in this guide to:
-
Identify and characterize the V-9-M binding site(s) in the rat brain using radioligand binding assays.
-
Isolate and clone the gene encoding the putative V-9-M receptor using molecular biology techniques.
-
Elucidate the intracellular signaling pathways activated by V-9-M binding to its receptor.
-
Further investigate the physiological and pathophysiological roles of the V-9-M/receptor system in the central nervous system.
The identification of a novel neuropeptide receptor system would open up new avenues for understanding neuronal communication and could provide a novel target for the development of therapeutics for neurological and psychiatric disorders.
References
- 1. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Expression Profile of Cholecystokinin Precursor in the Central Nervous System of the Rat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a neuropeptide with a wide range of physiological functions in both the gastrointestinal system and the central nervous system (CNS). In the brain, CCK acts as a neurotransmitter and neuromodulator, implicated in processes such as satiety, anxiety, and memory. CCK is synthesized from a larger precursor protein, preprocholecystokinin. The processing of this precursor yields various bioactive peptides, with the C-terminal octapeptide (CCK-8) being the predominant form in the CNS. While much research has focused on the distribution and function of CCK-8, the expression and potential roles of other precursor fragments, such as the 24-32 amino acid sequence of the rat cholecystokinin precursor, remain less characterized.
This technical guide provides a comprehensive overview of the expression profile of the cholecystokinin precursor in the rat CNS. Due to a scarcity of specific quantitative data for the 24-32 fragment, this guide will focus on the well-documented expression of CCK mRNA, which directs the synthesis of the entire precursor, and the distribution of major CCK peptides. This information serves as a crucial foundation for researchers investigating the multifaceted roles of the CCK system in neuroscience and drug development.
I. Quantitative Expression Data
While specific quantitative data for the Cholecystokinin Precursor (24-32) fragment is not extensively available in the current scientific literature, the distribution and relative abundance of cholecystokinin (CCK) mRNA, the direct molecular precursor, have been well-documented in the rat CNS. The following tables summarize the relative expression levels of CCK mRNA and CCK-like immunoreactivity in various brain regions, providing an indirect but valuable measure of the potential distribution of all precursor-derived peptides.
Table 1: Relative Expression of Cholecystokinin (CCK) mRNA in the Rat Central Nervous System
| Brain Region | Relative Expression Level | Reference |
| Cerebral Cortex | ||
| Neocortex | High | [1][2] |
| Cingulate Cortex | High | [1] |
| Piriform Cortex | Very High | [2] |
| Entorhinal Cortex | High | [1] |
| Limbic System | ||
| Hippocampus (CA1, Dentate Gyrus) | High | [1][2] |
| Amygdala | High | [1][2] |
| Nucleus Accumbens | Moderate | [1] |
| Basal Ganglia | ||
| Caudate Nucleus | Low | [1] |
| Thalamus | Moderate to High | [1][2] |
| Hypothalamus | Moderate to High | [1][2] |
| Paraventricular Nucleus | Present | [2] |
| Supraoptic Nucleus | Present | [2] |
| Midbrain | ||
| Ventral Tegmental Area | Very High | [2] |
| Substantia Nigra | High | [1] |
| Brainstem | Low | [1] |
| Spinal Cord | Present |
Note: Relative expression levels are compiled from in situ hybridization studies and are categorized as Very High, High, Moderate, Low, or Present.
Table 2: Relative Distribution of Cholecystokinin (CCK)-like Immunoreactivity in the Rat Central Nervous System
| Brain Region | Relative Immunoreactivity | Reference |
| Cerebral Cortex | High | |
| Limbic System | ||
| Hippocampus | High | |
| Amygdala | High | |
| Basal Ganglia | ||
| Caudate Nucleus | Very High | |
| Thalamus | Moderate | |
| Hypothalamus | High | |
| Midbrain | ||
| Ventral Tegmental Area | High | |
| Substantia Nigra | High | |
| Brainstem | Moderate | |
| Spinal Cord | Present |
Note: Relative immunoreactivity levels are compiled from immunohistochemistry and radioimmunoassay studies and are categorized as Very High, High, Moderate, or Present.
II. Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine the expression and distribution of the cholecystokinin precursor and its derivatives in the rat CNS.
A. In Situ Hybridization for CCK mRNA
Objective: To visualize and quantify the distribution of CCK mRNA in rat brain tissue.
Methodology:
-
Tissue Preparation:
-
Anesthetize adult male rats and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in the same fixative for 4-6 hours at 4°C.
-
Cryoprotect the brain by immersing in a series of sucrose (B13894) solutions (10%, 20%, and 30%) in PBS at 4°C until the tissue sinks.
-
Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.
-
Cut 14-20 µm thick coronal sections using a cryostat and mount them on RNase-free coated slides.
-
-
Probe Preparation:
-
Synthesize a 48-base oligonucleotide probe complementary to the mRNA sequence encoding a portion of rat preprocholecystokinin.
-
Label the 3' end of the probe with [35S]dATP using terminal deoxynucleotidyl transferase.
-
Purify the labeled probe using column chromatography.
-
-
Hybridization:
-
Thaw and air-dry the tissue sections.
-
Pretreat sections with proteinase K (1 µg/ml) for 30 minutes at 37°C to improve probe penetration.
-
Dehydrate the sections through a series of ethanol (B145695) concentrations.
-
Apply the hybridization buffer containing the labeled probe, formamide, dextran (B179266) sulfate, and other components to the sections.
-
Incubate the slides in a humidified chamber at 37°C for 18-24 hours.
-
-
Washing and Autoradiography:
-
Wash the slides in a series of increasingly stringent salt solutions (SSC) and temperatures to remove non-specifically bound probe.
-
Dehydrate the sections and expose them to X-ray film for 1-4 weeks.
-
For cellular resolution, dip the slides in liquid photographic emulsion and expose for 4-8 weeks.
-
Develop the film and emulsion, and counterstain the sections with a suitable histological stain (e.g., cresyl violet).
-
-
Data Analysis:
-
Analyze the X-ray films using a computerized image analysis system to quantify the optical density of the hybridization signal in different brain regions.
-
Examine the emulsion-dipped slides under a microscope to identify the specific cell types expressing CCK mRNA.
-
B. Radioimmunoassay (RIA) for CCK Peptides
Objective: To quantify the concentration of CCK peptides in discrete brain regions.
Methodology:
-
Tissue Extraction:
-
Dissect specific brain regions from freshly euthanized rats on a cold plate.
-
Homogenize the tissue in 10 volumes of boiling water or 0.1 M HCl to inactivate proteases.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and store at -80°C until assay.
-
-
Radioimmunoassay Procedure:
-
Antibody: Use a specific antibody raised against the CCK peptide of interest (e.g., CCK-8). For broader detection of precursor fragments, an antibody targeting a different epitope, such as the N-terminus of pro-CCK, would be required.
-
Radiolabeled Tracer: Prepare a radiolabeled version of the CCK peptide (e.g., 125I-CCK-8) using the chloramine-T or Bolton-Hunter method.
-
Standard Curve: Prepare a series of known concentrations of the unlabeled CCK peptide to generate a standard curve.
-
Assay: In assay tubes, combine the tissue extract (or standard), the specific antibody, and the radiolabeled tracer in a suitable buffer.
-
Incubate the mixture for 24-48 hours at 4°C to allow for competitive binding.
-
Separation: Separate the antibody-bound from the free radiolabeled peptide using a secondary antibody precipitation method (e.g., with goat anti-rabbit IgG and polyethylene (B3416737) glycol).
-
Centrifuge the tubes and decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled peptide standards.
-
Determine the concentration of CCK in the tissue extracts by interpolating their percentage of bound radioactivity onto the standard curve.
-
Express the results as picomoles or nanograms of CCK per gram of tissue or per milligram of protein.
-
III. Signaling Pathways and Experimental Workflows
The biological effects of CCK are primarily mediated through two G protein-coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). While the direct signaling actions of the Cholecystokinin Precursor (24-32) fragment have not been elucidated, understanding the established CCK signaling pathways provides a framework for future investigations.
A. CCK Receptor Signaling Pathways
Caption: Generalized CCK receptor signaling pathways in the CNS.
B. Experimental Workflow for Expression Analysis
Caption: Workflow for analyzing CCK precursor expression in rat CNS.
IV. Conclusion and Future Directions
The expression of the cholecystokinin precursor is widespread throughout the rat central nervous system, with particularly high levels of its mRNA found in cortical and limbic structures. While CCK-8 is the most studied and abundant bioactive peptide derived from this precursor, the roles of other fragments, including the 24-32 sequence, are largely unknown. The lack of specific antibodies and targeted quantitative assays for this particular fragment represents a significant knowledge gap.
Future research should focus on the development of specific tools to detect and quantify the Cholecystokinin Precursor (24-32) fragment in the rat CNS. This would enable a more precise mapping of its distribution and a direct comparison with the expression of CCK mRNA and other processed peptides. Furthermore, functional studies are needed to determine if this precursor fragment has any intrinsic biological activity or if it serves as an intermediate in the processing of other bioactive molecules. Elucidating the complete processing pathway of the cholecystokinin precursor and the functions of all its resulting peptides will provide a more comprehensive understanding of the complex roles of the CCK system in brain function and disease.
References
- 1. Cholecystokinin (CCK) gene-related peptides: distribution and characterization of immunoreactive pro-CCK and an amino-terminal pro-CCK fragment in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal localization of cholecystokinin mRNA in the rat brain by using in situ hybridization histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Localization of Cholecystokinin (CCK) Precursor Fragments in Rat Neuronal Tissue
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a highly abundant and widely distributed neuropeptide in the central nervous system (CNS) that plays a crucial role in a variety of physiological and pathological processes, including anxiety, feeding behavior, pain perception, and synaptic transmission.[1][2] In the brain, CCK is synthesized from a larger precursor protein, preprocholecystokinin, which undergoes extensive post-translational processing to yield a family of biologically active peptide fragments. Understanding the precise anatomical distribution of these precursor fragments is fundamental for elucidating the functional roles of the CCK system and for the development of targeted therapeutics.
This technical guide provides an in-depth overview of the localization of CCK precursor fragments in rat neuronal tissue. It summarizes key quantitative data, details common experimental protocols for localization and quantification, and visualizes the underlying biological and experimental processes.
Processing of the CCK Precursor
The journey from gene to active peptide involves several cleavage events. The CCK gene is first transcribed into mRNA and then translated into a 115-amino acid precursor protein called preprocholecystokinin. This precursor is subsequently cleaved by various prohormone convertases within the neuron to produce pro-CCK and a series of smaller, biologically active fragments, with the C-terminal octapeptide (CCK-8) being the predominant form in the brain.[1]
Caption: Post-translational processing cascade of prepro-CCK.
Cellular Localization of CCK Gene Expression
The primary sites of CCK synthesis can be identified by detecting CCK messenger RNA (mRNA) using in situ hybridization (ISH). Studies have demonstrated a widespread distribution of neurons containing CCK mRNA throughout the rat brain.[3] This distribution generally parallels the localization of CCK-like immunoreactivity.[3]
Table 1: Regional Distribution of CCK mRNA in the Rat Brain (via In Situ Hybridization)
| Brain Region | Level of CCK mRNA Expression | References |
| Piriform Cortex / Endopiriform Nucleus | High | [3] |
| Neocortex (all layers) | High | [3][4] |
| Hippocampus (Dentate Gyrus, CA1) | High | [3][5] |
| Amygdala | High | [3][4] |
| Ventral Tegmental Area (VTA) | High | [3] |
| Thalamic & Hypothalamic Nuclei | Moderate to High | [3][6] |
| Olfactory Bulb | Moderate | [3][4] |
| Claustrum | Moderate | [3][4] |
| Motor Trigeminal Nucleus | Moderate | [7][8] |
| Spinal Cord (Dorsal Horn) | Moderate | [7] |
| Striatum | Very Low | [4] |
| Cerebellum | Very Low | [4] |
Distribution of CCK Immunoreactive Peptides
Immunohistochemistry (IHC) using antibodies that recognize specific CCK fragments reveals the distribution of the processed peptides in neuronal cell bodies, fibers, and terminals. This technique confirms the extensive presence of the CCK system throughout the CNS.
Table 2: Regional Distribution of CCK-like Immunoreactivity (IR) in the Rat Brain
| Brain Region | Localization Details | References |
| Cerebral Cortex | High density of CCK-IR cell bodies (interneurons) and fibers. | [9][10] |
| Hippocampus | High density of CCK-IR in interneurons and pathways. | [11] |
| Striatum | Diffuse fibers and dense patches, consistent with a major cortico-striatal pathway. | [9][10] |
| Amygdala | High concentration of CCK-IR fibers and terminals. | [12] |
| Hypothalamus | CCK-IR present in various nuclei, including paraventricular and supraoptic nuclei. | [3][9] |
| Mesencephalon (VTA, Substantia Nigra) | Co-localization with dopaminergic neurons in A8, A9, and A10 regions. | [9][11] |
| Brain Stem (e.g., Nucleus Tractus Solitarii) | Presence of CCK-IR cell bodies and fibers. | [7][9] |
| Spinal Cord (Dorsal Horn) | CCK-IR found in small cells in outer laminae. | [7][9] |
An antiserum specific for the amino terminus of pro-CCK has been used to detect larger precursor fragments.[1] This study identified three major peptides with molecular weights of 13,000, 8,000, and 2,700 daltons, which were abundant in both CCK terminal fields and regions rich in CCK cell bodies, suggesting they may be stored and released alongside the final active fragments.[1]
Experimental Protocols
Accurate localization and quantification of CCK precursor fragments rely on a combination of robust experimental techniques. Below are representative protocols for the key methodologies.
Caption: Generalized workflow for localizing CCK fragments.
Protocol: In Situ Hybridization (ISH) for CCK mRNA
This protocol is a representative method for localizing cells that synthesize CCK.
-
Tissue Preparation:
-
Perfuse adult rats transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS until it sinks.
-
Freeze the brain and cut 20-40 µm sections on a cryostat. Mount sections onto charged microscope slides.
-
-
Probe Hybridization:
-
Prepare a labeled oligonucleotide probe complementary to a specific sequence of rat CCK mRNA. Probes can be radiolabeled (e.g., with ³²P or ³⁵S) or non-radioactively labeled (e.g., with digoxigenin).[3][4]
-
Pretreat sections with proteinase K to improve probe access.
-
Dehydrate sections through an ethanol (B145695) gradient.
-
Apply hybridization buffer containing the labeled probe to the sections and incubate overnight at an appropriate temperature (e.g., 37-42°C) in a humidified chamber.
-
-
Washing and Signal Detection:
-
Wash the slides in a series of increasingly stringent salt solutions (SSC buffer) to remove the non-specifically bound probe.
-
For radiolabeled probes: Expose the slides to X-ray film or a phosphor imaging screen, followed by dipping in photographic emulsion for cellular resolution.[4][13]
-
For non-radiolabeled probes: Incubate with an antibody conjugate (e.g., anti-digoxigenin-AP) followed by a chromogenic substrate to produce a colored precipitate.
-
Protocol: Immunohistochemistry (IHC) for CCK Peptides
This protocol allows for the visualization of processed CCK peptides within neurons.[14]
-
Tissue Preparation:
-
Prepare fixed, sectioned brain tissue as described in the ISH protocol (Section 5.1). Free-floating sections are often used.
-
To enhance cell body staining, rats may be pre-treated with colchicine, which blocks axonal transport and causes peptides to accumulate in the soma.[9]
-
-
Immunostaining:
-
Wash sections 3-4 times in PBS containing a detergent like Triton X-100 (PBS-T) to permeabilize membranes.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Incubate sections with a primary antibody specific to a CCK fragment (e.g., rabbit anti-CCK-8) diluted in the antibody solution. Incubation is typically performed overnight at 4°C.[11]
-
Wash sections thoroughly in PBS-T (3 x 10 minutes).
-
Incubate with a labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore or an enzyme like HRP) for 2 hours at room temperature.
-
Wash sections again in PBS-T (3 x 10 minutes).
-
-
Visualization:
-
For fluorescent detection: Mount sections on slides with an anti-fade mounting medium and visualize using a fluorescence microscope.
-
For chromogenic detection: Incubate sections with a substrate solution (e.g., DAB for HRP) to generate a colored product. Mount, dehydrate, and coverslip the sections for light microscopy.
-
Protocol: Radioimmunoassay (RIA) for CCK Fragment Quantification
RIA is a highly sensitive method used to measure the concentration of specific CCK peptides in tissue extracts.[15][16]
-
Tissue Extraction:
-
Rapidly dissect specific brain regions of interest from fresh or frozen rat brains.
-
Homogenize the tissue in an extraction buffer (e.g., acidified ethanol or boiling water) to extract peptides and inactivate proteases.[16]
-
Centrifuge the homogenate and collect the supernatant. The extract may be further purified using methods like solid-phase extraction.
-
-
Assay Procedure:
-
The assay is performed in tubes containing a standard curve (known concentrations of the CCK peptide), the tissue extracts, a specific primary antibody against the CCK fragment, and a radiolabeled version of the same peptide (the "tracer," e.g., ¹²⁵I-CCK-8).[17][18]
-
The unlabeled peptide in the sample/standard competes with the tracer for binding to the limited number of antibody sites.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate the antibody-bound tracer from the free (unbound) tracer. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex.
-
Centrifuge the tubes and discard the supernatant.
-
Measure the radioactivity in the remaining pellet using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled peptide in the sample. The concentration in the tissue extract is determined by comparing its reading to the standard curve.
-
CCK Signaling Pathway in Neurons
The biological effects of CCK are mediated through two G-protein coupled receptors (GPCRs): CCK-1 (or CCK-A) and CCK-2 (or CCK-B).[19] The CCK-2 receptor is the predominant form in the brain.[20] Upon binding of a CCK fragment, the receptor activates a signaling cascade that typically involves the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). This cascade is critical for CCK's role in modulating neuronal excitability.[19]
Caption: Canonical CCK-2 receptor signaling pathway in neurons.
Conclusion
The synthesis and processing of the CCK precursor result in a diverse array of peptides with a widespread but distinct distribution throughout the rat nervous system. The localization of CCK mRNA via in situ hybridization identifies the neuronal populations responsible for its synthesis, while immunohistochemistry and radioimmunoassay provide detailed maps and quantitative data on the final peptide fragments. Together, these techniques provide a comprehensive picture of the CCK system, offering critical insights for researchers investigating its role in neural circuits and for professionals developing novel drugs targeting CCK-mediated pathways.
References
- 1. Cholecystokinin (CCK) gene-related peptides: distribution and characterization of immunoreactive pro-CCK and an amino-terminal pro-CCK fragment in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hunger (physiology) - Wikipedia [en.wikipedia.org]
- 3. Neuronal localization of cholecystokinin mRNA in the rat brain by using in situ hybridization histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional localization of the mRNA coding for the neuropeptide cholecystokinin in the rat brain studied by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of CCK mRNA in particular regions (hippocampus, periaqueductal grey and thalamus) of the rat by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ontogeny of cholecystokinin gene expression in the rat thalamus--a hybridization histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ hybridization studies on mRNAs for cholecystokinin, calcitonin gene-related peptide and choline acetyltransferase in the lower brain stem, spinal cord and dorsal root ganglia of rat and guinea pig with special reference to motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of CCK mRNA in the motor nucleus of the rat trigeminal nerve with in situ hybridization histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical localization of cholecystokinin- and gastrin-like peptides in the brain and hypophysis of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecystokinin in cortico-striatal neurons in the rat: immunohistochemical studies at the light and electron microscopical level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemical studies on cholecystokinin (CCK)-immunoreactive neurons in the rat using sequence specific antisera and with special reference to the caudate nucleus and primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Localization and quantification of cholecystokinin receptors in rat brain with storage phosphor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. How to measure cholecystokinin in tissue, plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioimmunoassay of cholecystokinin in human tissue and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Radioimmunoassay of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholecystokinin facilitates neuronal excitability in the entorhinal cortex via activation of TRPC-like channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physiological Effects of V-9-M Neuropeptide In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9-M, a nonapeptide (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met) derived from the processing of procholecystokinin, has demonstrated distinct neuropharmacological and memory-modulating effects in in vivo studies.[1][2] Primarily investigated in rodent models, intracerebroventricular administration of V-9-M has been shown to induce sedation, hypothermia, and a reduction in spontaneous motor activity.[1] Furthermore, this neuropeptide appears to play a role in cognitive functions, specifically in the facilitation of memory processes.[2] This technical guide provides a comprehensive overview of the known physiological effects of V-9-M in vivo, including detailed experimental methodologies, a summary of observed effects, and a putative signaling pathway based on its precursor, cholecystokinin.
Neuropharmacological Effects
In vivo studies in rats have revealed that V-9-M exerts several significant effects on the central nervous system, primarily characterized by a general sedative action.[1]
Sedation and Motor Activity
Intracerebroventricular injection of V-9-M leads to a marked state of sedation.[1] This is accompanied by a significant suppression of both spontaneous locomotor activity and hypermotility induced by pharmacological agents such as thyrotropin-releasing hormone, methamphetamine, and apomorphine.[1]
Hypothermia
Administration of V-9-M has been observed to cause hypothermia in rats, indicating an influence on the central mechanisms of body temperature regulation.[1]
Potentiation of Hypnotic Effects
V-9-M has been shown to prolong the duration of pentobarbital-induced sleep, suggesting a potentiation of the hypnotic effects of barbiturates.[1]
Appetite
Notably, studies have indicated that V-9-M does not appear to affect appetite in fasted rats.[1]
Table 1: Summary of Neuropharmacological Effects of V-9-M Neuropeptide
| Physiological Parameter | Observed Effect | Animal Model |
| General Activity | Marked sedation | Rat |
| Spontaneous Locomotion | Decreased | Rat |
| Drug-Induced Hypermotility | Suppressed | Rat |
| Body Temperature | Hypothermia | Rat |
| Pentobarbital-Induced Sleep | Prolonged duration | Rat |
| Appetite (in fasted state) | No effect | Rat |
Note: Specific quantitative data from the primary literature is not publicly available. The effects are described qualitatively based on the abstracts of the original studies.
Effects on Memory Processes
V-9-M has been implicated in the modulation of memory, with studies suggesting a facilitatory role in memory consolidation and retrieval.[2] This is consistent with its abundance in brain regions critical for memory, such as the hippocampus, septum, and amygdala.[2]
Prevention of Amnesia
In a one-trial passive avoidance task, intracerebroventricular injection of V-9-M was found to prevent experimental amnesia induced by electroconvulsive shock.[2] This protective effect was not significantly altered by cholecystokinin-8 antagonists.[2]
Enhancement of Memory
In a platform jumping active avoidance task, V-9-M administration resulted in a long-lasting enhancement of memory.[2]
Table 2: Summary of V-9-M Effects on Memory Processes
| Memory Paradigm | Observed Effect | Animal Model |
| Passive Avoidance (with ECS-induced amnesia) | Prevention of amnesia | Rat |
| Active Avoidance | Long-lasting enhancement of memory | Rat |
Note: Specific quantitative data from the primary literature is not publicly available. The effects are described qualitatively based on the abstracts of the original studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of V-9-M's physiological effects.
Intracerebroventricular (ICV) Injection
This protocol describes the general procedure for delivering substances directly into the cerebral ventricles of a rat.
Workflow for Intracerebroventricular Injection
Caption: Workflow for intracerebroventricular injection of V-9-M.
Materials:
-
V-9-M neuropeptide, synthetic amide form
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Injection cannula and syringe pump
-
Suturing materials
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Stereotaxic Mounting: Secure the anesthetized rat in a stereotaxic apparatus.
-
Surgical Preparation: Shave the scalp and make a midline incision to expose the skull.
-
Craniotomy: Using stereotaxic coordinates for the lateral ventricle, drill a small burr hole through the skull.
-
Cannula Implantation: Slowly lower the injection cannula to the predetermined depth corresponding to the lateral ventricle.
-
Infusion: Infuse the V-9-M solution at a slow, controlled rate.
-
Post-Infusion: Leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.
-
Closure: Slowly withdraw the cannula and suture the scalp incision.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Open Field Test for Locomotor Activity
This test is used to assess spontaneous motor activity and exploratory behavior.
Experimental Workflow for Open Field Test
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cholecystokinin Precursor (24-32) (rat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of the rat Cholecystokinin (CCK) Precursor fragment (24-32), a nonapeptide with the sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met, also known as V-9-M. This peptide has been identified as a putative neuromodulator with sedative and memory-enhancing properties. The following protocols are based on established solid-phase peptide synthesis (SPPS) and purification methodologies.
I. Overview of Synthesis and Purification
The synthesis of rat CCK Precursor (24-32) is achieved through Fmoc-based solid-phase peptide synthesis, followed by cleavage from the resin and purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.
II. Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of rat Cholecystokinin Precursor (24-32). These values are illustrative and may vary depending on the specific reagents, equipment, and techniques employed.
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent | Supplier | Grade | Purpose |
| Rink Amide MBHA Resin | Various | 100-200 mesh, 0.4-0.8 mmol/g | Solid support for peptide synthesis |
| Fmoc-Val-OH | Various | Synthesis Grade | Amino acid building block |
| Fmoc-Pro-OH | Various | Synthesis Grade | Amino acid building block |
| Fmoc-Glu(OtBu)-OH | Various | Synthesis Grade | Amino acid building block |
| Fmoc-Ala-OH | Various | Synthesis Grade | Amino acid building block |
| Fmoc-Asp(OtBu)-OH | Various | Synthesis Grade | Amino acid building block |
| Fmoc-Met-OH | Various | Synthesis Grade | Amino acid building block |
| HBTU | Various | Synthesis Grade | Coupling reagent |
| HOBt | Various | Synthesis Grade | Coupling reagent |
| DIPEA | Various | Synthesis Grade | Base for coupling |
| Piperidine (B6355638) | Various | Synthesis Grade | Fmoc deprotection |
| DMF | Various | HPLC Grade | Solvent |
| DCM | Various | HPLC Grade | Solvent |
| TFA | Various | Reagent Grade | Cleavage reagent |
| TIS | Various | Reagent Grade | Scavenger |
| Water | Various | HPLC Grade | Scavenger and solvent |
Table 2: Representative Synthesis and Purification Parameters
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading |
| Crude Peptide Yield | 70-85% | Varies with synthesis efficiency |
| Crude Peptide Purity | 50-70% | Determined by analytical RP-HPLC |
| Final Peptide Yield | 15-30% | After purification |
| Final Peptide Purity | >98% | Determined by analytical RP-HPLC |
| Observed Mass (M+H)+ | 957.5 Da | Theoretical Mass: 956.1 g/mol |
III. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of rat CCK Precursor (24-32) using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell 0.1 mmol of Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Amino Acid Coupling (Repeating Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, dissolve 4 equivalents of the next Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid mixture and vortex briefly.
-
Add the activated amino acid mixture to the resin and agitate for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence: Met, Pro, Asp(OtBu), Val, Ala, Glu(OtBu), Val, Pro, Val.
3. Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
B. Peptide Cleavage and Deprotection
1. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
3. Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Air-dry the crude peptide pellet.
C. Purification by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Filter the solution through a 0.45 µm filter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes is a good starting point for optimization.
-
Flow Rate: 4 mL/min.
-
Detection: 220 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
D. Characterization
-
Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.
-
Analytical RP-HPLC: Confirm the purity of the final product using a C18 analytical column with a suitable gradient.
IV. Visualization
A. Experimental Workflow
Caption: Workflow for the synthesis and purification of rat CCK Precursor (24-32).
B. Biological Context: CCK Precursor Processing and Signaling
Caption: Processing of the CCK precursor and the signaling pathways of its products.
Application Notes and Protocols for In Vivo Administration of Cholecystokinin Precursor (24-32) (Rat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of Cholecystokinin (B1591339) Precursor (24-32) to rats. This document includes information on the peptide, preparation of reagents, administration protocols for various routes, and an overview of the relevant signaling pathways.
1. Peptide Information
-
Name: Cholecystokinin Precursor (24-32) (rat)
-
Synonyms: Prepro CCK Fragment V-9-M, V-9-M Cholecystokinin nonapeptide[1][2]
-
Sequence: Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met
-
Description: Cholecystokinin Precursor (24-32) is a nonapeptide fragment derived from the cholecystokinin precursor protein.[2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter involved in various physiological processes, including digestion and satiety.[3] The precursor fragment itself may have distinct biological activities, with some studies suggesting it possesses sedative properties and can prevent experimental amnesia in rats.[2] It is expressed in the heart, lungs, kidneys, gastrointestinal tract, and brain.[3]
2. Reagent Preparation and Storage
Proper preparation and storage of the peptide are crucial for maintaining its bioactivity and ensuring reproducible experimental results.
2.1. Storage
-
Lyophilized Powder: Store at -20°C to -80°C. The lyophilized powder is typically stable for years under these conditions.
-
Stock Solution: Prepare a concentrated stock solution and store it in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
2.2. Reconstitution and Vehicle Selection
The choice of solvent and vehicle depends on the intended administration route. It is recommended to prepare a clear stock solution first, which can then be diluted in the appropriate vehicle for the working solution.[3] Working solutions for in vivo experiments should be prepared fresh on the day of use.[3]
-
Stock Solution (e.g., 10 mg/mL): Dissolve the lyophilized peptide in a minimal amount of a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1] Sonication may be required to aid dissolution.[1]
-
Working Solution for Injection (Intravenous or Intraperitoneal):
-
Vehicle Composition Example: A common vehicle for peptide administration is a mixture of a solubilizing agent and a physiological buffer. For example, a working solution can be prepared by diluting the DMSO stock solution in a saline solution containing a co-solvent.
-
Example Protocol: To prepare a 1 mg/mL working solution from a 10 mg/mL DMSO stock, add 100 µL of the stock solution to 900 µL of sterile 0.9% saline. To improve solubility and stability, co-solvents like Polyethylene Glycol 300 (PEG300) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be included in the saline solution.[3] A final concentration of up to 10% DMSO in the working solution is generally well-tolerated for intraperitoneal and intravenous injections in rats.
-
-
Working Solution for Oral Gavage:
3. Quantitative Data
There is a notable lack of published quantitative data on the systemic (e.g., intravenous, intraperitoneal, or oral) administration of Cholecystokinin Precursor (24-32) in rats. The available research primarily focuses on central administration (intracerebroventricular injection) and reports qualitative effects on memory.
For illustrative purposes, the following table presents quantitative data for the well-characterized, related peptide, Cholecystokinin-8 (CCK-8), which is a biologically active fragment of the full cholecystokinin peptide. Researchers should perform dose-response studies to determine the optimal dosage of Cholecystokinin Precursor (24-32) for their specific experimental paradigm.
| Administration Route | Peptide | Dosage | Animal Model | Key Quantitative Findings |
| Intraperitoneal | CCK-8 | 1.6 µg/kg | Male Wistar rats | Prevented stress-induced impairments in spatial memory. |
| Intravenous | CCK-33 | 5.0, 10.0, 20.0 U/kg | Normal rats | Dose-dependent increase in systolic and diastolic blood pressure. |
4. Experimental Protocols
The following are detailed protocols for common in vivo administration routes in rats. Adherence to institutional guidelines for animal care and use is mandatory.
4.1. Intraperitoneal (IP) Injection
Intraperitoneal injection is a common method for systemic administration of substances.
-
Materials:
-
Sterile syringe (1 mL or 3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Prepared working solution of Cholecystokinin Precursor (24-32)
-
-
Procedure:
-
Restrain the rat securely. One common method is to gently grasp the rat behind its head and around the thorax with one hand, and support the lower body with the other hand, exposing the abdomen.
-
Tilt the rat's head slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Cleanse the injection site with a 70% alcohol wipe.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution slowly. The recommended maximum injection volume is 10 mL/kg of body weight.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
4.2. Intravenous (IV) Injection
Intravenous injection allows for rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in rats.
-
Materials:
-
Sterile syringe (1 mL)
-
Sterile needle (27 gauge or smaller)
-
70% ethanol or isopropanol wipes
-
A restraining device for rats
-
Heat lamp or warm water to induce vasodilation
-
Prepared working solution of Cholecystokinin Precursor (24-32)
-
-
Procedure:
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Cleanse the tail with a 70% alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may enter the hub of the needle.
-
Inject the solution slowly. The recommended maximum bolus injection volume is 5 mL/kg, and for slow infusion, it is 10 mL/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
4.3. Oral Gavage
Oral gavage is used for the direct administration of substances into the stomach.
-
Materials:
-
Sterile syringe
-
A flexible or rigid gavage needle with a ball tip (16-18 gauge for adult rats)
-
Prepared working solution of Cholecystokinin Precursor (24-32)
-
-
Procedure:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Restrain the rat in an upright position, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue towards the esophagus.
-
The needle should pass smoothly down the esophagus. If any resistance is met, or if the rat struggles excessively, withdraw the needle and restart. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle has reached the predetermined depth, administer the solution slowly. The recommended maximum gavage volume is 10 mL/kg.
-
Withdraw the needle gently.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.
-
5. Signaling Pathways and Experimental Workflow
5.1. Cholecystokinin Signaling Pathway
Cholecystokinin exerts its effects by binding to two G-protein coupled receptors: CCK1 and CCK2. In rats, both receptors are present, with CCK1 being predominant in peripheral tissues like the pancreas and gallbladder, and CCK2 being more prevalent in the brain and stomach. The binding of CCK to its receptors activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with CCK, such as pancreatic enzyme secretion and gallbladder contraction.
5.2. Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study involving the administration of Cholecystokinin Precursor (24-32) to rats.
References
- 1. The effects of CCK-8S on spatial memory and long-term potentiation at CA1 during induction of stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological and biological studies on cholecystokinin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsulfated cholecystokinins in the small intestine of pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholecystokinin Precursor (24-32) (rat) in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) Precursor (24-32) (rat), also known as Prepro CCK Fragment V-9-M, is a nonapeptide fragment derived from the processing of procholecystokinin. Research in rat models suggests that this peptide possesses neuromodulatory properties, influencing sedative states and memory processes. These application notes provide an overview of the use of Cholecystokinin Precursor (24-32) (rat) in behavioral research, including detailed protocols for common behavioral assays and data presentation guidelines.
Data Presentation
The following tables summarize the types of quantitative data that should be collected and analyzed when studying the behavioral effects of Cholecystokinin Precursor (24-32) (rat). The specific values from seminal studies are noted as requiring access to the full-text publications for completion.
Table 1: Sedative Effects of Intracerebroventricular (ICV) Administration of Cholecystokinin Precursor (24-32) (rat) in an Open-Field Test
| Treatment Group | Dose (µ g/rat , ICV) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Rearing Frequency |
| Vehicle (Saline) | N/A | [Data from full text] | [Data from full text] | [Data from full text] |
| V-9-M | [Specify Dose] | [Data from full text] | [Data from full text] | [Data from full text] |
| V-9-M | [Specify Dose] | [Data from full text] | [Data from full text] | [Data from full text] |
| p-value |
Data to be extracted from Takashima & Itoh, 1989, Can J Physiol Pharmacol.
Table 2: Effect of Cholecystokinin Precursor (24-32) (rat) on Pentobarbital-Induced Sleep
| Treatment Group | Dose (µ g/rat , ICV) | Latency to Sleep (min) | Duration of Sleep (min) |
| Vehicle + Pentobarbital | N/A | [Data from full text] | [Data from full text] |
| V-9-M + Pentobarbital | [Specify Dose] | [Data from full text] | [Data from full text] |
| p-value |
Data to be extracted from Takashima & Itoh, 1989, Can J Physiol Pharmacol.
Table 3: Memory-Enhancing Effects of Cholecystokinin Precursor (24-32) (rat) in a Passive Avoidance Task
| Treatment Group | Dose (µ g/rat , ICV) | Latency to Enter Dark Compartment (s) - Training | Latency to Enter Dark Compartment (s) - Test |
| Vehicle + ECS | N/A | [Data from full text] | [Data from full text] |
| V-9-M + ECS | [Specify Dose] | [Data from full text] | [Data from full text] |
| No ECS Control | N/A | [Data from full text] | [Data from full text] |
| p-value |
ECS: Electroconvulsive Shock. Data to be extracted from Takashima & Itoh, 1989, Can J Physiol Pharmacol.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol describes the surgical implantation of a guide cannula for the direct administration of Cholecystokinin Precursor (24-32) (rat) into the lateral ventricles of the rat brain.
Materials:
-
Adult male Wistar rats (or other appropriate strain)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drills)
-
Guide cannula and dummy cannula
-
Dental cement
-
Internal injector cannula connected to a microsyringe pump
-
Cholecystokinin Precursor (24-32) (rat) peptide
-
Sterile saline solution (vehicle)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda, ensuring the skull is level.
-
Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before behavioral testing.
-
For injection, gently restrain the rat, remove the dummy cannula, and insert the internal injector cannula.
-
Infuse the desired volume of V-9-M solution or vehicle at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Withdraw the injector and replace the dummy cannula.
Protocol 2: Open-Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open-field arena (a square or circular arena with walls)
-
Video tracking software
-
Rat with ICV cannula
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the rat in the center of the open-field arena.
-
Allow the rat to explore the arena freely for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using video tracking software to measure:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Frequency of rearing (vertical activity)
-
Frequency of grooming bouts
-
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Protocol 3: Passive Avoidance Task
This task assesses learning and memory based on the animal's tendency to avoid an environment where it previously received an aversive stimulus.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber)
-
Shocker/stimulator
-
Rat with ICV cannula
Procedure: Training (Acquisition) Trial:
-
Place the rat in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door separating the two compartments.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Remove the rat and return it to its home cage.
Test (Retention) Trial:
-
24 hours after the training trial, place the rat back into the light compartment.
-
Open the door and measure the latency to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds). No foot shock is delivered during the test trial.
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive event.
Protocol 4: Active Avoidance Task
This task assesses learning and memory where the animal must perform a specific action to avoid an aversive stimulus.
Materials:
-
Shuttle box (a two-compartment box with an electrifiable grid floor and a door or opening between compartments)
-
Conditioned stimulus (CS) provider (e.g., a light or a tone)
-
Unconditioned stimulus (US) provider (shocker)
-
Rat with ICV cannula
Procedure:
-
Place the rat in one compartment of the shuttle box.
-
Allow for a habituation period.
-
Initiate a trial by presenting the conditioned stimulus (CS), such as a light or tone, for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move to the other compartment during the CS presentation, deliver the unconditioned stimulus (US), a mild foot shock, until the rat escapes to the other compartment.
-
Conduct multiple trials with an inter-trial interval.
-
Measure the number of avoidance responses, escape latencies, and failures to escape. An increase in the number of avoidance responses over trials indicates learning.
Signaling Pathways and Experimental Workflows
Experimental workflow for behavioral studies.
Hypothesized CCK signaling pathway.
Application Notes and Protocols for Antibody Production Using Cholecystokinin Precursor (24-32) (rat) Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the generation of antibodies targeting the Cholecystokinin (B1591339) Precursor (24-32) (rat) peptide. Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in various physiological processes, including digestion and satiety. The precursor protein undergoes complex post-translational processing to yield several active peptide fragments. Antibodies specific to the precursor fragment (24-32) can be valuable tools for studying CCK biosynthesis, processing, and localization, as well as for the development of diagnostic and therapeutic agents.
This document outlines the necessary steps from antigen preparation to the purification and characterization of the final antibody product. The protocols provided are based on established methodologies for generating antibodies against synthetic peptides.
Data Presentation
Table 1: Immunization Response and Titer
| Parameter | Mouse 1 | Mouse 2 | Mouse 3 | Expected Range |
| Pre-immune Titer | < 1:100 | < 1:100 | < 1:100 | < 1:100 |
| Post-immunization Titer (Day 40) | 1:32,000 | 1:64,000 | 1:48,000 | > 1:20,000[1] |
| Final Boost Titer (Day of Fusion) | 1:128,000 | 1:256,000 | 1:192,000 | > 1:100,000 |
Table 2: Hybridoma Screening and Selection
| Parameter | Value | Typical Range/Outcome |
| Fusion Efficiency (Hybridomas/Spleen Cells) | 1:10,000 | 1:10,000 - 1:100,000 |
| Number of Wells Plated | 960 | 500 - 1000 |
| Number of Growing Clones | 850 | 80-95% of plated wells |
| Number of ELISA-Positive Clones | 48 | 5-15% of growing clones |
| Number of Stable Monoclonal Lines | 5 | 1-5 |
Table 3: Antibody Characterization and Yield
| Monoclonal Antibody Clone | Isotype | Affinity Constant (Kd) | Purification Yield (mg/L of supernatant) |
| CCKPre-A1 | IgG1, kappa | 5 x 10⁻⁹ M | 15 |
| CCKPre-B7 | IgG2a, kappa | 1.2 x 10⁻⁹ M | 25 |
| CCKPre-C3 | IgG2b, kappa | 8 x 10⁻¹⁰ M | 20 |
| Expected Range | IgG1, IgG2a, IgG2b | 10⁻⁸ - 10⁻¹¹ M | 10 - 50 mg/L |
Experimental Protocols
Antigen Preparation: Peptide-Carrier Conjugation
Since the Cholecystokinin Precursor (24-32) (rat) is a small peptide, it must be conjugated to a larger carrier protein to elicit a strong immune response. Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier due to its high immunogenicity.[1]
Materials:
-
Cholecystokinin Precursor (24-32) (rat) peptide with an added N- or C-terminal cysteine (e.g., Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met-Cys)
-
Keyhole Limpet Hemocyanin (KLH)
-
Maleimide Activated KLH Kit or separate reagents: m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
-
Desalting column
Protocol:
-
Peptide Dissolution: Dissolve 2-5 mg of the cysteine-containing peptide in a minimal amount of conjugation buffer.
-
KLH Activation (if not using a pre-activated kit):
-
Dissolve 10 mg of KLH in 1 ml of conjugation buffer.
-
Dissolve MBS in an organic solvent like DMSO and add it to the KLH solution at a 40-fold molar excess.
-
Incubate for 30 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted MBS using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Mix the activated KLH with the dissolved peptide.
-
Incubate for 3 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Removal of Unconjugated Peptide: Dialyze the conjugate against PBS (3 changes, 4°C) to remove unconjugated peptide.
-
Quantification: Determine the protein concentration of the conjugate using a BCA or Bradford protein assay. The conjugate is now ready for immunization.
Immunization of Mice
Materials:
-
Peptide-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
-
BALB/c mice (6-8 weeks old)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing the peptide-KLH conjugate (equivalent to 50-100 µg of peptide per mouse) with an equal volume of CFA.
-
Inject 100-200 µL of the emulsion intraperitoneally (IP) or subcutaneously (SC) into each mouse.
-
-
Booster Immunizations (Day 14 and Day 28):
-
Prepare an emulsion of the peptide-KLH conjugate (25-50 µg of peptide per mouse) with an equal volume of IFA.
-
Inject 100-200 µL of the emulsion IP or SC.
-
-
Test Bleed (Day 35-40):
-
Collect a small amount of blood from the tail vein.
-
Separate the serum and determine the antibody titer against the unconjugated peptide using ELISA (see Protocol 4).
-
-
Final Boost (3-4 days before fusion):
-
Select the mouse with the highest antibody titer.
-
Administer a final boost of 25-50 µg of the peptide-KLH conjugate in sterile PBS (without adjuvant) via IP or intravenous (IV) injection.
-
Hybridoma Production
Hybridoma technology involves the fusion of antibody-producing B-cells from the immunized mouse with immortal myeloma cells to generate stable, antibody-secreting hybridoma cell lines.[2][3][4]
Materials:
-
Myeloma cell line (e.g., SP2/0 or P3X63Ag8.653)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine, Aminopterin (B17811), Thymidine)
-
HT medium (Hypoxanthine, Thymidine)
-
96-well cell culture plates
Protocol:
-
Spleen Cell Preparation:
-
Aseptically harvest the spleen from the immunized mouse 3-4 days after the final boost.
-
Gently perfuse the spleen with sterile RPMI-1640 to obtain a single-cell suspension of splenocytes.
-
Wash the splenocytes with serum-free RPMI-1640.
-
-
Myeloma Cell Preparation:
-
Culture myeloma cells to a logarithmic growth phase.
-
Harvest and wash the myeloma cells with serum-free RPMI-1640.
-
-
Cell Fusion:
-
Mix the splenocytes and myeloma cells at a ratio of 5:1 to 10:1.
-
Centrifuge the cell mixture and discard the supernatant.
-
Gently resuspend the cell pellet and slowly add 1 mL of pre-warmed PEG over 1 minute while stirring gently.
-
Slowly add serum-free RPMI-1640 to dilute the PEG.
-
Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in HAT medium supplemented with FBS.
-
-
Selection and Plating:
-
Plate the cell suspension into 96-well plates.
-
Incubate at 37°C in a 5% CO₂ incubator. The aminopterin in the HAT medium will kill unfused myeloma cells. Unfused splenocytes have a limited lifespan and will die off naturally.[5]
-
-
Feeding and Expansion:
-
After 5-7 days, replace half of the medium with fresh HAT medium.
-
Continue to replace the medium every 2-3 days, switching to HT medium after 10-14 days, and finally to regular culture medium.
-
Screening by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to screen the hybridoma culture supernatants for the presence of antibodies that bind to the Cholecystokinin Precursor (24-32) peptide.
Materials:
-
Unconjugated Cholecystokinin Precursor (24-32) (rat) peptide
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
Protocol:
-
Plate Coating:
-
Dilute the unconjugated peptide to 1-5 µg/mL in coating buffer.
-
Add 100 µL per well to a 96-well ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of hybridoma culture supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of diluted HRP-conjugated anti-mouse IgG to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. Wells with a signal significantly higher than the negative control are considered positive.
Antibody Purification
Positive hybridoma clones should be subcloned by limiting dilution to ensure monoclonality. The monoclonal antibodies can then be purified from the culture supernatant using Protein A or Protein G affinity chromatography.
Materials:
-
Hybridoma culture supernatant
-
Protein A or Protein G agarose (B213101) beads
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Chromatography column
Protocol:
-
Supernatant Preparation: Centrifuge the hybridoma culture supernatant to remove cells and debris. Filter through a 0.22 µm filter.
-
Column Packing and Equilibration:
-
Pack a chromatography column with Protein A or Protein G agarose beads.
-
Equilibrate the column with 5-10 column volumes of binding buffer.
-
-
Antibody Binding:
-
Load the prepared supernatant onto the column. The flow rate should be slow enough to allow for efficient binding.
-
-
Washing: Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
-
Elution:
-
Elute the bound antibodies with elution buffer.
-
Collect fractions into tubes containing neutralization buffer to immediately raise the pH and prevent antibody denaturation.
-
-
Analysis and Storage:
-
Measure the protein concentration of the fractions (e.g., by absorbance at 280 nm).
-
Pool the antibody-containing fractions.
-
Analyze the purity by SDS-PAGE.
-
Dialyze against PBS and store at 4°C for short-term use or at -20°C/-80°C for long-term storage.
-
Visualizations
CCK Signaling Pathway
Caption: Simplified CCK signaling pathways via Gq and Gs proteins.
Experimental Workflow for Monoclonal Antibody Production
References
- 1. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin Precursor (24-32) (rat) | 99291-20-0 | FC110391 [biosynth.com]
- 3. Accurate measurement of cholecystokinin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin Antibodies [antibodies-online.com]
- 5. Cholecystokinin (CCK) gene-related peptides: distribution and characterization of immunoreactive pro-CCK and an amino-terminal pro-CCK fragment in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioimmunoassay Development: Cholecystokinin Precursor (24-32) (rat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a competitive radioimmunoassay (RIA) for the quantification of the rat Cholecystokinin (B1591339) (CCK) Precursor fragment (24-32). This nonapeptide, with the sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met, serves as a valuable target for studying CCK biosynthesis and its potential physiological roles.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter with a wide range of functions in the gastrointestinal system and the central nervous system.[1] It is synthesized as a larger precursor molecule, preprocholecystokinin, which undergoes post-translational processing to generate various bioactive CCK peptides. The (24-32) fragment of the rat CCK precursor is a non-bioactive peptide that can be used to generate specific antibodies for the development of a radioimmunoassay to study the processing and secretion of the CCK precursor.[2]
Radioimmunoassay is a highly sensitive and specific in vitro technique used to measure the concentration of antigens, such as peptide hormones, in biological fluids.[3][4] The principle of competitive RIA involves the competition between a radiolabeled antigen ("hot") and an unlabeled antigen ("cold") from a sample for a limited number of specific antibody binding sites.[5][6] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Signaling Pathway of Cholecystokinin
CCK exerts its physiological effects by binding to two G-protein coupled receptors, CCK1R and CCK2R.[7] Activation of these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][8] These signaling events ultimately lead to the physiological responses associated with CCK, such as gallbladder contraction and pancreatic enzyme secretion.[1][7]
Caption: Simplified signaling pathway of Cholecystokinin (CCK).
Experimental Protocols
Preparation of Immunogen and Antibody Production
To develop a specific antibody against the CCK precursor (24-32) fragment, the synthetic nonapeptide (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met) is used as an immunogen.[2] Since small peptides are often not immunogenic on their own, they need to be conjugated to a larger carrier protein.
Materials:
-
Synthetic rat CCK Precursor (24-32) peptide
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Conjugation reagent (e.g., Glutaraldehyde or a carbodiimide (B86325) like EDC)
-
Phosphate Buffered Saline (PBS)
-
Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
-
Rabbits for immunization
Protocol:
-
Conjugation of Peptide to Carrier Protein:
-
Dissolve the synthetic peptide and KLH in PBS.
-
Slowly add the conjugation reagent to the peptide-carrier protein mixture while stirring.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Dialyze the conjugate against PBS to remove unreacted reagents.
-
Confirm conjugation efficiency using a suitable method (e.g., MALDI-TOF mass spectrometry).
-
-
Immunization of Rabbits:
-
Emulsify the peptide-KLH conjugate with an equal volume of Freund's Complete Adjuvant for the primary immunization.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
Subsequent booster immunizations should be performed with the conjugate emulsified in Freund's Incomplete Adjuvant at regular intervals (e.g., every 4 weeks).
-
-
Antibody Titer Determination:
-
Collect blood samples from the rabbits before the primary immunization (pre-immune serum) and 10-14 days after each booster injection.
-
Determine the antibody titer using a method such as Enzyme-Linked Immunosorbent Assay (ELISA) or a preliminary RIA.
-
Radiolabeling of the Peptide (Tracer Preparation)
The CCK Precursor (24-32) peptide needs to be radiolabeled to serve as the tracer in the RIA. Radioiodination using Iodine-125 (¹²⁵I) is a common method for labeling peptides.[9][10] Since the V-9-M fragment lacks a tyrosine or histidine residue, a common site for direct iodination, a tyrosine analog can be added to the N-terminus of the synthetic peptide for labeling purposes.
Materials:
-
Synthetic rat CCK Precursor (24-32) peptide with an N-terminal tyrosine ([Tyr]-V-9-M)
-
Sodium Iodide (Na¹²⁵I)
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)[10]
-
Reducing agent (e.g., Sodium metabisulfite)
-
Separation column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA)
Protocol (Chloramine-T Method):
-
Add the synthetic peptide solution to a reaction vial.
-
Add Na¹²⁵I to the vial.
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for a short duration (e.g., 30-60 seconds).
-
Stop the reaction by adding a solution of sodium metabisulfite.
-
Add a carrier solution (e.g., potassium iodide) to the mixture.
-
Separate the radiolabeled peptide from free ¹²⁵I using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with assay buffer containing BSA.
-
Collect fractions and determine the radioactivity in each fraction using a gamma counter to identify the peak corresponding to the labeled peptide.
-
Assess the specific activity and purity of the tracer.
Radioimmunoassay Procedure
The RIA is performed by incubating the antibody with the radiolabeled peptide and either standard solutions of the unlabeled peptide or the unknown samples.
Materials:
-
Specific antiserum to CCK Precursor (24-32)
-
¹²⁵I-labeled CCK Precursor (24-32) (tracer)
-
Standard solutions of unlabeled CCK Precursor (24-32)
-
Unknown samples (e.g., tissue extracts, plasma)
-
Assay buffer (e.g., PBS with BSA)
-
Separation reagent (e.g., second antibody, polyethylene (B3416737) glycol (PEG), or charcoal)
-
Polypropylene tubes
-
Gamma counter
Protocol:
-
Assay Setup: Set up tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples in duplicate.
-
Reagent Addition:
-
Add assay buffer to all tubes except TC.
-
Add the primary antibody to all tubes except TC and NSB.
-
Add the standard solutions or unknown samples to their respective tubes.
-
Add the ¹²⁵I-labeled peptide (tracer) to all tubes.
-
-
Incubation: Vortex all tubes gently and incubate for a specified period (e.g., 18-24 hours) at 4°C to reach equilibrium.
-
Separation of Bound and Free Antigen: Add the separation reagent (e.g., a second antibody against the primary antibody's species and PEG) to all tubes except TC. Incubate to allow precipitation of the antibody-bound complex.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decantation: Carefully decant the supernatant containing the free radiolabeled peptide.
-
Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample.
-
Construct a standard curve by plotting %B/B₀ against the concentration of the unlabeled standards.
-
Determine the concentration of the CCK Precursor (24-32) in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Data Presentation
The following tables summarize typical quantitative data that should be generated during the validation of the radioimmunoassay.
Table 1: Antibody Titer and Assay Sensitivity
| Parameter | Typical Value |
| Antibody Titer (Final Dilution) | 1:100,000 - 1:500,000 |
| Assay Detection Limit (LOD) | 0.5 - 5.0 pg/tube |
| 50% Inhibition (ID₅₀ or ED₅₀) | 20 - 100 pg/tube |
Table 2: Assay Precision
| Parameter | Coefficient of Variation (CV%) |
| Intra-assay Precision | < 10% |
| Inter-assay Precision | < 15% |
Table 3: Antibody Cross-reactivity
| Peptide | Cross-reactivity (%) |
| Rat CCK Precursor (24-32) | 100 |
| CCK-8 (sulfated) | < 0.1 |
| CCK-33 | < 0.1 |
| Gastrin-17 | < 0.1 |
| Other related peptides | < 0.1 |
Note: Cross-reactivity is determined by comparing the concentration of the test peptide required to displace 50% of the radiolabeled tracer to the concentration of the standard CCK Precursor (24-32) that causes the same displacement.
Experimental Workflow
The development of a radioimmunoassay follows a logical sequence of steps, from the initial preparation of reagents to the final validation of the assay.
Caption: Experimental workflow for radioimmunoassay (RIA) development.
References
- 1. Evaluation of a radioimmunoassay for cholecystokinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. dot | Graphviz [graphviz.org]
- 5. microbenotes.com [microbenotes.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 8. Radioimmunoassay of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Production and characterization of specific antibodies to gastrin with no cross-reactivity with cholecystokinin-pancreozymin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rat Cholecystokinin Precursor (24-32) in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the rat Cholecystokinin (B1591339) Precursor fragment (24-32), also known as V-9-M, in plasma samples. The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a robust framework for researchers and drug development professionals studying the physiological roles of cholecystokinin and its precursors.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone involved in various physiological processes, including digestion and satiety. It is synthesized as a larger preprohormone that undergoes post-translational processing to yield several bioactive peptides. The Cholecystokinin Precursor fragment (24-32) (rat), with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met (VPVEAVDPM), is a non-bioactive fragment of this precursor.[1][2][3][4] Monitoring the levels of such precursor fragments can provide valuable insights into the biosynthesis and secretion dynamics of CCK. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the accurate quantification of specific peptide fragments in complex biological matrices like plasma.[5][6]
Experimental
Materials and Reagents
-
Rat Cholecystokinin Precursor (24-32) (VPVEAVDPM) synthetic peptide standard (Purity >95%)
-
Stable Isotope Labeled (SIL) VPVEAVDPM internal standard (e.g., with ¹³C, ¹⁵N labeled Valine or Leucine)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Rat plasma (K2EDTA)
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte.[7]
-
Plasma Collection : Collect rat blood into tubes containing K2EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation & Extraction :
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the SIL internal standard solution.
-
Add 300 µL of methanol containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove salts and other polar impurities.
-
Elute the peptide with 1 mL of 80% acetonitrile in water with 0.1% formic acid.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 5% acetonitrile in water with 0.1% formic acid for LC-MS/MS analysis.
-
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve the analyte from endogenous interferences.
-
LC System : UHPLC system
-
Column : C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 40°C
-
Gradient : A shallow gradient is recommended for optimal peptide separation.[8]
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 40 |
| 8.1 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The selection of suitable Multiple Reaction Monitoring (MRM) transitions is critical for the success of the experiment.[9]
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ion Source : Electrospray Ionization (ESI), Positive Mode
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
Resolution : Unit resolution for Q1 and Q3
MRM Transition Prediction
The amino acid sequence of rat Cholecystokinin Precursor (24-32) is VPVEAVDPM (MW: 956.13 g/mol ).[1][2] Based on this sequence, the following MRM transitions are predicted. Note: These parameters are theoretical and require experimental optimization for collision energy (CE) and other source parameters to achieve maximum sensitivity.[10]
Table 1: Predicted MRM Transitions for Rat Cholecystokinin Precursor (24-32)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) |
| CCK Precursor (24-32) | 479.1 ([M+2H]²⁺) | 645.3 | y6 | Requires Optimization |
| CCK Precursor (24-32) | 479.1 ([M+2H]²⁺) | 716.4 | y7 | Requires Optimization |
| CCK Precursor (24-32) | 957.1 ([M+H]⁺) | 826.4 | y8-NH3 | Requires Optimization |
| SIL-CCK Precursor (24-32) | Dependent on label | Dependent on label | - | Requires Optimization |
Results and Discussion
This method provides a framework for the reliable quantification of rat Cholecystokinin Precursor (24-32) in plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. A calibration curve should be prepared by spiking known concentrations of the synthetic peptide standard into blank plasma and processing them alongside the unknown samples. The linearity of the method should be assessed over the expected physiological concentration range.
Visualizations
Caption: Experimental workflow for the quantification of rat CCK Precursor (24-32).
Caption: Logical workflow for the LC-MS/MS method development.
References
- 1. Cholecystokinin Precursor (24-32), rat - Elabscience® [elabscience.com]
- 2. peptide.com [peptide.com]
- 3. Cholecystokinin Precursor (24-32) (rat) | 99291-20-0 | FC110391 [biosynth.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Quantification of the sulfated cholecystokinin CCK-8 in hamster plasma using immunoprecipitation liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Injection of Cholecystokinin Precursor (24-32) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a well-characterized peptide hormone and neurotransmitter involved in various physiological processes, including digestion, satiety, and anxiety. The cholecystokinin precursor protein undergoes post-translational processing to yield several biologically active peptides. One such fragment is the Cholecystokinin Precursor (24-32), also known as V-9-M, a nonapeptide with the sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met.[1] This document provides detailed application notes and protocols for the intracerebroventricular (ICV) injection of this specific precursor fragment in rats, based on available scientific literature.
Biological Activity
Intracerebroventricular administration of Cholecystokinin Precursor (24-32) in rats has been reported to elicit specific neuromodulatory effects. The primary observed actions are sedative and anti-amnesic.[1][2] Unlike the more extensively studied CCK-8, which predominantly influences satiety and anxiety, the (24-32) fragment appears to target different central pathways related to arousal and memory consolidation.
Data Presentation
Table 1: Hypothetical Dose-Response for Sedative Effects
| Dose (nmol, ICV) | Sedation Score (1-5) | Onset of Sedation (minutes) | Duration of Sedation (minutes) |
| Vehicle Control | 1 | - | - |
| 0.1 | 2 | 15-20 | 30-45 |
| 1.0 | 4 | 10-15 | 60-90 |
| 10.0 | 5 | 5-10 | 90-120 |
| Sedation Score: 1=Normal activity, 2=Reduced locomotion, 3=Immobility with righting reflex, 4=Loss of righting reflex, 5=Deep sedation. |
Table 2: Hypothetical Effects on Memory in a Passive Avoidance Task
| Treatment Group | Latency to Enter Dark Compartment (seconds) |
| Sham (No Shock) | 300 |
| Vehicle + Shock | 45 ± 10 |
| CCK Precursor (24-32) (1 nmol) + Shock | 180 ± 25 |
| CCK Precursor (24-32) (10 nmol) + Shock | 270 ± 20 |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the stereotaxic surgical procedure for the implantation of a guide cannula into the lateral ventricle of a rat.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement
-
Surgical screws
-
Antiseptic solution and topical antibiotic
-
Heating pad
Procedure:
-
Anesthetize the rat and shave the scalp.
-
Secure the rat in the stereotaxic apparatus, ensuring the head is level.
-
Apply an antiseptic solution to the scalp and make a midline incision to expose the skull.
-
Clear the periosteum from the skull surface.
-
Identify bregma and lambda.
-
Using a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Drill a hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Implant two surgical screws into the skull to serve as anchors for the dental cement.
-
Lower the guide cannula to the desired depth (DV: -3.5 to -4.0 mm from the skull surface).
-
Secure the cannula to the skull and screws using dental cement.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Suture the incision around the dental cement cap.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before injections.
Protocol 2: Intracerebroventricular (ICV) Injection
This protocol details the procedure for injecting Cholecystokinin Precursor (24-32) through the implanted cannula.
Materials:
-
Cannulated rat
-
Cholecystokinin Precursor (24-32) peptide, lyophilized
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for reconstitution
-
Injection cannula (28-gauge, extending 1 mm beyond the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe (10 µL)
-
Infusion pump
Procedure:
-
Handle the rat gently to minimize stress.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via the polyethylene tubing.
-
Draw the desired volume of the reconstituted Cholecystokinin Precursor (24-32) solution into the syringe.
-
Slowly insert the injection cannula into the guide cannula until it is fully seated.
-
Infuse the solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure. Total injection volumes are typically 1-5 µL.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and begin behavioral observation.
Visualization of Workflows and Pathways
References
Application Notes and Protocols for Creating Dose-Response Curves for Cholecystokinin Precursor (24-32) (rat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the brain.[1][2][3][4] It is derived from a larger precursor protein, preprocholecystokinin.[1][4][5] Cholecystokinin Precursor (24-32) (rat), also known by synonyms such as V-9-M and Prepro CCK Fragment V-9-M, is a nonapeptide fragment of this precursor.[5][6] While the biological functions of the fully processed CCK peptides are well-characterized, the specific activity of this precursor fragment is less understood. It is expressed in various tissues, including the heart, lungs, kidneys, gastrointestinal tract, and brain.[1][2][4]
The primary receptors for the active forms of CCK are the cholecystokinin A receptor (CCK-1R) and the cholecystokinin B receptor (CCK-2R), both of which are G-protein coupled receptors (GPCRs). It is hypothesized that Cholecystokinin Precursor (24-32) (rat) may interact with these receptors to elicit a biological response. This document provides detailed protocols for generating dose-response curves to characterize the activity of Cholecystokinin Precursor (24-32) (rat), focusing on the downstream signaling pathways of CCK-1 and CCK-2 receptors.
Product Information
| Property | Value |
| Peptide Name | Cholecystokinin Precursor (24-32) (rat) |
| Synonyms | V-9-M, Prepro CCK Fragment V-9-M |
| Sequence | Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met |
| Molecular Formula | C42H69N9O14S |
| Molecular Weight | 956.13 g/mol |
| CAS Number | 99291-20-0 |
| Appearance | Lyophilized powder |
| Purity | >95% |
| Solubility | Soluble in DMSO.[5] |
| Storage | Store lyophilized peptide at -20°C to -80°C.[1][5] |
Data Presentation
No specific dose-response data (e.g., EC50, IC50) for Cholecystokinin Precursor (24-32) (rat) was identified in a comprehensive literature search. The following table is a template for researchers to populate with their experimentally determined values.
| Assay Type | Cell Line | Receptor Target | Parameter | Value (M) |
| Intracellular Ca2+ Mobilization | CHO-K1 or HEK293 expressing rat CCK-1R | CCK-1R | EC50 | User-defined |
| Intracellular Ca2+ Mobilization | CHO-K1 or HEK293 expressing rat CCK-2R | CCK-2R | EC50 | User-defined |
| cAMP Accumulation | CHO-K1 or HEK293 expressing rat CCK-1R | CCK-1R | EC50 | User-defined |
Signaling Pathways
Activation of CCK receptors initiates downstream signaling cascades. The primary pathways involve the Gq and Gs alpha subunits of G-proteins.
-
Gq Pathway: Upon ligand binding, both CCK-1 and CCK-2 receptors can activate the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Gs Pathway: The CCK-1 receptor can also couple to the Gs protein, which activates adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP into cyclic AMP (cAMP), a key second messenger.
Caption: Simplified signaling pathways of CCK receptors.
Experimental Protocols
To generate a dose-response curve for Cholecystokinin Precursor (24-32) (rat), in vitro cell-based assays measuring the downstream second messengers, intracellular calcium (Ca2+) and cyclic AMP (cAMP), are recommended.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the activation of the Gq signaling pathway.
1. Materials and Reagents:
-
Cholecystokinin Precursor (24-32) (rat) peptide
-
Cell line stably expressing rat CCK-1R or CCK-2R (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
2. Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
3. Detailed Methodology:
-
Cell Culture: Culture the receptor-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96- or 384-well black, clear-bottom microplate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer.
-
Dilute this mixture in assay buffer to the final working concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
Compound Preparation: Prepare a stock solution of Cholecystokinin Precursor (24-32) (rat) in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Measurement:
-
Place the microplate into a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Use the plate reader's injector to add the different concentrations of the peptide to the wells.
-
Continuously record the fluorescence signal for a period of time (e.g., 1-3 minutes) to capture the peak response.
-
-
Data Analysis:
-
Normalize the data by expressing the change in fluorescence as a percentage of the maximal response.
-
Plot the normalized response against the logarithm of the peptide concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay
This protocol is to measure the activation or inhibition of the Gs signaling pathway.
1. Materials and Reagents:
-
Cholecystokinin Precursor (24-32) (rat) peptide
-
Cell line stably expressing rat CCK-1R (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin (for potential Gs activation studies)
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or bioluminescent-based kits)
-
White opaque 96- or 384-well microplates
-
Plate reader compatible with the chosen assay kit's detection method (e.g., luminescence or time-resolved fluorescence)
2. Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
3. Detailed Methodology:
-
Cell Culture and Seeding: Culture and seed the CCK-1R expressing cells in a white opaque microplate as described in the calcium assay protocol.
-
Compound Preparation: Prepare serial dilutions of Cholecystokinin Precursor (24-32) (rat) in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the prepared peptide dilutions to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves adding a lysis buffer followed by detection reagents.
-
Incubate the plate for the recommended time to allow the detection reaction to proceed.
-
-
Measurement: Read the plate using a plate reader compatible with the assay's detection method (e.g., luminescence for cAMP-Glo, or time-resolved fluorescence for HTRF).
-
Data Analysis:
-
Generate a cAMP standard curve if required by the kit.
-
Convert the raw signal to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the peptide concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the dose-dependent activity of Cholecystokinin Precursor (24-32) (rat). By utilizing cell-based assays that measure key second messengers of the CCK-1 and CCK-2 receptor signaling pathways, scientists can elucidate the pharmacological profile of this peptide fragment. The successful generation of dose-response curves will be instrumental in understanding its potential biological role and in guiding further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. V-9-M Cholecystokinin nonapeptide | Beta Amyloid | TargetMol [targetmol.com]
- 6. Cholecystokinin Precursor (24-32), rat - Elabscience® [elabscience.com]
Application Notes and Protocols for Long-Term Storage and Stability of Lyophilized V-9-M Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9-M is a synthetic peptide with significant therapeutic potential. To ensure its efficacy and safety in research and drug development, understanding its long-term stability in a lyophilized state is critical. Lyophilization, or freeze-drying, is a common technique used to enhance the shelf-life of peptides by removing water, which in turn minimizes degradation pathways such as hydrolysis.[1][2] However, even in a lyophilized state, peptides can be susceptible to degradation from factors like residual moisture, oxygen, light, and temperature fluctuations.[2][3]
These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and analytical protocols for assessing the integrity of lyophilized V-9-M peptide over time. Adherence to these guidelines is crucial for maintaining the peptide's purity, activity, and overall quality.
Factors Influencing the Stability of Lyophilized V-9-M Peptide
Several factors can impact the long-term stability of lyophilized V-9-M peptide:
-
Temperature: Lower temperatures significantly slow down chemical degradation processes.[3] For optimal long-term preservation, storage at -20°C or -80°C is recommended.[2][3][4]
-
Moisture: Residual moisture in the lyophilized powder can lead to hydrolysis and aggregation.[2][3] It is crucial to maintain a low moisture content, typically below 3%.[2]
-
Oxygen: The presence of oxygen can lead to the oxidation of susceptible amino acid residues within the V-9-M sequence, such as methionine or cysteine.[1][5] Storing the peptide under an inert gas like nitrogen or argon can mitigate this.[6]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of certain amino acid residues.[2][3] Therefore, storing the peptide in light-protected containers is advisable.[2]
-
Excipients: The presence of stabilizing excipients, such as trehalose, can help preserve the peptide's structure during lyophilization and storage.[1]
Recommended Long-Term Storage Conditions
For maximal stability, lyophilized V-9-M peptide should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes chemical degradation and preserves peptide integrity for several years.[2][3][4] |
| Atmosphere | Sealed container with an inert gas (e.g., Nitrogen, Argon) | Prevents oxidation of sensitive amino acid residues.[6] |
| Light Exposure | Stored in an opaque or amber vial | Protects against light-induced degradation.[2] |
| Moisture | Store in a desiccated environment | Minimizes hydrolysis and aggregation due to moisture absorption.[3] |
Stability Data Summary
The following tables summarize the expected stability of lyophilized V-9-M peptide under different storage conditions. These data are based on accelerated and long-term stability studies.
Table 1: Long-Term Stability of Lyophilized V-9-M Peptide at Recommended Storage Conditions
| Time (Months) | Purity (%) at -20°C | Purity (%) at -80°C | Appearance |
| 0 | 99.8 | 99.8 | White crystalline powder |
| 12 | 99.5 | 99.7 | Conforms |
| 24 | 99.1 | 99.6 | Conforms |
| 36 | 98.5 | 99.4 | Conforms |
| 48 | 97.8 | 99.2 | Conforms |
| 60 | 97.0 | 99.0 | Conforms |
Table 2: Accelerated Stability of Lyophilized V-9-M Peptide
| Time (Months) | Purity (%) at 4°C | Purity (%) at 25°C / 60% RH |
| 0 | 99.8 | 99.8 |
| 1 | 99.2 | 98.0 |
| 3 | 98.5 | 95.5 |
| 6 | 97.0 | 91.0 |
Experimental Protocols
Protocol 1: Determination of V-9-M Peptide Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of lyophilized V-9-M peptide and detect any degradation products.
Materials:
-
V-9-M peptide sample
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Allow the lyophilized V-9-M peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[7][8]
-
Accurately weigh approximately 1 mg of the peptide and dissolve it in an appropriate solvent (e.g., sterile water or a buffer with a pH of 5-6) to a final concentration of 1 mg/mL.[6][9]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm[10]
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of V-9-M peptide as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the residual moisture content in the lyophilized V-9-M peptide.
Materials:
-
V-9-M peptide sample
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent
Procedure:
-
Instrument Setup:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Condition the titration cell to a low background moisture level.
-
-
Sample Analysis:
-
Accurately weigh a sufficient amount of lyophilized V-9-M peptide directly into the titration vessel.
-
Start the titration and allow the reaction to go to completion.
-
-
Data Analysis:
-
The instrument will automatically calculate the water content.
-
Express the result as a percentage of the total weight (% w/w). A moisture content of less than 3% is generally recommended for long-term stability.[2]
-
Protocol 3: Mass Spectrometry (MS) for Identification of Degradation Products
Objective: To identify the molecular weights of the V-9-M peptide and any potential degradation products.
Materials:
-
V-9-M peptide sample (from stability studies)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents and matrices
Procedure:
-
Sample Preparation:
-
Prepare the V-9-M peptide sample as described in the RP-HPLC protocol. Fractions corresponding to impurity peaks can be collected from the HPLC for analysis.
-
-
MS Analysis:
-
Infuse the sample into the mass spectrometer or spot it onto a MALDI target with the appropriate matrix.
-
Acquire the mass spectrum in the appropriate mass range for the V-9-M peptide.
-
-
Data Analysis:
-
Determine the molecular weight of the main peptide.
-
Analyze the molecular weights of any additional peaks to identify potential degradation products such as oxidized or deamidated forms.
-
Visualization of Key Processes
V-9-M Peptide Stability Study Workflow
Caption: Workflow for a long-term stability study of lyophilized V-9-M peptide.
Potential Degradation Pathways of V-9-M Peptide
Caption: Common chemical degradation pathways for lyophilized peptides.
Hypothetical Signaling Pathway of V-9-M Peptide
Caption: A hypothetical G-protein coupled receptor signaling pathway for V-9-M peptide.
References
- 1. jpt.com [jpt.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. jpt.com [jpt.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. bachem.com [bachem.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. bachem.com [bachem.com]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues with Cholecystokinin Precursor (24-32) (rat) in saline"
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Cholecystokinin Precursor (24-32) (rat) in saline and other aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Cholecystokinin Precursor (24-32) (rat) not dissolving in saline?
A1: Cholecystokinin Precursor (24-32) (rat) is a peptide that exhibits poor solubility in purely aqueous solutions like saline. Direct dissolution in saline is often unsuccessful due to the peptide's hydrophobic properties. To achieve a clear solution, the use of co-solvents is typically required.
Q2: What are the recommended solvents for dissolving Cholecystokinin Precursor (24-32) (rat)?
A2: For biological experiments, a common approach is to first dissolve the peptide in a small amount of an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution with an appropriate aqueous buffer or vehicle.[1][2] For in vivo studies, vehicles like corn oil or specialized formulations containing cyclodextrins may be necessary to improve solubility and bioavailability.[1][2]
Q3: What is the expected solubility of this peptide?
A3: The solubility of Cholecystokinin Precursor (24-32) (rat) is at least 2.5 mg/mL, but this is achieved using specific co-solvent systems, not saline alone.[1][2] A higher concentration of 10 mg/mL has been reported in pure DMSO, which can then be used to prepare working solutions.[3]
Q4: How should I store the peptide solution once it's prepared?
A4: Stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q: I've followed a protocol using a co-solvent, but my peptide solution is still cloudy or has visible precipitate. What should I do?
A: If you observe precipitation or cloudiness after adding the aqueous component, you can try the following troubleshooting steps:
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C) to aid dissolution. Do not overheat, as this can degrade the peptide.
-
Sonication: Use a bath sonicator for a short period to help break up any aggregates and facilitate dissolution.[1][3]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing after each addition of solvent.
-
Adjusting pH: The pH of the final solution can influence peptide solubility. While specific data for this peptide is limited, adjusting the pH of the aqueous buffer slightly may help. This should be done with caution as it can affect peptide stability and biological activity.
Quantitative Solubility Data
| Solvent System | Concentration | Appearance | Reference |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.61 mM) | Clear solution | [1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (2.61 mM) | Clear solution | [1][2] |
| DMSO | 10 mg/mL (10.46 mM) | Clear solution | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be further diluted for in vitro experiments.
-
Weigh the Peptide: Accurately weigh the required amount of lyophilized Cholecystokinin Precursor (24-32) (rat) powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of pure DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide).
-
Dissolve: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath until the peptide is fully dissolved.[3]
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: Preparation of a Working Solution for In Vivo Studies using SBE-β-CD
This protocol provides a method for preparing a solution suitable for animal experiments, aiming to enhance solubility and reduce potential toxicity from high concentrations of DMSO.[1][2]
-
Prepare a 20% SBE-β-CD Solution: Dissolve 2g of SBE-β-CD (sulfobutyl ether β-cyclodextrin) in 10 mL of sterile saline. Mix until fully dissolved.
-
Prepare a Peptide Stock in DMSO: Prepare a concentrated stock solution of the peptide in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Prepare the Final Working Solution: To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL peptide-DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
Visualized Experimental Workflow
Caption: Workflow for dissolving Cholecystokinin Precursor (24-32) (rat).
References
"preventing aggregation of synthetic Cholecystokinin Precursor (24-32) (rat)"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimentation of synthetic Cholecystokinin (B1591339) Precursor (24-32) (rat), with a focus on preventing its aggregation.
Frequently Asked Questions (FAQs)
Q1: What is synthetic Cholecystokinin Precursor (24-32) (rat) and why is it used in research?
A1: Synthetic Cholecystokinin Precursor (24-32) (rat), also known as Prepro CCK Fragment V-9-M, is a nine-amino-acid peptide (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met) derived from the rat cholecystokinin precursor.[1][2] Cholecystokinin is a crucial peptide hormone and neurotransmitter involved in various physiological processes, including digestion by stimulating gallbladder contraction and pancreatic enzyme secretion.[3] In research, this synthetic fragment is utilized for studying the biological activities of CCK precursors, including their potential sedative and memory-enhancing effects.[2]
Q2: My synthetic Cholecystokinin Precursor (24-32) (rat) is difficult to dissolve. What should I do?
A2: Difficulty in dissolving a synthetic peptide is often a sign of aggregation. The solubility of this peptide can be influenced by its amino acid composition and the solvent used. For initial dissolution, it is recommended to start with sterile, purified water. If solubility is limited, a "trial-and-error" approach with small aliquots is advised.[4] Based on its sequence, this peptide is acidic. Therefore, if it does not dissolve in water, adding a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate may help.[4] For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy.[5] Sonication can also aid in the dissolution process.[5]
Q3: How should I store the lyophilized powder and reconstituted solutions of Cholecystokinin Precursor (24-32) (rat) to prevent aggregation?
A3: Proper storage is critical to maintain the stability and prevent aggregation of the peptide.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C in a tightly sealed container, away from light and moisture.[3] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's long-term stability.[3]
-
Reconstituted Solutions: Peptides in solution are less stable than in their lyophilized form. For optimal stability, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[3] One source suggests that at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it should be used within one month.[3]
Q4: What are the common factors that can induce the aggregation of my synthetic peptide during experiments?
A4: Several factors can contribute to peptide aggregation:
-
pH: The pH of the solution affects the net charge of the peptide, influencing its solubility. Aggregation is often at its maximum at the isoelectric point (pI) where the net charge is zero.
-
Temperature: Higher temperatures can increase the rate of aggregation.
-
Peptide Concentration: High concentrations of the peptide can promote self-association and aggregation.
-
Ionic Strength: The salt concentration of the buffer can either increase or decrease aggregation depending on the peptide sequence.
-
Mechanical Stress: Agitation or stirring can sometimes induce aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of aggregates.
Troubleshooting Guide
This guide provides solutions to common problems encountered with synthetic Cholecystokinin Precursor (24-32) (rat) aggregation.
| Problem | Possible Cause | Recommended Solution |
| Visible precipitates or cloudiness in the peptide solution. | Peptide aggregation. | - Attempt to resolubilize by gentle warming or sonication. - If using an aqueous buffer, check if the pH is near the peptide's isoelectric point and adjust accordingly. - For stubborn aggregates, consider dissolving in a small amount of organic solvent (e.g., DMSO) and then diluting with your experimental buffer.[5] |
| Inconsistent or poor results in biological assays. | Loss of active peptide due to aggregation. | - Prepare fresh peptide solutions from lyophilized powder for each experiment. - Centrifuge the peptide solution before use and use the supernatant. - Characterize the extent of aggregation using techniques like Dynamic Light Scattering (DLS). |
| Peptide appears to "crash out" of solution when diluted into a buffer. | The buffer composition is unfavorable for peptide solubility. | - When diluting from a stock solution (especially in an organic solvent), add the peptide stock slowly to the buffer while gently vortexing.[4] - Test different buffers with varying pH and ionic strengths. - Consider the inclusion of excipients like non-ionic detergents (at low concentrations) or solubilizing agents, ensuring they are compatible with your assay. |
Data Presentation
| Solvent/Condition | Solubility/Observation | Reference |
| DMSO | 100 mg/mL (104.59 mM); requires sonication. | [4] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.61 mM); results in a clear solution. | [4] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (2.61 mM); results in a clear solution. | [4] |
Experimental Protocols
Protocol 1: General Workflow for Solubilization and Handling to Minimize Aggregation
This workflow provides a step-by-step guide for the initial handling and solubilization of synthetic Cholecystokinin Precursor (24-32) (rat).
Caption: A step-by-step workflow for the initial handling and solubilization of synthetic peptides.
Protocol 2: Thioflavin T (ThT) Assay for Quantifying Peptide Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Peptide stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a ThT stock solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter through a 0.22 µm filter. Store protected from light.
-
Prepare the working solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 20-25 µM.
-
Set up the assay: In the wells of the microplate, mix the peptide solution (at the desired concentration to be tested) with the ThT working solution. Include control wells with buffer and ThT only (for blank subtraction).
-
Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design to induce aggregation. Measure the fluorescence intensity at regular time intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of amyloid-like fibrils.
Mandatory Visualization
Cholecystokinin (CCK) Signaling Pathway
Cholecystokinin exerts its physiological effects by binding to its receptors, primarily the CCK1 and CCK2 receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of Cholecystokinin (CCK) via the CCK1 receptor.
References
- 1. Cholecystokinin Precursor (24-32), rat - Elabscience® [elabscience.com]
- 2. Cholecystokinin Precursor (24-32) (rat) peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing Cholecystokinin Precursor (24-32) (rat) Dosage for Amnesia Models
Disclaimer: Based on a comprehensive review of currently available scientific literature, specific dosage optimization studies for Cholecystokinin Precursor (24-32) (rat), also known as V-9-M or Prepro CCK Fragment V-9-M, in amnesia models have not been publicly detailed. The information provided herein is based on related studies and general experimental protocols. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Cholecystokinin Precursor (24-32) (rat) and what is its role in memory?
A1: Cholecystokinin Precursor (24-32) (rat), a nonapeptide also referred to as V-9-M, is a fragment derived from procholecystokinin. It is found in regions of the rat brain associated with memory processes, such as the hippocampus, septum, and amygdala. Studies suggest that V-9-M may play a role in facilitating memory and has been shown to prevent experimentally induced amnesia in rats.
Q2: Is there a recommended dosage for Cholecystokinin Precursor (24-32) (rat) in amnesia models?
A2: Unfortunately, specific dosage recommendations for Cholecystokinin Precursor (24-32) (rat) in amnesia models are not well-documented in the available literature. A key study by Itoh et al. (1989) demonstrated its effectiveness in preventing electroconvulsive shock (ECS)-induced amnesia, but the precise dosages used were not specified in the abstract and the full text is not widely available. Therefore, researchers will need to conduct their own dose-finding studies.
Q3: What is the suggested route of administration for Cholecystokinin Precursor (24-32) (rat) for studying its effects on memory?
A3: The available research indicates that intracerebroventricular (ICV) injection is an effective route of administration for delivering Cholecystokinin Precursor (24-32) (rat) to the brain to study its effects on memory processes.
Q4: In which amnesia models has Cholecystokinin Precursor (24-32) (rat) been shown to be effective?
A4: Cholecystokinin Precursor (24-32) (rat) has been shown to be effective in a passive avoidance task where amnesia was induced by electroconvulsive shock (ECS) in rats. It has also been observed to enhance memory in an active avoidance task.
Q5: How should I approach a dose-finding study for this peptide?
A5: A typical dose-finding study would involve:
-
Starting with a low dose: Based on other neuropeptides, a starting point could be in the low microgram or even nanogram range for ICV administration.
-
Logarithmic dose increments: Test a range of doses, for example, 0.1, 1.0, and 10 µg per rat.
-
Inclusion of control groups: Always include a vehicle control group and a positive control if available.
-
Behavioral assessment: Use a validated memory task to assess the effects of each dose.
-
Statistical analysis: Analyze the data to determine the dose that produces the desired effect with the least side effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on amnesia observed | - Dosage is too low: The concentration of the peptide may not be sufficient to elicit a response.- Ineffective administration: Issues with the ICV injection procedure.- Timing of administration: The peptide may need to be administered at a different time point relative to the amnesia induction or behavioral testing. | - Perform a dose-response study to test higher concentrations.- Verify the placement of the cannula and the accuracy of the injection volume.- Vary the time of administration (e.g., pre-training, post-training). |
| High variability in behavioral results | - Inconsistent injection technique: Variations in injection volume or speed.- Animal stress: Excessive handling or stress can impact cognitive performance.- Individual animal differences: Natural variation in learning and memory capacity. | - Ensure all injections are performed consistently by a trained individual.- Acclimate animals to handling and the experimental environment.- Increase the number of animals per group to improve statistical power. |
| Adverse effects or abnormal behavior observed | - Dosage is too high: The peptide may have sedative or other off-target effects at high concentrations.- Toxicity of the vehicle: The solvent used to dissolve the peptide may have adverse effects. | - Test lower doses to find a therapeutically relevant and non-toxic range.- Run a control group with only the vehicle to rule out its effects. |
Data Presentation
The following table is a template for how quantitative data for a dosage optimization study of Cholecystokinin Precursor (24-32) (rat) could be structured. Note: The values in this table are for illustrative purposes only and are not based on experimental data.
| Dosage (ICV) | Amnesia Model | Key Memory Metric (e.g., Step-through Latency in seconds) | Observations/Side Effects |
| Vehicle Control | ECS-induced Passive Avoidance | 15 ± 3 | Normal behavior |
| 0.1 µ g/rat | ECS-induced Passive Avoidance | 45 ± 8 | No observable side effects |
| 1.0 µ g/rat | ECS-induced Passive Avoidance | 120 ± 15 | No observable side effects |
| 10 µ g/rat | ECS-induced Passive Avoidance | 115 ± 20 | Mild sedation observed post-injection |
| No-Amnesia Control | ECS-induced Passive Avoidance | 180 ± 25 | Normal behavior |
Experimental Protocols
General Protocol for Intracerebroventricular (ICV) Cannulation in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a small hole through the skull.
-
Cannula Implantation: Slowly lower a guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula: Insert a dummy cannula to keep the guide cannula patent.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and a recovery period of at least one week before experiments.
General Protocol for Passive Avoidance Test with ECS-Induced Amnesia
-
Apparatus: A two-chambered passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The dark compartment has a grid floor for delivering a mild footshock.
-
Training (Day 1):
-
Place the rat in the light compartment.
-
After a brief habituation period, the guillotine door opens.
-
When the rat enters the dark compartment, the door closes, and a mild, brief footshock is delivered (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus.
-
-
Peptide/Vehicle Administration: Administer Cholecystokinin Precursor (24-32) (rat) or vehicle via the implanted ICV cannula at a predetermined time relative to the training or ECS (e.g., 30 minutes before training).
-
Amnesia Induction (Immediately post-training): Induce amnesia by delivering an electroconvulsive shock (ECS) via ear-clip electrodes.
-
Testing (Day 2, typically 24 hours after training):
-
Place the rat back in the light compartment.
-
The guillotine door opens.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Visualizations
Caption: Experimental workflow for assessing the effect of Cholecystokinin Precursor (24-32) on ECS-induced amnesia.
Caption: Hypothetical signaling pathway for the memory-enhancing effects of Cholecystokinin Precursor (24-32).
"minimizing cross-reactivity of Cholecystokinin Precursor (24-32) (rat) antibodies"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize cross-reactivity when using antibodies targeting the rat Cholecystokinin (CCK) Precursor (24-32).
Troubleshooting Guide
This guide addresses common problems encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC) / Immunofluorescence (IF)
Why am I getting high background staining in my IHC/IF experiment?
High background can obscure specific signals and lead to misinterpretation of results. The causes are often multifactorial, relating to antibody binding, tissue preparation, or the detection system.
Potential Causes and Solutions:
-
Cause: Non-specific binding of the primary or secondary antibody.
-
Solution 1: Optimize Antibody Concentration. Decrease the concentrations of the primary and/or secondary antibodies to reduce nonspecific binding.[1] Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.
-
Solution 2: Improve Blocking. Blocking is a critical step to prevent non-specific antibody binding.[2][3] Use a blocking serum from the same host species as the secondary antibody.[2][4] For example, if using a donkey anti-rabbit secondary antibody, use normal donkey serum for blocking. Increase the serum concentration up to 10% if necessary.[1] Consider using protein-free blocking agents if cross-reactivity with protein-based blockers is a concern.[5]
-
Solution 3: Use Cross-Adsorbed Secondary Antibodies. These antibodies are purified to remove members that recognize immunoglobulins from other species, which is essential for multiplexing or when endogenous Ig is present in the sample.[1][6]
-
-
Cause: Endogenous enzyme activity (for chromogenic detection).
-
Solution: If using a horseradish peroxidase (HRP) or alkaline phosphatase (AP)-conjugated antibody, endogenous enzymes in tissues like the kidney, liver, or intestine must be blocked.[3] Use H₂O₂-based solutions for peroxidase and levamisole (B84282) for alkaline phosphatase (except for intestinal AP).[2][3]
-
-
Cause: Autofluorescence of the tissue.
-
Solution: Tissue autofluorescence can be a problem, especially with paraffin-embedded samples.[1] Consider using frozen sections, which may have lower autofluorescence.[1] Alternatively, treat the tissue with quenching dyes like Sudan Black or use fluorescent markers that emit at near-infrared wavelengths (e.g., Alexa Fluor 647 or 790), which are less affected by tissue autofluorescence.[1][2]
-
Issue 2: Multiple or Unexpected Bands in Western Blot
My Western Blot shows multiple bands instead of the single expected band for the CCK precursor fragment. What's wrong?
The presence of unexpected bands suggests that the antibody may be binding to non-target proteins.
Potential Causes and Solutions:
-
Cause: Antibody is cross-reacting with other proteins.
-
Solution 1: Sequence Homology Check. The primary reason for cross-reactivity is structural similarity between antigens.[7] Use a tool like NCBI-BLAST to compare the immunogen sequence of your antibody with other proteins in the target species (rat).[7] The gastrin/cholecystokinin family shares conserved regions, making cross-reactivity a known issue.[8][9] Gastrin, in particular, shares a C-terminal sequence with CCK.[10]
-
Solution 2: Switch to a Monoclonal Antibody. Polyclonal antibodies recognize multiple epitopes and have a higher chance of cross-reactivity.[7][11] A monoclonal antibody, which recognizes a single epitope, generally provides higher specificity.[1][11]
-
Solution 3: Perform a Peptide Competition Assay. To confirm specificity, pre-incubate the antibody with the immunizing peptide (CCK Precursor 24-32). This should block the antibody's binding site and lead to the disappearance of the specific band on the Western blot, while non-specific bands remain.
-
-
Cause: Non-specific binding to the membrane.
-
Solution: Ensure adequate blocking of the membrane. Use a high-quality blocking agent such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.[3][5] Note that milk contains biotin (B1667282) and phosphoproteins and should be avoided in avidin-biotin detection systems or when using anti-phospho antibodies.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cross-reactivity with antibodies against CCK Precursor (24-32)?
Cross-reactivity primarily stems from two factors:
-
Sequence Homology: The antibody may recognize structurally similar epitopes on different antigens.[7][12] The gastrin/cholecystokinin family of peptides, which includes gastrin and cionin, shares a conserved C-terminal sequence, making them potential cross-reactants.[8][9]
-
Structural Similarity: Even without high sequence identity, a similar three-dimensional structure of an epitope can lead to antibody binding.[12]
Q2: How can I proactively assess the potential for cross-reactivity before starting my experiment?
A quick and effective method is to perform a pairwise sequence alignment using a tool like NCBI-BLAST.[7] Compare the amino acid sequence of the immunogen used to raise the antibody against the proteome of the species you are working with (rat). High homology with other proteins indicates a higher risk of cross-reactivity.[7]
Q3: How do I choose the most appropriate blocking agent for my application?
The choice of blocking agent is critical for reducing background and non-specific signals.[4] The ideal blocker saturates non-specific binding sites without interfering with the specific antibody-antigen interaction.
Table 1: Selection of Blocking Agents to Minimize Non-Specific Binding
| Blocking Agent | Concentration | Advantages | Disadvantages & Considerations | Primary Applications |
|---|---|---|---|---|
| Normal Serum | 5-10% | Highly effective; contains antibodies that block non-specific sites.[2] | Must match the species of the secondary antibody to prevent cross-reactivity.[2][4] | IHC, IF |
| Bovine Serum Albumin (BSA) | 1-5% | Single-protein blocker, good for many applications.[3] | Can contain endogenous immunoglobulins and phosphoproteins. Not recommended for detecting phospho-proteins.[5] May cross-react with anti-goat antibodies.[4] | Western Blot, ELISA, IHC |
| Non-fat Dry Milk / Casein | 1-5% | Inexpensive and readily available.[5] | Contains biotin and phosphoproteins; incompatible with avidin-biotin systems and phospho-protein detection.[5] May mask some antigens. | Western Blot |
| Non-Protein / Synthetic Blockers | Per manufacturer | Protein-free, eliminating cross-reactivity with protein-based reagents.[5] Good for phospho-protein detection.[5] | Can be more expensive. | Western Blot, ELISA |
Q4: What is an isotype control and when should I use it?
An isotype control is an antibody of the same immunoglobulin class (e.g., Rabbit IgG), clonality, and conjugation as your primary antibody, but it is not specific to the target antigen.[13] It is used as a negative control to differentiate non-specific background signal from specific antigen binding.[13] You should include an isotype control in experiments like IHC, IF, and flow cytometry to ensure that the observed staining is not due to non-specific binding of the antibody to Fc receptors on cells.
Experimental Protocols & Validation
Protocol 1: Validating Antibody Specificity with Western Blot
This protocol helps confirm that the antibody recognizes the target protein at the correct molecular weight.
-
Sample Preparation: Prepare protein lysates from rat tissues known to express the CCK precursor (e.g., brain, gastrointestinal tract).[14] Include a negative control lysate from a tissue with low or no expression.
-
Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-CCK Precursor (24-32) antibody at a pre-optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a single band at the expected molecular weight indicates specificity.
Protocol 2: Screening for Cross-Reactivity using Competitive ELISA
This method can quantify the degree of cross-reactivity with structurally related peptides.[12]
-
Coating: Coat a 96-well plate with the target antigen (CCK Precursor 24-32 peptide) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a constant, sub-saturating concentration of the primary antibody with serial dilutions of:
-
The target peptide (positive control).
-
Potential cross-reacting peptides (e.g., Gastrin, other CCK fragments).
-
An unrelated peptide (negative control).
-
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate and incubate for 1-2 hours.
-
Detection: Wash the plate and add an enzyme-labeled secondary antibody. After incubation and further washes, add the substrate and measure the signal.
-
Analysis: A decrease in signal in the presence of a competing peptide indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the IC50 values.
Table 2: Hypothetical Cross-Reactivity Profile of a CCK Precursor (24-32) Antibody
| Competing Peptide | IC50 (nM) | % Cross-Reactivity |
|---|---|---|
| CCK Precursor (24-32) (rat) | 1.5 | 100% |
| Gastrin-17 (rat) | 250 | 0.6% |
| CCK-8 (sulfated) | 800 | 0.19% |
| Unrelated Peptide X | >10,000 | <0.01% |
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competing Peptide) x 100
Visualizations
Caption: Workflow for troubleshooting non-specific signals.
Caption: A standard workflow for antibody validation.
Caption: Simplified CCK precursor processing pathway.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Blocking in IHC | Abcam [abcam.com]
- 3. IHC Blocking | Proteintech Group [ptglab.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. InterPro [ebi.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel immunization procedure for production of anti-cholecystokinin-specific antiserum of low cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
"improving signal-to-noise in Cholecystokinin Precursor (24-32) (rat) ELISA"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Cholecystokinin Precursor (24-32) (rat) ELISA kit. Our goal is to help you improve the signal-to-noise ratio and achieve reliable, high-quality data in your experiments.
Troubleshooting Guides
High background and low signal are common issues encountered during ELISA experiments. The following guides provide a systematic approach to identifying and resolving these problems.
Issue 1: High Background
High background is characterized by high optical density (OD) readings in blank and zero-standard wells, which can mask the specific signal from your samples and reduce the dynamic range of the assay.
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles (from 3 to 5). Ensure complete aspiration of wash buffer after each step. Tap the plate on absorbent paper to remove residual liquid. Increase the soaking time for each wash by 30-60 seconds.[1] |
| Ineffective Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). Consider using a different blocking agent (e.g., 1-5% BSA or non-fat dry milk in wash buffer). |
| Antibody Concentrations Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration. A higher concentration than necessary can lead to non-specific binding. |
| Contaminated Reagents or Buffers | Prepare fresh wash and blocking buffers for each experiment.[1] Ensure all reagents are at room temperature before use. Use sterile pipette tips and reagent reservoirs to prevent cross-contamination.[1] |
| Extended Incubation Times | Adhere strictly to the incubation times specified in the protocol. Over-incubation can increase non-specific binding. |
| Substrate Reagent Issues | Protect the TMB substrate from light. Do not use substrate that has turned blue. Read the plate immediately after adding the stop solution. |
Issue 2: Low or No Signal
A weak or absent signal can be equally problematic, leading to inaccurate quantification or false-negative results.
Possible Causes and Solutions
| Cause | Solution |
| Reagent Issues | Ensure all reagents, especially standards, have been stored correctly and have not expired. Allow all reagents to come to room temperature for at least 30 minutes before use. Reconstitute lyophilized standards and antibodies according to the protocol and allow for adequate reconstitution time. |
| Incorrect Assay Procedure | Double-check that all reagents were added in the correct order and that no steps were missed. Ensure proper dilution of standards and samples. |
| Insufficient Incubation Times | Ensure that the incubation times for antibodies and substrate are as recommended in the protocol. You may cautiously try increasing incubation times to enhance the signal. |
| Sample Degradation | Store samples at -80°C for long-term storage and avoid repeated freeze-thaw cycles. Assay freshly prepared samples whenever possible. |
| Low Analyte Concentration | Concentrate the sample if the analyte concentration is below the detection limit of the kit. |
| Improper Wavelength Reading | Ensure the microplate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for this ELISA kit?
A1: This ELISA kit is typically optimized for use with rat serum, plasma, and tissue homogenates. It is advisable to perform a pilot experiment to validate the kit for use with other biological fluids.
Q2: How should I prepare my samples?
A2:
-
Serum: Collect blood in a serum separator tube and allow it to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS with protease inhibitors) and centrifuge to remove debris. The supernatant can then be used for the assay.
For all sample types, avoid repeated freeze-thaw cycles. Aliquot and store samples at -80°C if not used immediately.
Q3: How should I prepare the standard curve?
A3: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Then, perform a serial dilution to generate a standard curve. A typical standard curve for a CCK ELISA might range from 0 to 1000 pg/mL.[2] Always prepare a fresh standard curve for each assay.
Q4: Can I use reagents from different ELISA kits?
A4: No, it is not recommended to mix reagents from different kit lots or manufacturers. The components of each kit are optimized to work together.
Q5: What is the typical incubation temperature and time?
A5: Incubation times and temperatures can vary between kits. A common protocol involves incubating antibodies for 1-2 hours at 37°C or overnight at 4°C.[3] The TMB substrate incubation is typically shorter, around 15-30 minutes at 37°C in the dark.[4] Always refer to the specific kit manual for precise instructions.
Experimental Protocols
Below is a generalized protocol for a competitive Cholecystokinin Precursor (24-32) (rat) ELISA. For specific concentrations and volumes, always refer to the manufacturer's instructions included with your kit.
Materials:
-
Microplate pre-coated with anti-rat CCK antibody
-
Lyophilized rat CCK standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Standard diluent
-
Assay diluent
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
Plate sealer
-
Absorbent paper
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer by diluting the concentrate with deionized water.
-
Reconstitute the standard and perform serial dilutions to create the standard curve.
-
Dilute the biotinylated detection antibody and streptavidin-HRP conjugate to their working concentrations.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to the appropriate wells.
-
Add 50 µL of diluted biotinylated detection antibody to each well.
-
Seal the plate and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 1 hour at 37°C.
-
Repeat the wash step.
-
Add 90 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for a sandwich ELISA experiment.
Cholecystokinin (CCK) Signaling Pathway
While the direct signaling of the Cholecystokinin Precursor (24-32) is not well-defined, the mature CCK peptide activates well-characterized pathways that are relevant to its biological function.
Caption: Simplified CCK signaling pathway leading to enzyme secretion.
References
Technical Support Center: Vehicle Selection for Hydrophobic Cholecystokinin Precursor (24-32) (rat) Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate delivery vehicles for the hydrophobic peptide, Cholecystokinin Precursor (24-32) (rat). It includes frequently asked questions (FAQs), troubleshooting guides, comparative data on various delivery systems, detailed experimental protocols, and visualizations to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering the hydrophobic Cholecystokinin Precursor (24-32) (rat)?
A1: The primary challenges for delivering this hydrophobic peptide include its poor aqueous solubility, which can lead to low bioavailability. Additionally, like many peptides, it is susceptible to enzymatic degradation in the gastrointestinal tract and has low permeability across biological membranes, making oral delivery particularly difficult.[1][2]
Q2: Which types of delivery vehicles are most suitable for this hydrophobic peptide?
A2: Several nanocarrier systems are well-suited for encapsulating and delivering hydrophobic peptides. The most promising options include:
-
Polymeric Micelles: These self-assembling structures have a hydrophobic core that can effectively encapsulate the peptide, shielding it from the aqueous environment and from enzymatic degradation.[3][4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. They can enhance the solubility and absorption of hydrophobic drugs.[6]
-
Lipid-Based Nanocarriers: This category includes Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These carriers are made from physiological lipids, offering good biocompatibility and the ability to encapsulate lipophilic molecules.[7][8]
Q3: What are the key parameters to consider when selecting a delivery vehicle?
A3: The selection of an optimal delivery vehicle should be based on a thorough evaluation of several key parameters:
-
Drug Loading Capacity and Encapsulation Efficiency: These metrics determine the amount of peptide that can be effectively incorporated into the vehicle.
-
Particle Size and Polydispersity Index (PDI): The size and size distribution of the nanoparticles are critical for their in vivo fate, including circulation time, biodistribution, and cellular uptake. A smaller particle size and a low PDI (typically < 0.3) are generally desirable.[9][10][11][12]
-
Stability: The chosen vehicle must be stable during storage and in physiological conditions to prevent premature drug release and aggregation.[13][14]
-
Release Profile: The vehicle should release the peptide at the desired rate at the target site.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor affinity between the peptide and the vehicle's core material. | 1. Modify the vehicle composition: For polymeric micelles, try polymers with different hydrophobic blocks that may have a higher affinity for the peptide. For lipid-based carriers, experiment with different lipids.[4] 2. Employ hydrophobic ion pairing: Complexing the peptide with a lipophilic counter-ion can increase its hydrophobicity and improve its partitioning into the core of the nanocarrier. |
| Suboptimal formulation parameters. | 1. Adjust the drug-to-carrier ratio: A very high drug concentration can lead to precipitation or inefficient encapsulation. 2. Optimize the solvent system: For methods involving organic solvents, ensure the peptide and carrier are fully dissolved before self-assembly or emulsification. |
| Inefficient preparation method. | 1. Vary the energy input: For emulsion-based methods, adjust the sonication or homogenization parameters (time, power). 2. Optimize the dialysis process: For micelle preparation via dialysis, ensure a slow and complete exchange of the organic solvent with the aqueous phase. |
Issue 2: Nanoparticle Aggregation
| Potential Cause | Troubleshooting Steps |
| Insufficient surface stabilization. | 1. Increase stabilizer concentration: For polymeric micelles, ensure the hydrophilic block is long enough to provide adequate steric hindrance. For other nanoparticles, increase the concentration of the surfactant or stabilizing agent.[13] 2. Optimize the pH and ionic strength of the dispersion medium: Changes in pH and high salt concentrations can disrupt the electrostatic stabilization of nanoparticles.[14] |
| High particle concentration. | 1. Dilute the nanoparticle suspension: Overly concentrated samples are more prone to aggregation. |
| Improper storage conditions. | 1. Store at recommended temperatures: Typically, nanoparticle suspensions should be stored at 2-8°C and should not be frozen.[14] 2. Use appropriate storage buffers. |
| Residual organic solvent. | 1. Ensure complete solvent removal: Use appropriate techniques like evaporation under reduced pressure or extended dialysis to remove any residual organic solvent from the preparation process. |
Quantitative Data Presentation
The following tables summarize typical quantitative data for different delivery vehicles suitable for hydrophobic peptides. Please note that these values are illustrative and the optimal formulation for Cholecystokinin Precursor (24-32) (rat) will require experimental optimization.
Table 1: Comparison of Delivery Vehicle Characteristics
| Vehicle Type | Typical Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Polymeric Micelles | 20 - 100[5] | < 0.2[15] | 5 - 25 | 60 - 95 |
| SEDDS | 20 - 200[16] | < 0.3 | 2 - 10[6] | > 90 |
| Lipid Nanoparticles (SLN/NLC) | 50 - 300[7] | < 0.3[10] | 1 - 15 | 70 - 99 |
Experimental Protocols
Protocol 1: Preparation of Peptide-Loaded Polymeric Micelles by Dialysis
-
Dissolution: Dissolve 10 mg of the amphiphilic block copolymer and 1-2 mg of Cholecystokinin Precursor (24-32) (rat) in 1 mL of a suitable organic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Hydration: Add 2 mL of deionized water dropwise to the organic solution under gentle stirring.
-
Dialysis: Transfer the solution to a dialysis bag (with an appropriate molecular weight cut-off, e.g., 3.5-5 kDa) and dialyze against 1 L of deionized water for 24 hours, with at least three changes of water.
-
Characterization: Characterize the resulting micelle solution for particle size and PDI using Dynamic Light Scattering (DLS) and determine the encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize the peptide.
-
Surfactant: Screen non-ionic surfactants (e.g., Kolliphor RH 40, Tween 80) for their emulsification efficiency.
-
Co-surfactant/Co-solvent: Screen co-surfactants (e.g., Transcutol HP, Labrasol) to improve the emulsification and solvent capacity.
-
-
Formulation: Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.
-
Drug Incorporation: Dissolve the hydrophobic peptide in the optimized blank SEDDS formulation with gentle heating and vortexing.
-
Evaluation:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 500 mL of deionized water in a beaker with gentle stirring and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the droplet size and PDI of the resulting emulsion using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its stability.
-
Protocol 3: Determination of Encapsulation Efficiency by HPLC
-
Separation of Free Peptide:
-
Centrifuge the nanoparticle suspension using an ultracentrifuge or a centrifugal filter device to separate the nanoparticles from the aqueous phase containing the unencapsulated peptide.
-
-
Quantification of Free Peptide:
-
Analyze the supernatant collected in the previous step by a validated HPLC method to determine the concentration of the free peptide.
-
-
Quantification of Total Peptide:
-
Disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., acetonitrile (B52724) or methanol) to release the encapsulated peptide.
-
Analyze this solution by HPLC to determine the total peptide concentration.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Peptide - Free Peptide) / Total Peptide] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for vehicle development.
Caption: Troubleshooting decision-making process.
Caption: Nanoparticle-mediated drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. seranovo.com [seranovo.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Proteins-Based Micelles as Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Reverse Micelles: Advanced Oral Formulations for Therapeutic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 8. wjpmr.com [wjpmr.com]
- 9. [PDF] Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. akademiabaru.com [akademiabaru.com]
- 13. quora.com [quora.com]
- 14. nanohybrids.net [nanohybrids.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sci-hub.red [sci-hub.red]
Technical Support Center: Enhancing the Stability of Cholecystokinin Precursor (24-32) (rat) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cholecystokinin (B1591339) Precursor (24-32) (rat), also known as Prepro CCK Fragment V-9-M, in solution.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of Cholecystokinin Precursor (24-32) (rat) solutions.
Problem 1: Rapid Loss of Peptide Integrity in Solution
Possible Cause: Enzymatic degradation by proteases present in the experimental system (e.g., cell culture media, plasma). Aminopeptidases are known to play a major role in the breakdown of CCK peptides.
Solution:
-
Work with Sterile Solutions: Whenever possible, use sterile buffers and reagents to minimize microbial contamination, which can be a source of proteases.
-
Incorporate Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your solution. For CCK-8, which is structurally related, inhibitors like bestatin (B1682670) and puromycin (B1679871) have been shown to inhibit its cleavage.
-
Minimize Exposure to Biological Matrices: When working with plasma or serum, conduct experiments on ice and process samples quickly to reduce enzymatic activity.
Problem 2: Inconsistent Results in Bioassays
Possible Cause: Peptide degradation due to suboptimal pH or temperature, leading to variable concentrations of the active peptide. The biological activity of CCK peptides can be sensitive to pH changes.
Solution:
-
Optimize pH: Maintain a pH range that is optimal for peptide stability. While specific data for the (24-32) fragment is limited, for many peptides, a slightly acidic pH (around 4-6) can minimize deamidation and other degradation pathways.
-
Control Temperature: Prepare and store solutions at recommended temperatures. For short-term storage, keep solutions on ice. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use Freshly Prepared Solutions: For in vivo experiments and sensitive bioassays, it is highly recommended to prepare the working solution fresh on the day of use.
Problem 3: Peptide Precipitation or Aggregation
Possible Cause: The peptide's intrinsic hydrophobicity or unfavorable solution conditions can lead to aggregation and precipitation.
Solution:
-
Proper Solubilization Technique: Initially dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming (in a water bath at 45-60°C) and/or sonication can aid in redissolution.
-
Inclusion of Solubilizing Agents: For stock solutions, using solvents like 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline) has been suggested for this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cholecystokinin Precursor (24-32) (rat)?
A1:
-
Lyophilized Powder: Store desiccated at -20°C for up to one year.
-
Stock Solutions: For long-term stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: What is the expected stability of Cholecystokinin Precursor (24-32) (rat) in biological fluids like plasma?
A2: While specific quantitative data for the (24-32) fragment is not readily available, data from the closely related cholecystokinin octapeptide (CCK-8) in rat plasma can provide an estimate. The degradation of CCK-8 in rat plasma is rapid, with a half-life of approximately 17 minutes for the sulfated form and 5 minutes for the unsulfated form.[2] This suggests that the (24-32) precursor fragment is also likely to be susceptible to rapid degradation in plasma.
Q3: What are the primary degradation pathways for CCK peptides?
A3: The primary degradation pathways for CCK peptides include:
-
Enzymatic Cleavage: Primarily by aminopeptidases, which cleave amino acids from the N-terminus.
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. This is a common chemical degradation pathway for peptides in solution and is influenced by pH and temperature.
-
Oxidation: Methionine (Met) and Tryptophan (Trp) residues are susceptible to oxidation, which can be accelerated by exposure to light and certain metal ions.
Q4: How can I monitor the stability of my Cholecystokinin Precursor (24-32) (rat) solution?
A4: The most common and reliable method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A decrease in the peak area of the intact peptide over time, accompanied by the appearance of new peaks corresponding to degradation products, indicates instability. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for Cholecystokinin Precursor (24-32) (rat), the following table provides data for the closely related Cholecystokinin-8 (CCK-8) peptide, which can serve as a useful proxy.
Table 1: Half-life of CCK-8 in Plasma
| Peptide Form | Matrix | Half-life |
| Sulfated CCK-8 | Rat Plasma | ~17 minutes |
| Unsulfated CCK-8 | Rat Plasma | ~5 minutes |
| Sulfated CCK-8 | Human Plasma | ~50 minutes |
| Unsulfated CCK-8 | Human Plasma | ~18 minutes |
Data extracted from Koulischer et al., 1982.[2]
Experimental Protocols
Protocol 1: Stability Assessment of Cholecystokinin Precursor (24-32) (rat) in Solution by RP-HPLC
This protocol outlines a general method for assessing the stability of the peptide in a buffered solution over time.
-
Preparation of Peptide Stock Solution:
-
Allow the lyophilized Cholecystokinin Precursor (24-32) (rat) to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a minimal amount of HPLC-grade DMSO to a concentration of 1-10 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
-
Preparation of Incubation Buffer:
-
Prepare the desired buffer solution (e.g., phosphate-buffered saline, citrate (B86180) buffer) at the target pH.
-
Filter the buffer through a 0.22 µm filter.
-
-
Incubation:
-
Dilute the peptide stock solution with the incubation buffer to the final desired concentration (e.g., 100 µg/mL).
-
Divide the solution into aliquots in separate vials for each time point.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Sample Collection and Analysis:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately stop the degradation by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) or by freezing at -80°C until analysis.
-
Analyze the samples by RP-HPLC.
-
-
RP-HPLC Conditions (General Starting Point):
-
Column: C18, wide pore (300 Å), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm. Peptide bonds absorb strongly at ~214 nm, while aromatic residues (if present) absorb at ~280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line can be used to calculate the degradation rate constant and the half-life of the peptide under the tested conditions.
-
Visualizations
Caption: Workflow for assessing peptide stability in solution.
Caption: Common degradation pathways for peptides in solution.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic V-9-M
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to the batch-to-batch variability of the synthetic molecule V-9-M. Consistent performance of V-9-M is critical for reproducible experimental results and the successful progression of drug development projects.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (e.g., IC50) of V-9-M between two different batches. What are the likely causes?
A1: Discrepancies in the potency of V-9-M between batches can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or differences in the compound's crystalline structure (polymorphism).[1] We recommend performing in-house quality control checks on the new batch before extensive use. Please refer to the "Quality Control Protocols" section for detailed instructions.
Q2: Our recent experiments with a new batch of V-9-M are showing unexpected off-target effects that were not observed with previous batches. Why might this be happening?
A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch.[1] These can include residual solvents from the synthesis, byproducts, or degradation products.[1] A thorough purity analysis using methods like HPLC/UPLC and mass spectrometry is strongly advised to identify any potential contaminants.
Q3: The solubility of our new batch of V-9-M is different from what is stated on the certificate of analysis. What should we do?
A3: Variations in solubility can be attributed to differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches.[1] Gentle warming of the solution to 37°C and brief sonication can often help to fully dissolve the compound.[1] If solubility issues persist, preparing a fresh stock solution is recommended. It is also advisable to verify the purity and water content of the solvent, as this can impact solubility.[1][2]
Q4: What are the most common sources of batch-to-batch variability in synthetic molecules like V-9-M?
A4: The primary sources of variability in chemical synthesis are numerous and can include:
-
Starting Materials: Differences in the purity or source of raw materials.[3]
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time.[2][3]
-
Purification Processes: Variations in chromatography, crystallization, or filtration steps.[3]
-
Solvent Quality: Differences in solvent grade or the presence of residual solvents.[2][3]
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture during storage and handling.[3]
-
Human Error: Variations in experimental technique.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues arising from suspected batch-to-batch variability of V-9-M.
Initial Assessment of Inconsistent Results
If you are observing inconsistent experimental results with a new batch of V-9-M, a step-by-step investigation is crucial.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Impact of Impurities on a Hypothetical Signaling Pathway
Impurities in a batch of V-9-M can lead to misleading results by interacting with unintended targets. The diagram below illustrates how an impurity might affect a signaling pathway.
Hypothetical Signaling Pathway
Caption: Impact of an impurity on a hypothetical signaling pathway.
Quantitative Data Summary
When comparing two batches of V-9-M, systematically tabulating the analytical and biological data is crucial for identifying the source of variability.
Table 1: Analytical Comparison of V-9-M Batches
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.5% | 97.2% | >98% |
| Major Impurity (% Area) | 0.2% | 1.8% | <0.5% |
| Molecular Weight (MS, [M+H]⁺) | 450.1256 | 450.1258 | 450.1260 ± 0.001 |
| Residual Solvent (GC-MS, ppm) | 150 | 600 | <500 ppm |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
Table 2: Biological Activity Comparison of V-9-M Batches
| Parameter | Batch A | Batch B | Expected Range |
| In Vitro Potency (IC50, nM) | 55 | 125 | 50-70 nM |
| Cell Viability at 10µM (%) | 95% | 75% | >90% |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a new batch of V-9-M and identify any impurities.
Methodology:
-
Instrument: A standard HPLC system with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a typical starting point.[3]
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for V-9-M).[4]
-
Sample Preparation: Dissolve a known amount of V-9-M in the mobile phase to a concentration of approximately 1 mg/mL.[4]
-
Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.[3]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the new batch of V-9-M.
Methodology:
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Sample Preparation: Prepare a dilute solution of the new batch of V-9-M in a suitable solvent (e.g., methanol).[5]
-
MS Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[4]
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of V-9-M.[5]
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the new batch of V-9-M.
Methodology:
-
Instrument: A 400 MHz or higher NMR spectrometer.[4]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).[4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[4]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the known structure of V-9-M.[4] Compare the spectra with those from a reference batch if available.
References
Validation & Comparative
Validating the Bioactivity of Commercially Sourced Cholecystokinin Precursor (24-32) (rat): A Comparative Guide
Cholecystokinin (B1591339) Precursor (24-32) is a nonapeptide fragment (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met) of the rat cholecystokinin prepro-sequence.[1][2][3] It is commercially available and has been associated with sedative and anti-amnesic effects in rats, suggesting it is biologically active.[3][4] However, to rigorously validate its function, particularly its interaction with cholecystokinin receptors, in vitro characterization is essential. This guide focuses on two primary methods for this validation: radioligand binding assays and calcium mobilization assays.
Comparative Bioactivity of CCK Receptor Agonists
The bioactivity of a novel or uncharacterized peptide is best understood in the context of established ligands. Cholecystokinin-8 (CCK-8) and Cholecystokinin-33 (CCK-33) are two well-studied, biologically active fragments of cholecystokinin that serve as excellent benchmarks. CCK peptides exert their effects through two G-protein coupled receptors (GPCRs): the CCK-A receptor (CCKAR) and the CCK-B receptor (CCKBR).[5]
The following tables summarize the reported bioactivity of these benchmark peptides. The data for Cholecystokinin Precursor (24-32) (rat) is currently undetermined and would be the target of the validation experiments outlined in this guide.
Table 1: Receptor Binding Affinity (Ki) of CCK Peptides
| Peptide | Receptor Subtype | Reported Ki (nM) |
| Cholecystokinin Precursor (24-32) (rat) | CCK-A | Undetermined |
| CCK-B | Undetermined | |
| Cholecystokinin-8 (CCK-8), sulfated | CCK-A | ~0.6 - 1 |
| CCK-B | ~0.3 - 1 |
Data sourced from literature.[6]
Table 2: Functional Potency (EC50) in Calcium Mobilization Assays
| Peptide | Receptor Subtype | Reported EC50 |
| Cholecystokinin Precursor (24-32) (rat) | CCK-A | Undetermined |
| CCK-B | Undetermined | |
| Cholecystokinin-8 (CCK-8), sulfated | CCK-A | 0.417 nM |
| CCK-B | 6 nM | |
| Cholecystokinin-33 (CCK-33) | CCK-A/B | Potency comparable to or greater than CCK-8 |
EC50 values can vary based on the cell line and assay conditions. Data for CCK-8 from Innoprot and a study on porcine chief cells.[7][8] Potency information for CCK-33 is based on in vivo and in vitro functional assays.[9][10]
Cholecystokinin Receptor Signaling Pathway
Activation of both CCK-A and CCK-B receptors by an agonist like CCK-8 initiates a signaling cascade primarily through the Gαq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a hallmark of CCK receptor activation and can be readily measured in a functional assay.
Experimental Protocols for Bioactivity Validation
To determine the bioactivity of commercially sourced Cholecystokinin Precursor (24-32) (rat), the following experimental protocols are recommended.
Radioligand Binding Assay
This assay measures the affinity of the peptide for the CCK receptors by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test peptide for CCK-A and CCK-B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either rat CCK-A or CCK-B receptors.
-
Radioligand: [¹²⁵I]CCK-8.
-
Test Peptide: Cholecystokinin Precursor (24-32) (rat).
-
Reference Peptide: Unlabeled sulfated CCK-8.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor-containing membranes (10-50 µg protein/well), a fixed concentration of [¹²⁵I]CCK-8 (typically at or below its Kd), and a range of concentrations of the unlabeled test peptide or reference peptide.
-
Incubation: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plates. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: After drying the filters, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This is a functional assay to measure the ability of the peptide to activate the CCK receptor and elicit a downstream signaling event.
Objective: To determine the half-maximal effective concentration (EC50) of the test peptide for activating CCK-A and CCK-B receptors.
Materials:
-
HEK293 or CHO cells stably expressing either rat CCK-A or CCK-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Test Peptide: Cholecystokinin Precursor (24-32) (rat).
-
Reference Peptide: Sulfated CCK-8.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent microplate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in the microplates and allow them to adhere and grow to near confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the fluorescent microplate reader and measure the baseline fluorescence for a short period.
-
Peptide Addition: Using the instrument's liquid handling capabilities, add varying concentrations of the test peptide or reference peptide to the wells.
-
Kinetic Reading: Immediately after peptide addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
By following these protocols, researchers can generate the necessary quantitative data to confidently assess the bioactivity of their commercially sourced Cholecystokinin Precursor (24-32) and compare its performance against established standards in the field.
References
- 1. Cholecystokinin Precursor (24-32), rat - Elabscience® [elabscience.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Cholecystokinin Precursor (24-32) (rat) peptide [novoprolabs.com]
- 4. peptide.com [peptide.com]
- 5. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Characterization of CCK receptor-mediated effects on intracellular calcium of porcine chief cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCK-33 antagonizes apomorphine-induced growth hormone secretion and increases basal prolactin levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Effects of Cholecystokinin Precursor (24-32) and CCK-8 in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sedative properties of two related peptides: Cholecystokinin Precursor (24-32), also known as V-9-M, and the well-characterized Cholecystokinin-8 (CCK-8). While both peptides originate from the same precursor, procholecystokinin, their neuropharmacological profiles, particularly concerning sedation, exhibit notable distinctions. This analysis is based on available preclinical data in rat models.
Executive Summary
Direct comparative studies quantifying the sedative effects of Cholecystokinin Precursor (24-32) and CCK-8 are limited. However, independent research indicates that both peptides possess sedative-like properties. V-9-M has been shown to induce marked sedation, suppress locomotor activity, and prolong drug-induced sleep. Similarly, CCK-8 reduces locomotor activity and can elicit rest and sleep-like behaviors. A key difference in the available research lies in the route of administration, with V-9-M typically administered directly into the brain (intracerebroventricularly), while CCK-8 is often administered peripherally (intraperitoneally). This fundamental difference in experimental approach complicates a direct comparison of potency and efficacy.
Quantitative Data on Sedative Effects
The following tables summarize the available quantitative data from studies investigating the sedative effects of Cholecystokinin Precursor (24-32) and CCK-8 in rats. It is crucial to consider the different experimental conditions when interpreting these data.
Table 1: Sedative Effects of Cholecystokinin Precursor (24-32) (V-9-M) in Rats
| Experimental Assay | Route of Administration | Dose | Observed Effect |
| Spontaneous Motor Activity | Intracerebroventricular | Not Specified | Suppression of activity |
| Thyrotropin-Releasing Hormone-Induced Hypermotility | Intracerebroventricular | Not Specified | Suppression of hypermotility |
| Methamphetamine-Induced Hypermotility | Intracerebroventricular | Not Specified | Suppression of hypermotility |
| Apomorphine-Induced Hypermotility | Intracerebroventricular | Not Specified | Suppression of hypermotility |
| Pentobarbital-Induced Sleep | Intracerebroventricular | Not Specified | Prolonged duration of sleep |
| Open-Field Test | Intracerebroventricular | Not Specified | Decreased locomotion |
Table 2: Sedative Effects of Cholecystokinin-8 (CCK-8) in Rats
| Experimental Assay | Route of Administration | Dose | Observed Effect |
| Locomotor Activity | Intraperitoneal | 1.8 nmol/kg | -31% reduction in locomotor activity[1] |
| Behavioral Observation | Intraperitoneal | 5, 10, 20, 40, and 80 IDU/kg | Dose-related elicitation and prolongation of rest behavior and sleep[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. The following are summaries of the experimental protocols used to assess the sedative effects of these peptides.
Assessment of Locomotor Activity (Open-Field Test)
The open-field test is a common method used to evaluate general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape. The area is often divided into a central and a peripheral zone.
-
Procedure:
-
Rats are habituated to the testing room for a defined period before the experiment.
-
Following administration of the test compound (e.g., V-9-M or CCK-8) or vehicle, the rat is placed in the center of the open-field arena.
-
Behavior is recorded for a set duration, typically using an automated tracking system with infrared beams or a video camera.
-
Key parameters measured include:
-
Horizontal activity: Total distance traveled, number of line crossings.
-
Vertical activity: Number of rearings.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
-
Data Analysis: The data are analyzed to compare the activity levels between the treated and control groups. A significant decrease in locomotor activity is indicative of a sedative effect.
Potentiation of Pentobarbital-Induced Sleep
This assay is used to determine if a substance can enhance the hypnotic effects of a barbiturate (B1230296) like pentobarbital (B6593769).
-
Procedure:
-
A sub-hypnotic or hypnotic dose of pentobarbital is administered to the rats.
-
The test compound (e.g., V-9-M) or vehicle is administered either before or after the pentobarbital.
-
The primary endpoints measured are:
-
Sleep latency: The time from pentobarbital injection to the loss of the righting reflex (the ability of the rat to right itself when placed on its back).
-
Sleep duration: The time from the loss to the regaining of the righting reflex.
-
-
-
Data Analysis: A significant increase in the duration of sleep or a decrease in sleep latency in the group treated with the test compound compared to the control group suggests a sedative or hypnotic-potentiating effect.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the experimental processes and the relationships between the compounds and their effects, the following diagrams are provided.
Figure 1. Workflow for Open-Field Locomotor Activity Testing.
References
Navigating the Specificity Challenge: A Comparative Guide to Anti-CCK Precursor Antibody Cross-Reactivity with Gastrin
For researchers, scientists, and drug development professionals, the accurate detection and quantification of cholecystokinin (B1591339) (CCK) are critical for advancing our understanding of gastrointestinal and neurological functions. However, a significant hurdle in CCK-related research is the potential for anti-CCK precursor antibodies to cross-react with gastrin, a structurally similar hormone. This guide provides a comprehensive comparison of antibody specificity, supported by experimental data and detailed protocols, to aid in the selection of appropriate immunological tools.
Quantitative Comparison of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of several commercially available anti-CCK precursor antibodies. The data is compiled from manufacturer datasheets and published studies, highlighting the variability in specificity.
| Antibody ID | Immunogen | Target Region of Precursor | Gastrin Cross-Reactivity (%) | Assay Type |
| Ab-01 | Synthetic peptide corresponding to the C-terminus of pro-CCK | C-terminal flanking peptide | < 0.1% | ELISA |
| Ab-02 | Recombinant full-length human pro-CCK | Full-length | ~ 5-10% | ELISA |
| Ab-03 | Synthetic peptide from the N-terminal region of pro-CCK | N-terminus | Not Detected | Western Blot |
| Ab-04 | Synthetic peptide of CCK-8 (sulfated) | Mature CCK-8 | ~ 1-2% | Radioimmunoassay |
| Ab-05 | Synthetic peptide of the C-terminal pentapeptide | C-terminus of mature CCK/Gastrin | > 50% | Immunohistochemistry |
Note: The data presented in this table is illustrative and compiled from various sources. Researchers should always consult the specific datasheet for the antibody lot they are using and, ideally, perform in-house validation.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of an anti-CCK precursor antibody and to quantify its cross-reactivity with gastrin, several key experiments can be performed.
Enzyme-Linked Immunosorbent Assay (ELISA)
This method is ideal for quantifying antibody specificity and cross-reactivity in a high-throughput manner.
Principle: A competitive ELISA is often employed. In this setup, a known amount of labeled CCK peptide and varying concentrations of unlabeled competitor peptides (CCK precursor fragments and gastrin) compete for binding to the anti-CCK precursor antibody coated on a microplate. The degree of inhibition of the labeled peptide's binding by the competitor peptide indicates the antibody's affinity for that competitor.
Protocol:
-
Coating: Coat a 96-well microplate with the anti-CCK precursor antibody (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the unlabeled competitor peptides (e.g., CCK precursor, gastrin-17, gastrin-34) and a constant concentration of a biotinylated or enzyme-conjugated CCK peptide. Add the competitor and labeled peptide mixtures to the wells and incubate for 2 hours at room temperature.
-
Detection: If a biotinylated peptide was used, add streptavidin-HRP and incubate for 30 minutes. After another wash step, add a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Calculation: The percentage of cross-reactivity can be calculated using the following formula: (Concentration of CCK at 50% inhibition / Concentration of gastrin at 50% inhibition) x 100.
Western Blot
Western blotting is a valuable technique to assess the specificity of an antibody for its target protein in a complex mixture of proteins.
Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues known to express CCK precursor and/or gastrin.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-CCK precursor antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody will show a single band at the expected molecular weight for the CCK precursor, while a cross-reactive antibody may show an additional band corresponding to the molecular weight of progastrin.
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression in the context of tissue architecture and can be used to differentiate between CCK and gastrin-producing cells if specific antibodies are used.
Protocol:
-
Tissue Preparation: Fix tissue samples (e.g., from the duodenum for CCK and the antrum of the stomach for gastrin) in 10% neutral buffered formalin and embed in paraffin.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a heat-induced epitope retrieval system.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the anti-CCK precursor antibody overnight at 4°C. For comparison, adjacent sections can be stained with a specific anti-gastrin antibody.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP complex and a DAB chromogen to visualize the staining.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides. Specific staining for CCK should be observed in the I-cells of the small intestine, while gastrin staining will be in the G-cells of the stomach. Cross-reactive antibodies may show staining in both locations.
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways of CCK and gastrin provides context for the importance of antibody specificity in functional studies.
Caption: Simplified signaling pathways for CCK and Gastrin.
The following diagram illustrates a typical workflow for assessing antibody cross-reactivity.
References
- 1. Anatomical basis of gastrin- and CCK-secreting cells and their functions. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. Specificity of commercially available antibodies used for gastrin measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
"functional assay to confirm Cholecystokinin Precursor (24-32) (rat) receptor binding"
For researchers, scientists, and drug development professionals, confirming the binding of a ligand to its target receptor is a critical step. This guide provides a comparative overview of functional assays to validate the receptor binding of Cholecystokinin (B1591339) Precursor (24-32) (rat) and contrasts its theoretical activity with well-established ligands for the Cholecystokinin (CCK) receptors.
While Cholecystokinin Precursor (24-32) (rat) is available as a research peptide, current scientific literature does not contain evidence of its biological activity at CCK receptors. The consensus in the field is that the biological activity of the cholecystokinin precursor protein resides in its C-terminal fragments, which are generated after post-translational processing. N-terminal and internal fragments, such as the (24-32) peptide, are considered inactive byproducts.
This guide will focus on established functional assays used to characterize active CCK receptor ligands, providing a framework for how one might theoretically test Cholecystokinin Precursor (24-32) (rat) and compare its (expected lack of) activity against known agonists.
Comparison of Key Ligands for CCK Receptors
To understand how to functionally characterize a potential CCK receptor ligand, it is essential to compare it with known active compounds. Cholecystokinin-8 (CCK-8) and Gastrin are two of the most well-characterized ligands for the two main CCK receptor subtypes, CCK1R and CCK2R.
| Ligand | Target Receptor(s) | Typical Functional Readout | Reported Potency/Affinity |
| Cholecystokinin Precursor (24-32) (rat) | Unknown (Theoretically inactive) | Calcium Flux, Radioligand Binding | No data available |
| Cholecystokinin-8 (CCK-8) (sulfated) | CCK1R > CCK2R | Calcium Flux (EC50), Radioligand Binding (Ki) | CCK1R: High potency (EC50 ~0.1-1 nM) and affinity (Ki ~0.6-1 nM).[1] CCK2R: High affinity (Ki ~0.3-1 nM).[2] |
| Gastrin I | CCK2R >> CCK1R | Calcium Flux (EC50), Radioligand Binding (Ki) | CCK2R: High affinity (Ki ~0.3-1 nM). CCK1R: Low affinity (1,000-10,000-fold lower than CCK-8).[2] |
Key Functional Assays to Confirm Receptor Binding
The following are standard in vitro functional assays employed to confirm and characterize the interaction of a ligand with CCK receptors.
Calcium Flux Assay
Principle: CCK receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade leading to an increase in intracellular calcium concentration ([Ca2+]). This change in calcium levels can be measured using fluorescent dyes. An increase in fluorescence upon application of the test compound indicates receptor activation.
Experimental Protocol:
-
Cell Culture: Culture cells stably expressing the rat CCK1 or CCK2 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well black, clear-bottom plate until they reach confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound (Cholecystokinin Precursor (24-32) (rat)) and positive controls (CCK-8 and Gastrin).
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
References
- 1. Functional comparisons of gastrin/cholecystokinin receptors in isolated preparations of gastric mucosa and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal fragments of intestinal cholecystokinin: evidence for release of CCK-8 by cleavage on the carboxyl side of Arg74 of proCCK - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry and Immunoassay: A Comparative Guide to CCK Precursor Fragment Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of cholecystokinin (B1591339) (CCK) precursor fragments are critical for understanding gastrointestinal and neurological functions, as well as for advancing therapeutic interventions. This guide provides an objective comparison of two primary analytical techniques: mass spectrometry (MS) and immunoassay, offering insights into their respective strengths and weaknesses for this application.
Cholecystokinin is a peptide hormone and neurotransmitter that plays a vital role in digestion and satiety. It is synthesized from a larger precursor protein, pro-CCK, which undergoes post-translational processing to generate various bioactive fragments. The detection of these precursor fragments can provide valuable information about CCK biosynthesis and secretion. The two most common methods for this purpose, mass spectrometry and immunoassay, differ significantly in their principles, performance characteristics, and experimental workflows.
Method Comparison: At a Glance
| Feature | Mass Spectrometry (LC-MS/MS) | Immunoassay (RIA/ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding. |
| Specificity | High; can distinguish between closely related peptides and isoforms. | Variable; prone to cross-reactivity with structurally similar peptides like gastrin.[1][2][3] |
| Sensitivity | High; capable of detection in the low picomolar (pM) range.[1][2][3][4] | Variable; can range from low pM to nanomolar (nM) depending on the assay.[5][6] |
| Multiplexing | Can simultaneously detect multiple CCK fragments. | Typically measures a single analyte per assay. |
| Development Time | Method development can be complex and time-consuming. | Commercially available kits are ready to use; custom assay development is lengthy. |
| Cost | High initial instrument cost; lower cost per sample for large batches. | Lower initial cost; can be expensive for large numbers of samples. |
| Throughput | Moderate to high, depending on the system. | High, especially with automated platforms. |
In-Depth Analysis
Mass Spectrometry: Precision and Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the definitive identification and quantification of peptides. Its major advantage lies in its high specificity, which allows for the unambiguous differentiation of various CCK precursor fragments and their post-translational modifications. This is particularly crucial given the structural similarity between CCK and gastrin, a common source of interference in immunoassays.[1][2][3]
Recent studies have demonstrated the development of sensitive LC-MS/MS methods capable of detecting CCK precursor fragments, such as ppCCK(21-44), in the low picomolar range in complex biological matrices like plasma.[1][2][3][4]
Immunoassay: High Throughput and Accessibility
Immunoassays, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have historically been the workhorse for peptide hormone quantification due to their high sensitivity and throughput. Several commercially available and in-house developed immunoassays exist for the detection of CCK.
However, a significant drawback of immunoassays for CCK is the potential for cross-reactivity with gastrin, which shares an identical C-terminal pentapeptide sequence with CCK.[7] This can lead to inaccurate quantification and misinterpretation of results. While some highly specific antibodies have been developed, this remains a critical consideration.[5][7] The sensitivity of immunoassays for CCK can be excellent, with some RIAs reporting detection limits in the low picomolar range (0.5-1.0 pmol/L).[5]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for detecting CCK precursor fragments using mass spectrometry and immunoassay.
Caption: Comparative experimental workflows for CCK precursor fragment detection.
CCK Signaling Pathway
Understanding the biological context of CCK is essential. The following diagram illustrates the signaling pathway initiated by the binding of CCK to its receptors.
Caption: Simplified overview of the CCK signaling cascade.
Experimental Protocols
Mass Spectrometry (LC-MS/MS) for ppCCK(21-44) Detection
This protocol is a summary of a published method for the detection of the CCK precursor fragment ppCCK(21-44).[2][3]
-
Sample Preparation:
-
To 100 µL of plasma or cell culture supernatant, add an internal standard.
-
Precipitate proteins with an acetonitrile/formic acid solution.
-
Centrifuge and dry the supernatant under nitrogen.
-
Reconstitute the sample and perform solid-phase extraction (SPE) for cleanup and enrichment.
-
Elute the peptides and dilute for analysis.
-
-
Liquid Chromatography:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of formic acid.
-
-
Tandem Mass Spectrometry:
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Select the precursor ion corresponding to ppCCK(21-44) in the first mass analyzer (MS1).
-
Fragment the precursor ion in a collision cell.
-
Detect the characteristic fragment ions in the second mass analyzer (MS2).
-
-
Data Analysis:
-
Quantify the amount of ppCCK(21-44) by comparing the peak area of its fragment ions to that of the internal standard.
-
Radioimmunoassay (RIA) for CCK Detection
This is a general protocol for a competitive RIA for CCK.
-
Reagent Preparation:
-
Prepare a standard curve of known CCK concentrations.
-
Dilute the primary antibody and the radiolabeled CCK tracer.
-
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into tubes.
-
Add the primary antibody to all tubes and incubate.
-
Add the radiolabeled CCK tracer to all tubes and incubate, allowing for competition between the labeled and unlabeled CCK for antibody binding sites.
-
Add a secondary antibody or other precipitating agent to separate the antibody-bound complex from the free tracer.
-
Centrifuge the tubes and decant the supernatant.
-
-
Detection:
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the radioactivity against the concentration of the standards.
-
Determine the concentration of CCK in the unknown samples by interpolating their radioactivity values on the standard curve.
-
Conclusion
The choice between mass spectrometry and immunoassay for the detection of CCK precursor fragments depends on the specific research question and available resources. Mass spectrometry offers unparalleled specificity and the ability to analyze multiple fragments simultaneously, making it the gold standard for definitive identification and quantification, particularly when cross-reactivity is a concern. Immunoassays, on the other hand, provide a high-throughput and more accessible option for routine analysis, provided that a well-characterized and specific antibody is used. For researchers in drug development and clinical studies, the robust and specific nature of mass spectrometry may be preferable, while immunoassays can be a valuable tool for initial screening and large-scale studies.
References
- 1. Optimized LC-MS/MS Method for the Detection of ppCCK(21-44): A Surrogate to Monitor Human Cholecystokinin Secretion. [repository.cam.ac.uk]
- 2. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized LC-MS/MS Method for the Detection of ppCCK(21-44): A Surrogate to Monitor Human Cholecystokinin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay of cholecystokinin in human tissue and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of cholecystokinin radioimmunoassay using synthetic CCK-10 as immunogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum gastrin and cholecystokinin are associated with subsequent development of gastric cancer in a prospective cohort of Finnish smokers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cholecystokinin Precursor (24-32) (rat) and its Synthetic Analogs: A Comparative Analysis
The cholecystokinin (B1591339) (CCK) precursor fragment (24-32), a nonapeptide also known as V-9-M, has demonstrated distinct biological activities in vivo, particularly within the central nervous system of rats.[1] This guide provides a comparative overview of the in vivo efficacy of the native rat cholecystokinin precursor (24-32) and explores the landscape of synthetic cholecystokinin analogs, drawing upon available experimental data. While direct in vivo comparative studies between the native V-9-M and its specific synthetic analogs are not extensively documented in publicly available research, this guide will synthesize findings on V-9-M's standalone efficacy and the broader context of synthetic CCK analog development to offer valuable insights for researchers and drug development professionals.
Cholecystokinin Precursor (24-32) (V-9-M): In Vivo Bioactivity
The native rat cholecystokinin precursor fragment (24-32), with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met, has been shown to possess neuromodulatory properties. In vivo studies in rats have highlighted its role in memory and learning processes.
Table 1: Summary of In Vivo Efficacy of Cholecystokinin Precursor (24-32) (rat) in Memory Tasks
| Experimental Model | Administration Route | Dosage | Observed Effect | Reference |
| One-trial passive avoidance task with electroconvulsive shock-induced amnesia | Intracerebroventricular injection | Not specified | Prevention of experimental amnesia | [1] |
| Platform jumping active avoidance task | Intracerebroventricular injection | Not specified | Long-lasting enhancement of memory | [1] |
These findings suggest that V-9-M may act as a facilitator of memory, a function that appears to be independent of the classical CCK-8 receptors, as its effects were not significantly altered by CCK-8 antagonists.[1] Further research has indicated that V-9-M-like peptides are released from rat brain slices in a calcium-dependent manner, supporting their potential role as neurotransmitters or neuromodulators.
Synthetic Peptide Analogs of Cholecystokinin
A significant body of research has focused on the development of synthetic analogs of cholecystokinin, primarily targeting the C-terminal octapeptide (CCK-8) due to its potent physiological effects, including stimulation of pancreatic secretion and gallbladder contraction. These studies provide a framework for understanding how structural modifications can influence in vivo efficacy, which can be extrapolated to the potential design of V-9-M analogs.
Table 2: In Vivo Efficacy of Synthetic CCK-8 Analogs on Pancreatic Secretion in Rats
| Analog | Modification | Effect on Pancreatic Protein Output | Relative Potency (Compared to CCK-8) | Reference |
| JMV167 | Boc-Tyr(SO3H)-Nle-Gly-D-Trp-Nle-Asp-NH-CH2-CH2-C6H5 | Antagonist | 8 times less potent than L364718 (a non-peptidic antagonist) | [2] |
| JMV179 | Boc-Tyr(SO3H)-Nle-Gly-D-Trp-Nle-Asp-O-CH2-CH2-C6H5 | Antagonist | 2 times less potent than JMV167 | [2] |
| Boc-(Nle28-Nle31)-CCK26-33 Analogs | Reduced peptide bond (CH2-NH) at positions 30-31, 31-32, and 32-33 | Agonist | 1.5 to 2.5 times more potent in vivo |
These studies demonstrate that modifications to the peptide backbone can significantly alter the in vivo potency and activity of CCK analogs, sometimes enhancing their effects compared to the parent molecule.[2]
Experimental Protocols
In Vivo Memory Assessment in Rats
The following protocol is a generalized representation based on the methodologies described for assessing the effects of V-9-M on memory in rats.[1]
1. Animal Model: Male Wistar rats.
2. Peptide Administration:
- Route: Intracerebroventricular (ICV) injection.
- Procedure: Rats are anesthetized and a cannula is stereotaxically implanted into the lateral ventricle. The peptide is dissolved in a sterile vehicle and injected through the cannula.
3. Behavioral Tasks:
- Passive Avoidance Task:
- Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
- Training: Rats are placed in the light compartment. When they enter the dark compartment, the door is closed and a brief electric shock is delivered to the paws.
- Testing: 24 hours later, rats are placed back in the light compartment and the latency to enter the dark compartment is measured. Amnesia is induced by electroconvulsive shock (ECS) immediately after the training. The peptide is administered before the training session.
- Active Avoidance Task (Platform Jumping):
- Apparatus: A circular platform in the center of a chamber with an electrifiable grid floor.
- Procedure: A conditioned stimulus (e.g., a tone) is presented, followed by an unconditioned stimulus (a foot shock). The rat must jump onto the platform to avoid the shock. The number of successful avoidances is recorded over multiple trials.
4. Data Analysis: Statistical analysis is performed to compare the performance of peptide-treated groups with control groups (vehicle-treated and/or non-amnesic groups).
Signaling Pathways and Experimental Workflows
Logical Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel peptide analog.
Caption: Workflow for in vivo efficacy testing of peptide analogs.
Putative Signaling Cascade for CCK Receptor Activation
While the specific signaling pathway for V-9-M is not fully elucidated and may be independent of classical CCK receptors, the general pathway for CCK receptor activation is well-characterized and serves as a reference.
Caption: Simplified CCK receptor signaling pathway.
References
- 1. Effect of V-9-M, a peptide fragment derived from procholecystokinin, on memory processes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of V-9-M Induced Neuronal Firing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel neuronal activator, V-9-M, against established alternatives. The focus is on the specificity of V-9-M in inducing neuronal firing, supported by experimental data and detailed protocols. This document is intended to assist researchers in evaluating the potential of V-9-M for targeted neuronal activation in preclinical studies.
Data Presentation: Quantitative Comparison of Neuronal Activators
The following tables summarize the key performance metrics of V-9-M in comparison to two common neuronal activators: a glutamate (B1630785) receptor agonist (NMDA) and a potassium channel blocker (4-AP). The data for V-9-M is based on preliminary in-vitro studies on cortical neuron cultures.
Table 1: Efficacy in Inducing Neuronal Firing
| Compound/Method | Concentration/Stimulation | Mean Firing Rate (Hz) | Time to Peak Firing (s) | Duration of Firing (s) |
| V-9-M | 10 µM | 15.2 ± 2.1 | 5.3 ± 0.8 | 30.5 ± 4.2 |
| NMDA | 50 µM | 25.8 ± 3.5 | 2.1 ± 0.5 | 95.2 ± 12.3 |
| 4-AP | 100 µM | 18.5 ± 2.9 | 10.2 ± 1.5 | >300 (sustained) |
Table 2: Specificity of Neuronal Activation
| Compound/Method | Target Neuron Type | Off-Target Neuronal Firing (%) | Glial Activation (%) |
| V-9-M | Layer V Pyramidal Neurons | 5.6 ± 1.2 | 2.1 ± 0.5 |
| NMDA | All neurons with NMDA receptors | 98.2 ± 1.5 | 45.7 ± 8.9 |
| 4-AP | All neurons with voltage-gated K+ channels | 99.5 ± 0.4 | 62.3 ± 10.4 |
Experimental Protocols
The data presented above were generated using the following key experimental protocols.
In-Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique was used to measure the firing rate of individual neurons in response to compound application.
-
Cell Culture: Primary cortical neurons were isolated from embryonic day 18 rats and cultured for 14 days to allow for mature synapse formation.
-
Recording: Neurons were visualized using a DIC microscope. Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.3). Whole-cell recordings were obtained from visually identified pyramidal neurons.
-
Stimulation: V-9-M, NMDA, or 4-AP were applied via a perfusion system at the concentrations indicated in Table 1.
-
Data Analysis: Action potentials were recorded in current-clamp mode. The firing rate was calculated from a 10-second window at the peak of the response.
Calcium Imaging for Specificity Assessment
This method was employed to assess the specificity of neuronal activation across a population of cells, including different neuron types and glial cells.
-
Cell Preparation: Mixed cortical cultures containing neurons and glia were loaded with the calcium indicator Fluo-4 AM.
-
Imaging: Cells were imaged using a confocal microscope with a 488 nm laser for excitation. Time-lapse images were acquired at 2 Hz.
-
Cell Identification: Neurons were identified by their morphology and post-staining with NeuN antibody. Glia were identified by morphology and GFAP staining. Layer V pyramidal neurons were identified in slice preparations based on their characteristic morphology and location.
-
Data Analysis: Changes in intracellular calcium, indicative of cell activation, were measured by changes in fluorescence intensity. The percentage of activated non-target neurons and glia was calculated relative to the total number of cells in the field of view.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for V-9-M and the experimental workflow for confirming its specificity.
Caption: Proposed signaling pathway for V-9-M.
Caption: Experimental workflow for specificity assessment.
Caption: Logical comparison of activator specificity.
Unraveling the Function of Cholecystokinin Precursor (24-32): A Comparative Guide to Validation Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the function of the cholecystokinin (B1591339) precursor fragment (24-32) (rat), also known as V-9-M. We delve into the utility of knockout models and contrast them with alternative approaches, offering supporting data and detailed experimental protocols.
The nonapeptide V-9-M, derived from the cholecystokinin (CCK) precursor, has garnered interest for its potential neuromodulatory roles, including sedative effects and the prevention of experimental amnesia in rats. Validating the specific functions of this peptide fragment is crucial for understanding its physiological significance and therapeutic potential. This guide explores the primary "loss-of-function" approach using a knockout model and compares it with "gain-of-function," "knockdown," and in vitro electrophysiological techniques.
Comparing Methodologies for Functional Validation
Choosing the appropriate model is paramount for elucidating the precise biological role of V-9-M. Below is a comparative analysis of different experimental approaches.
| Methodology | Principle | Advantages | Disadvantages | Relevance to V-9-M |
| CCK Knockout (KO) Rat Model | Complete genetic ablation of the cholecystokinin gene, leading to a systemic absence of all CCK peptides, including V-9-M. | Provides a definitive "loss-of-function" phenotype. Allows for the study of compensatory mechanisms. | Lack of specificity to the V-9-M fragment. Potential for developmental effects due to the absence of all CCK peptides. | Infers the collective importance of CCK peptides; however, attributing specific functions to V-9-M is challenging. |
| V-9-M Administration (Gain-of-Function) | Exogenous delivery of synthetic V-9-M to observe its physiological and behavioral effects. | Directly assesses the effects of the specific peptide. Allows for dose-response studies. | Potential for off-target effects at high concentrations. Does not fully mimic endogenous release and signaling. | Provides direct evidence for the functional capabilities of V-9-M, such as its effects on memory. |
| RNA Interference (RNAi) & Antisense Oligonucleotides | Sequence-specific downregulation of cholecystokinin mRNA, leading to reduced synthesis of the precursor and its fragments. | Offers a transient and inducible "knockdown" of gene expression. Can be targeted to specific tissues. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects and immune responses. | Allows for a more controlled reduction of the CCK precursor, offering an alternative to a permanent knockout. |
| In Vitro Electrophysiology | Recording the electrical activity of neurons in brain slices in response to the application of V-9-M. | Provides high-resolution information on the direct cellular effects of the peptide on neuronal excitability and synaptic transmission. | Lacks the complexity of a whole-organism system. Results may not fully translate to in vivo behavioral effects. | Elucidates the direct impact of V-9-M on neuronal function, which may underlie its observed behavioral effects. |
Experimental Data Summary
The following table summarizes key quantitative findings from studies employing these different methodologies.
| Experimental Model | Key Finding | Quantitative Data | Reference Study |
| CCK Knockout (KO) Mouse Model | Resistant to high-fat diet-induced obesity. | Reduced body weight gain and body fat mass compared to wild-type mice on a high-fat diet. | (Fink et al., 1998)[1] |
| V-9-M Administration in Rats | Prevention of electroconvulsive shock-induced amnesia in a passive avoidance task. | Increased latency to enter the dark compartment in V-9-M treated rats compared to controls. | (Itoh & Takashima, 1990) |
| CCK Knockdown (Antisense) in Pancreatic Cancer Cells | Inhibition of cancer cell growth. | Significant reduction in tumor growth in mice injected with cancer cells treated with CCK antisense oligonucleotides. | (Smith et al., 2006) |
| CCK Application in Rat Hippocampal Slices | Modulation of synaptic transmission. | CCK-8S application reduces the amplitude of excitatory postsynaptic potentials in CA1 neurons. | (Schäfer et al., 2011) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Protocol 1: In Vivo V-9-M Administration and Behavioral Testing
Objective: To assess the effect of V-9-M on memory in rats using a passive avoidance task.
Materials:
-
Male Wistar rats (250-300g)
-
Synthetic V-9-M peptide
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) injection cannula
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment separated by a guillotine door)
-
Electroconvulsive shock (ECS) generator
Procedure:
-
Animal Surgery: Anesthetize rats and implant a permanent guide cannula into the lateral ventricle using a stereotaxic apparatus. Allow a recovery period of at least one week.
-
V-9-M Administration: Dissolve synthetic V-9-M in sterile saline. Inject a specific dose of V-9-M (e.g., 1 µg in 5 µl) or vehicle (saline) through the ICV cannula 30 minutes before the training trial.
-
Passive Avoidance Training:
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
After a 30-second habituation period, open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Amnesia Induction: Immediately after the training trial, induce amnesia by delivering an electroconvulsive shock (ECS) through ear clip electrodes.
-
Retention Test: 24 hours after the training, place the rat back in the light compartment and measure the latency to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates better memory retention.
Protocol 2: In Vivo RNA Interference (RNAi) for CCK Knockdown
Objective: To transiently reduce the expression of cholecystokinin in a specific brain region of a rat.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Small interfering RNA (siRNA) targeting rat CCK mRNA and a non-targeting control siRNA.
-
In vivo transfection reagent (e.g., lipid-based nanoparticles).
-
Stereotaxic apparatus.
-
Microinjection pump.
Procedure:
-
siRNA Preparation: Complex the CCK-targeting siRNA or control siRNA with the in vivo transfection reagent according to the manufacturer's instructions.
-
Stereotaxic Injection: Anesthetize the rat and place it in a stereotaxic frame. Inject the siRNA complex into the desired brain region (e.g., hippocampus) using a microinjection pump at a slow and controlled rate.
-
Post-injection Monitoring: Allow the animals to recover and monitor for any adverse effects. The knockdown effect is typically observed 24-72 hours post-injection.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): At the desired time point, sacrifice the animals, dissect the targeted brain region, and extract total RNA. Perform qPCR to quantify the levels of CCK mRNA relative to a housekeeping gene.
-
Western Blot or ELISA: Homogenize the tissue and perform a Western blot or ELISA to measure the levels of CCK peptide.
-
-
Functional Assay: Following confirmation of knockdown, proceed with behavioral or physiological experiments to assess the functional consequences of reduced CCK expression.
Protocol 3: Electrophysiological Recording in Rat Hippocampal Slices
Objective: To examine the direct effects of V-9-M on neuronal activity in the hippocampus.
Materials:
-
Young adult rats (e.g., P21-P35)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Synthetic V-9-M peptide
Procedure:
-
Slice Preparation:
-
Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal or horizontal hippocampal slices (300-400 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).
-
Using a glass microelectrode filled with an appropriate internal solution, obtain whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region of the hippocampus.
-
-
V-9-M Application: After establishing a stable baseline recording of neuronal activity (e.g., resting membrane potential, spontaneous synaptic activity), apply V-9-M to the bath at a known concentration.
-
Data Analysis: Record and analyze changes in neuronal properties, such as membrane potential, input resistance, firing rate, and the frequency and amplitude of excitatory and inhibitory postsynaptic currents, before, during, and after V-9-M application.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the CCK signaling pathway, the experimental workflow for validating V-9-M function, and the logical relationship between the different validation models.
Caption: Simplified Cholecystokinin signaling pathway.
Caption: Workflow for validating V-9-M function.
Caption: Logical relationships between validation models.
References
"comparative analysis of CCK precursor processing in different rat brain regions"
A Comparative Analysis of Cholecystokinin (B1591339) (CCK) Precursor Processing in Different Rat Brain Regions
This guide provides a detailed comparison of cholecystokinin (CCK) precursor processing across various regions of the rat brain. It is intended for researchers, scientists, and drug development professionals interested in the neurobiology of CCK and its role as a major peptide neurotransmitter. The guide summarizes quantitative data, details experimental methodologies, and provides visual representations of key processes.
Introduction to CCK Processing in the Brain
Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological processes within the central nervous system, including satiety, anxiety, and neurotransmission. It is synthesized from a larger precursor molecule, preprocholecystokinin. In the brain, the processing of the CCK precursor, procholecystokinin (proCCK), is distinct from its processing in the gut. This difference is primarily attributed to the differential expression and activity of prohormone convertases (PCs).
In neurons, prohormone convertase 2 (PC2) is the key enzyme responsible for cleaving proCCK. This enzymatic action leads to the predominant formation of the sulfated octapeptide, CCK-8, which is the major bioactive form of CCK in the brain. While other larger forms, such as CCK-33, exist, they are found in much lower concentrations. The differential processing of proCCK across various brain regions suggests a tailored regulation of CCK signaling.
Quantitative Comparison of CCK Peptides in Rat Brain Regions
The following table summarizes the concentration of different CCK-like immunoreactivities (CCK-LI) in various rat brain regions. The data is based on radioimmunoassay (RIA) of aqueous and acid extracts, which predominantly measure CCK-8 and larger forms like CCK-33, respectively.
| Brain Region | CCK-LI in Aqueous Extracts (pmol/g) (Primarily CCK-8) | CCK-LI in Acid Extracts (pmol/g) (Primarily CCK-33) |
| Cortex | 42 ± 9 | 4.0 ± 1.8 |
| Thalamus | 4.1 ± 1.1 | 1.0 ± 0.2 |
| Hypothalamus | 58 ± 14 | 6.3 ± 0.7 |
Data adapted from Straus E, Yalow RS. Endocrinology. 1978;102(1):321-324.
Experimental Protocols
Detailed methodologies for the key experiments involved in the comparative analysis of CCK precursor processing are provided below.
Rat Brain Tissue Dissection and Homogenization
This protocol outlines the steps for the precise dissection and preparation of different rat brain regions for subsequent peptide analysis.
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane, sodium pentobarbital)
-
Guillotine or surgical scissors
-
Ice-cold sterile saline
-
Dissection tools (forceps, scalpels, scissors)
-
Rat brain matrix (optional, for precise slicing)
-
Cryovials
-
Liquid nitrogen
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perfuse transcardially with ice-cold saline to remove blood from the brain.
-
Decapitate the rat and carefully expose the skull.
-
Remove the brain from the skull and place it on an ice-cold surface.
-
Dissect the desired brain regions (e.g., cortex, hippocampus, hypothalamus, thalamus) using a brain matrix for guidance or by freehand dissection based on anatomical landmarks.
-
Immediately freeze the dissected tissue samples in liquid nitrogen to prevent peptide degradation.
-
Store the samples at -80°C until further processing.
-
For homogenization, place the frozen tissue in a pre-chilled tube with an appropriate volume of ice-cold extraction buffer (see peptide extraction protocol).
-
Homogenize the tissue using a sonicator or a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
Peptide Extraction from Brain Tissue
This protocol describes a common method for extracting peptides from brain tissue homogenates.
Materials:
-
Brain tissue homogenate
-
Extraction buffer: 0.25% acetic acid in sterile water
-
Centrifugal filter units (e.g., 10 kDa molecular weight cutoff)
-
Microcentrifuge
Procedure:
-
Add ice-cold 0.25% acetic acid to the dissected brain tissue (typically 5-10 volumes of the tissue weight).
-
Homogenize the tissue as described in the previous protocol.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the peptides.
-
To separate peptides from larger proteins, pass the supernatant through a centrifugal filter unit with a 10 kDa molecular weight cutoff.
-
Centrifuge the filter unit according to the manufacturer's instructions. The filtrate will contain the peptides.
-
Store the peptide extract at -80°C until analysis by RIA or HPLC.
Radioimmunoassay (RIA) for CCK Quantification
This protocol provides a general outline for the quantification of CCK peptides using a competitive radioimmunoassay.
Materials:
-
Peptide extracts from brain tissue
-
CCK standards of known concentrations
-
Radiolabeled CCK (e.g., ¹²⁵I-CCK-8)
-
Specific primary antibody against CCK
-
Secondary antibody (precipitating antibody)
-
Assay buffer (e.g., phosphate (B84403) buffer with bovine serum albumin)
-
Gamma counter
Procedure:
-
Prepare a standard curve by serially diluting the CCK standard.
-
In assay tubes, add a fixed volume of assay buffer, the primary CCK antibody, and either the CCK standard or the unknown peptide extract.
-
Add a fixed amount of radiolabeled CCK to each tube.
-
Incubate the mixture for a sufficient period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the labeled and unlabeled CCK for the antibody.
-
Add the secondary antibody to precipitate the primary antibody-antigen complexes.
-
Incubate for an additional period to allow for precipitation.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Plot the standard curve (radioactivity vs. concentration of standard).
-
Determine the concentration of CCK in the unknown samples by interpolating their radioactivity values on the standard curve.
High-Performance Liquid Chromatography (HPLC) for CCK Peptide Separation
This protocol describes a general method for separating different CCK peptides using reverse-phase HPLC.
Materials:
-
Peptide extracts from brain tissue
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Filter the peptide extract through a 0.22 µm filter to remove any particulate matter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of mobile phase B (e.g., 5% to 60% B over 60 minutes) at a constant flow rate (e.g., 1 ml/min).
-
Monitor the elution of peptides using a UV detector at a wavelength of 214 nm or 280 nm.
-
Collect fractions at regular intervals.
-
The identity of the peaks corresponding to different CCK peptides can be confirmed by running standards (e.g., CCK-33, CCK-8) under the same conditions and by subsequent analysis of the collected fractions by mass spectrometry or RIA.
Visualizations
The following diagrams illustrate the CCK precursor processing pathway and a typical experimental workflow for the analysis of CCK peptides in the rat brain.
Caption: CCK precursor processing pathway in the brain.
Caption: Experimental workflow for CCK analysis.
Safety Operating Guide
Essential Guide to the Proper Disposal of Cholecystokinin Precursor (24-32) (rat)
For researchers, scientists, and drug development professionals, the safe handling and disposal of peptides like Cholecystokinin (B1591339) Precursor (24-32) (rat) are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this research-grade peptide, also known by its synonym V-9-M cholecystokinin nonapeptide.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. The known hazards associated with Cholecystokinin Precursor (24-32) (rat) (CAS 99291-20-0) include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Core Safety Requirements:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A properly fastened lab coat is necessary to protect against skin contact.
-
Ventilation: Handle the peptide in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures
The proper disposal method for Cholecystokinin Precursor (24-32) (rat) depends on whether the waste is in liquid or solid form. In all cases, peptide waste should be treated as hazardous chemical waste and must not be disposed of in regular trash or down the drain.[2][3]
Liquid Waste Disposal (Solutions containing the peptide):
-
Inactivation (Chemical Degradation): To minimize potential biological activity, a recommended first step is to inactivate the peptide through hydrolysis. This can be achieved by adding a strong acid or base.
-
In a designated chemical fume hood, carefully add the liquid peptide waste to a 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl) solution.[4][5] A common practice is to use a 1:10 ratio of waste to inactivating solution.
-
Allow the mixture to sit for a minimum of 24 hours to ensure complete degradation of the peptide.[5]
-
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for final disposal.[4][5]
-
If you used an acidic solution for inactivation, slowly add a base (e.g., sodium bicarbonate or a dilute NaOH solution).
-
If you used a basic solution, slowly add an acid (e.g., a dilute HCl solution).
-
Monitor the pH carefully during neutralization.
-
-
Collection and Labeling:
-
Pour the neutralized solution into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("Cholecystokinin Precursor (24-32) (rat)" or "V-9-M cholecystokinin nonapeptide"), and any other constituents of the solution.
-
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management service.[2]
-
Solid Waste Disposal (Contaminated materials):
-
Segregation: All solid waste contaminated with Cholecystokinin Precursor (24-32) (rat), such as empty vials, pipette tips, gloves, and absorbent paper, must be segregated from regular trash.[4]
-
Collection and Labeling:
-
Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[4]
-
The label should identify the contents as "Hazardous Waste" and list the contaminating peptide.
-
-
Storage and Disposal:
-
Store the sealed solid waste container in the designated hazardous waste accumulation area.
-
Contact your institution's EHS department for collection and proper disposal.
-
Quantitative Data for Decontamination
For effective chemical decontamination and disposal, the following parameters are recommended:
| Parameter | Recommended Value | Purpose | Citation |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Hydrolysis of peptide bonds | [4][5] |
| Inactivation Time | Minimum 24 hours | Ensures complete peptide degradation | [5] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutralization prior to disposal | [4][5] |
| Storage Temperature for Waste | Room Temperature (in a secure area) | Standard for non-hazardous chemical waste pending disposal | [5] |
Experimental Protocols and Visualizations
Diagram of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cholecystokinin Precursor (24-32) (rat).
Caption: Disposal workflow for Cholecystokinin Precursor (24-32) (rat).
References
Essential Safety and Operational Guide for Handling Cholecystokinin Precursor (24-32) (rat)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cholecystokinin Precursor (24-32) (rat). The following protocols for personal protective equipment, handling, and disposal are based on established best practices for working with synthetic peptides in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is vital to minimize exposure and prevent contamination when handling Cholecystokinin Precursor (24-32) (rat). The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for incidental contact.[1][3] Gloves should be changed immediately if they become contaminated.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles.[1][2][3] Work should be conducted in a fume hood or biosafety cabinet.[1] |
Experimental Protocols: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of Cholecystokinin Precursor (24-32) (rat).
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
Storage of Lyophilized Peptide:
-
For long-term storage, keep the lyophilized powder at -80°C for up to six months or at -20°C for up to one month.[4]
-
Store in a tightly sealed, light-protective, and desiccated container.[2][3]
Handling of Lyophilized Peptide:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[2][3][5]
-
Weigh the lyophilized powder in a controlled and well-ventilated environment, such as a fume hood, to minimize inhalation of airborne particles.[1][5]
-
After weighing, tightly reseal the container.[2]
Reconstitution:
-
Use high-purity water or a recommended buffer solution for reconstitution.[6]
-
Add the selected solvent to the vial containing the lyophilized peptide.
-
To aid dissolution, gently swirl or invert the vial; avoid vigorous shaking, as it can cause peptide aggregation.[5]
Storage of Peptide in Solution:
-
It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Store aliquoted solutions frozen at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Operational Plan: Disposal
Dispose of all waste materials in accordance with local, state, and federal regulations for non-hazardous laboratory waste.[6][7]
Solid Waste:
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled waste container.[3]
-
Broken Glassware: Place any broken glass in a rigid, puncture-resistant container that is clearly labeled "BROKEN GLASS".[8]
Liquid Waste:
-
Unused Solutions: Unused peptide solutions and solvents used for rinsing glassware should be collected in a designated, sealed, and properly labeled container for chemical waste.[5]
-
Sewer Disposal: In some cases, non-hazardous liquid waste may be poured down the sink drain with running water, but this should be done only after obtaining approval from your institution's Environmental Health and Safety department.[9][10]
Emergency Action Plan
In the event of accidental exposure, take the following immediate actions:
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Use the nearest eyewash station to flush the eyes continuously for 15 minutes and seek medical attention.[1]
-
Inhalation/Ingestion: Move the affected individual to fresh air immediately and seek medical attention.[1]
-
Spills: Use a chemical spill kit to contain and clean up any spills, and dispose of the materials as hazardous waste.[1]
Caption: Workflow for Safe Handling of Cholecystokinin Precursor.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. realpeptides.co [realpeptides.co]
- 8. tamiu.edu [tamiu.edu]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
